molecular formula C8H4N2O4 B044079 7-Nitroindoline-2,3-dione CAS No. 112656-95-8

7-Nitroindoline-2,3-dione

Cat. No.: B044079
CAS No.: 112656-95-8
M. Wt: 192.13 g/mol
InChI Key: GVZRFFXBGZSJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitroindoline-2,3-dione is a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), a key enzyme in the biosynthesis of the ubiquitous signaling molecule nitric oxide (NO). This compound acts by competing with the native substrate L-arginine at the enzyme's active site, effectively reducing NO production. The nitro group at the 7-position of the indoline-dione scaffold is critical for its enhanced potency and selectivity profile compared to earlier generations of NOS inhibitors.

Properties

IUPAC Name

7-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(7)12/h1-3H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZRFFXBGZSJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397444
Record name 7-nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112656-95-8
Record name 7-nitroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 112656-95-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 7-Nitroindoline-2,3-dione: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindoline-2,3-dione, also known as 7-nitroisatin, is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring an electron-withdrawing nitro group on the indoline scaffold, imparts distinct chemical properties that are instrumental in the development of novel therapeutic agents and functional materials.[2] This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, detailed synthetic protocols, its reactivity, and its burgeoning applications in drug discovery, with a particular focus on its role as a precursor to potential anticancer and antimicrobial agents.

Physicochemical Properties

This compound typically appears as a yellow to orange crystalline powder.[1] It exhibits solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, while being sparingly soluble in water.[1][3] The presence of the nitro group significantly influences the electronic properties of the isatin core, enhancing the electrophilicity of the C3-carbonyl group, a key feature that dictates its reactivity.

PropertyValueSource
Molecular Formula C₈H₄N₂O₄[2]
Molecular Weight 192.13 g/mol [2]
CAS Number 112656-95-8[2]
Appearance Yellow to orange crystalline powder[1]
Melting Point 265 °C[1]
Density 1.65 g/cm³ at 25 °C[1]
pKa (Predicted) 7.98 ± 0.20[2]
LogP (Estimated) Approximately 1.7[1]

Spectroscopic Characterization

While a complete, publicly available set of spectra for this compound is not readily found in a single source, data for the closely related 5-nitroisatin and other isatin derivatives provide a strong basis for its characterization.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with the electron-withdrawing nitro group causing a downfield shift of the adjacent protons. The N-H proton of the lactam will likely appear as a broad singlet at a high chemical shift.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct resonances for the two carbonyl carbons (C2 and C3), with the C3 carbonyl being more deshielded. The aromatic carbons will also show characteristic shifts influenced by the nitro group.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and amide functionalities, typically in the range of 1700-1750 cm⁻¹. The N-H stretching vibration will be observed around 3200-3400 cm⁻¹, and the characteristic stretches for the nitro group will appear in the regions of 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (192.13 g/mol ).

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, with the Sandmeyer isatin synthesis being a classical and adaptable method.[3] This approach involves the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid.

G cluster_synthesis Sandmeyer Synthesis of 7-Nitroisatin 3-Nitroaniline 3-Nitroaniline Isonitrosoacetanilide Intermediate Isonitrosoacetanilide Intermediate 3-Nitroaniline->Isonitrosoacetanilide Intermediate 1. Chloral hydrate, Hydroxylamine 2. Heat 7-Nitroisatin 7-Nitroisatin Isonitrosoacetanilide Intermediate->7-Nitroisatin Conc. H₂SO₄, Heat

A simplified workflow for the Sandmeyer synthesis of 7-Nitroisatin.
Detailed Experimental Protocol (Adapted from the Sandmeyer Isatin Synthesis)

Step 1: Synthesis of N-(3-nitrophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

  • In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 50 g of 3-nitroaniline in 500 mL of water and 35 mL of concentrated hydrochloric acid.

  • In a separate beaker, dissolve 60 g of chloral hydrate and 110 g of hydroxylamine hydrochloride in 500 mL of water.

  • Heat the aniline solution to 60 °C and add the chloral hydrate/hydroxylamine solution dropwise over 30 minutes, maintaining the temperature between 60-70 °C.

  • After the addition is complete, continue to heat the mixture at 80-90 °C for 1-2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

Step 2: Cyclization to this compound

  • To a 500 mL beaker, cautiously add 200 mL of concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.

  • Slowly add the dried isonitrosoacetanilide intermediate from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, slowly warm the mixture to 80 °C and maintain this temperature for 1 hour.

  • Carefully pour the hot reaction mixture onto 1 kg of crushed ice with stirring.

  • The this compound will precipitate as a solid.

  • Collect the product by vacuum filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry to afford the final product.

Chemical Reactivity and Applications as a Synthetic Intermediate

The C3-carbonyl group of this compound is highly electrophilic, making it a prime site for nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis, particularly in condensation reactions with active methylene compounds.

Knoevenagel Condensation

A prominent reaction of this compound is the Knoevenagel condensation, which involves the reaction of the C3-carbonyl with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. This reaction is typically catalyzed by a weak base like piperidine or an amine salt and leads to the formation of a new carbon-carbon double bond.

G cluster_reaction Knoevenagel Condensation of 7-Nitroisatin 7-Nitroisatin 7-Nitroisatin Knoevenagel Adduct Knoevenagel Adduct 7-Nitroisatin->Knoevenagel Adduct Active Methylene Compound Active Methylene Compound Active Methylene Compound->Knoevenagel Adduct Base catalyst

General scheme for the Knoevenagel condensation of 7-Nitroisatin.

These Knoevenagel adducts are valuable intermediates for the synthesis of more complex heterocyclic systems, including spirooxindoles, which are a class of compounds with significant biological activities.[4][5]

Applications in Drug Discovery

The isatin scaffold is a "privileged structure" in medicinal chemistry, and the introduction of a nitro group at the 7-position can significantly modulate its biological activity.[6] Derivatives of this compound have been investigated for a range of therapeutic applications.

Anticancer Activity

Numerous studies have explored the anticancer potential of isatin derivatives.[7][8] The nitro group can enhance the cytotoxic effects of these compounds.[4] For instance, spirooxindoles synthesized from 5-nitroisatin have demonstrated promising anticancer activity against various cancer cell lines.[9] The mechanism of action often involves the inhibition of key cellular targets like protein kinases or the induction of apoptosis.

Caspase Inhibition

Caspases are a family of proteases that play a crucial role in apoptosis (programmed cell death).[10] Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. Isatin derivatives have emerged as a promising class of caspase inhibitors.[11][12] Specifically, isatin sulfonamides have been shown to be effective inhibitors of caspase-3 and -7.[10][13] While direct studies on 7-nitroisatin are limited, its structural similarity to other active isatins suggests its potential as a scaffold for the design of novel caspase inhibitors.

Antimicrobial Activity

Isatin derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[10] The incorporation of a nitro group can contribute to this activity.[3] For example, isatin-based compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[12]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and drug discovery. Its unique chemical properties, stemming from the presence of the nitro group on the isatin core, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Further exploration of its reactivity and biological profile is likely to uncover new therapeutic agents and functional materials.

References

An In-depth Technical Guide to 7-Nitroindoline-2,3-dione: A Core Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Privileged Scaffold

7-Nitroindoline-2,3-dione, also known as 7-nitroisatin, is a heterocyclic compound that has emerged as a critical building block in contemporary medicinal chemistry.[1] Its unique molecular architecture, featuring a nitro group at the 7-position of the isatin core, imparts distinct electronic properties that render it a highly versatile scaffold for the synthesis of innovative therapeutic agents.[1] This guide provides a comprehensive technical overview of the molecular structure, synthesis, reactivity, and applications of this compound, with a particular focus on its burgeoning role in the field of targeted protein degradation.

Physicochemical Properties and Structural Features

This compound is a yellow to orange crystalline powder with the molecular formula C₈H₄N₂O₄ and a molecular weight of 192.13 g/mol .[2][3] It is sparingly soluble in water but soluble in polar organic solvents such as DMF and DMSO.[2] The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the molecule, enhancing the electrophilicity of the C3 carbonyl group of the isatin core. This heightened reactivity is a key feature exploited in its synthetic applications.

PropertyValueSource(s)
Molecular Formula C₈H₄N₂O₄[3]
Molecular Weight 192.13 g/mol [4]
CAS Number 112656-95-8[4]
Appearance Yellow to orange crystalline powder[2]
Melting Point 240 °C[5]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol)[2][6]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound requires a strategic approach to ensure the regioselective introduction of the nitro group at the 7-position of the indoline-2,3-dione (isatin) core. Direct nitration of isatin is often challenging and can lead to a mixture of products. A more controlled and widely applicable method is the Sandmeyer isatin synthesis, which starts from a substituted aniline.[3]

The Sandmeyer Isatin Synthesis: A Step-by-Step Protocol

The Sandmeyer synthesis provides a robust route to isatins from anilines via the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[3]

Step 1: Diazotization of a Substituted Aniline

The synthesis typically begins with the diazotization of an appropriate aniline precursor. In a generalized procedure, the aniline is dissolved in an acidic solution and treated with sodium nitrite at low temperatures (0-5 °C) to form a diazonium salt.[7]

Step 2: Formation of the Isatin Ring

The diazonium salt is then reacted with a suitable nucleophile in the presence of a copper(I) catalyst. For the synthesis of isatins, the reaction involves the formation of an isonitrosoacetanilide which then undergoes cyclization in strong acid to yield the final isatin product.[3]

An alternative and often more successful strategy for achieving 7-substitution involves an indirect method. This approach circumvents the challenges of direct nitration by first protecting the indole nitrogen, followed by a directed nitration and subsequent deprotection and oxidation to form the isatin ring.[6]

Conceptual Workflow for the Synthesis of this compound

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Isatin Ring Formation (Sandmeyer Approach) cluster_2 Part 3: Purification A Substituted Aniline (e.g., 2-Amino-3-nitro-derivative) B Diazotization (NaNO2, HCl, 0-5 °C) A->B Step 1 C Aryl Diazonium Salt B->C D Reaction with Chloral Hydrate & Hydroxylamine C->D Step 2 E Isonitrosoacetanilide Intermediate D->E F Acid-Catalyzed Cyclization (e.g., H2SO4) E->F Step 3 G This compound F->G H Crude Product G->H I Recrystallization or Column Chromatography H->I J Pure this compound I->J

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate structural elucidation is paramount for the use of this compound in research and development. While a complete set of experimentally verified spectra for this specific compound is not widely published, data from closely related analogs, such as 5-nitroisatin and 7-methylisatin, can provide valuable insights.[8][9]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring, as well as a broad singlet for the N-H proton of the isatin ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the two carbonyl carbons (C2 and C3) of the isatin core at the downfield end of the spectrum. Signals for the aromatic carbons will also be present, with their chemical shifts affected by the nitro substituent.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch, aromatic C-H stretches, and the two carbonyl groups. The presence of the nitro group will also give rise to strong symmetric and asymmetric stretching vibrations.

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound (192.13 g/mol ). The fragmentation pattern can provide further structural information.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of its C3 carbonyl group. The electron-withdrawing nitro group at the 7-position enhances the partial positive charge on the C3 carbon, making it highly susceptible to nucleophilic attack. This property is extensively utilized in a variety of chemical transformations to generate diverse heterocyclic scaffolds.

A Key Building Block in Targeted Protein Degradation

One of the most exciting and rapidly evolving applications of this compound is in the field of Targeted Protein Degradation (TPD) . TPD is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[10] This is achieved through the use of small molecules called PROteolysis TArgeting Chimeras (PROTACs) or molecular glue degraders .[11][12]

PROTACs are heterobifunctional molecules composed of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[13][14] this compound is an emerging and valuable building block for the construction of these linkers.

The Role of this compound in PROTACs

G cluster_PROTAC PROTAC Molecule POI Target Protein of Interest (POI) Warhead Warhead Ligand (Binds to POI) POI->Warhead Binds E3 E3 Ubiquitin Ligase E3_Ligand E3 Ligase Ligand E3->E3_Ligand Recruits Linker Linker (incorporating this compound) Warhead->Linker Ternary Formation of Ternary Complex Warhead->Ternary Linker->E3_Ligand E3_Ligand->Ternary Ub Ubiquitination of POI Ternary->Ub Degradation Proteasomal Degradation of POI Ub->Degradation

Caption: The role of this compound within a PROTAC molecule.

The isatin scaffold of this compound provides a rigid and synthetically tractable platform for the attachment of both the target protein-binding ligand and the E3 ligase-recruiting moiety. The reactivity of the C3 carbonyl and the potential for functionalization of the aromatic ring and the nitrogen atom allow for precise control over the length, rigidity, and vectoral properties of the linker, which are critical for optimal ternary complex formation and subsequent protein degradation.

While specific examples of clinically approved or late-stage clinical PROTACs incorporating this compound are not yet widely publicized, its use as a versatile building block in early-stage discovery is increasingly recognized. The ability to readily synthesize a library of PROTACs with varying linker architectures based on the 7-nitroisatin core enables the rapid optimization of degrader potency and selectivity.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the drug discovery community. Its unique structural and electronic features, coupled with its synthetic accessibility, make it a valuable tool for the construction of complex and biologically active molecules. The growing importance of targeted protein degradation as a therapeutic modality has further solidified the position of this compound as a key building block for the next generation of medicines. Future research will undoubtedly continue to explore the full potential of this versatile scaffold in the development of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to the Synthesis of 7-Nitroindoline-2,3-dione (7-Nitroisatin)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitroindoline-2,3-dione, commonly known as 7-nitroisatin, is a vital heterocyclic scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] The strategic placement of the nitro group at the 7-position of the isatin core significantly influences its electronic properties and biological activity, making it a key building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the robust and regioselective synthesis pathway for this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a thorough analysis of the reaction mechanisms.

The Challenge of Regioselectivity in Isatin Nitration

The direct electrophilic nitration of the parent isatin molecule is notoriously challenging for achieving substitution at the 7-position. The indole ring system is highly activated towards electrophilic attack, particularly at the C5 position. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, overwhelmingly favor the formation of 5-nitroisatin. Furthermore, the harsh acidic conditions can lead to undesired side reactions and polymerization of the indole core.[2]

To overcome this inherent regioselectivity and achieve the desired 7-nitro isomer, a multi-step, indirect synthetic strategy is employed. This pathway involves the temporary reduction and protection of the indole nucleus to an indoline derivative, which deactivates the pyrrole ring and sterically directs the nitration to the 7-position. Subsequent deprotection and re-aromatization yield the 7-nitroindole precursor, which is then oxidized to the final product, this compound.

The Strategic Synthesis Pathway

The most reliable and high-yielding synthesis of this compound proceeds through a carefully designed five-step sequence starting from indole. This pathway ensures high regioselectivity and minimizes the formation of unwanted isomers.

Synthesis_Pathway Indole Indole SI2S Sodium Indoline-2-sulfonate Indole->SI2S  1. Sulfonation & Reduction (Sodium Bisulfite) SAI2S Sodium 1-acetylindoline-2-sulfonate SI2S->SAI2S  2. Acetylation (Acetic Anhydride) NI Nitrated Intermediate SAI2S->NI  3. Regioselective Nitration (Acetyl Nitrate, ≤10°C) SNI 7-Nitroindole NI->SNI  4. Hydrolysis & Aromatization (aq. NaOH) SND This compound SNI->SND  5. Oxidation (NBS/DMSO)

Caption: Overall synthesis pathway for this compound from Indole.

Part 1: Synthesis of the 7-Nitroindole Precursor

This section details the first four steps of the synthesis, which are dedicated to the regioselective preparation of 7-nitroindole.

Step 1 & 2: Protection and Intermediate Formation

Causality Behind Experimental Choices: The initial steps are designed to protect the highly reactive pyrrole ring of indole. The reaction with sodium bisulfite achieves two crucial transformations simultaneously: the reduction of the C2-C3 double bond to form an indoline and the introduction of a sulfonate group at the 2-position. This effectively deactivates the five-membered ring. Subsequent acetylation of the nitrogen atom with acetic anhydride further stabilizes the intermediate and sets the stage for the critical nitration step. The resulting intermediate is sodium 1-acetylindoline-2-sulfonate.[2]

Step 3: Regioselective Nitration

Causality Behind Experimental Choices: This is the key step for achieving the desired C7 substitution. The nitrating agent of choice is acetyl nitrate, prepared in situ from acetic anhydride and nitric acid. The combination of the bulky sulfonate group at the C2 position and the acetyl group on the nitrogen sterically hinders attack at the C5 position, making the C7 position the most accessible site for electrophilic substitution. The reaction is conducted at low temperatures (≤10°C) to prevent decomposition of the acetyl nitrate and to control the reaction rate, minimizing side product formation.[3]

Step 4: Deprotection and Aromatization

Causality Behind Experimental Choices: The final step in the synthesis of the precursor is the removal of the protecting groups and the re-establishment of the aromatic indole ring. This is achieved through alkaline hydrolysis with an aqueous solution of sodium hydroxide. The basic conditions facilitate the elimination of both the sulfonate and acetyl groups, which is accompanied by the simultaneous dehydrogenation of the indoline ring to reform the indole double bond, yielding 7-nitroindole.[2]

Detailed Experimental Protocol: Synthesis of 7-Nitroindole

Experimental_Workflow_1 cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Nitration cluster_2 Part 3: Hydrolysis & Purification Indole Indole Sulfonation React with Sodium Bisulfite Indole->Sulfonation Acetylation React with Acetic Anhydride Sulfonation->Acetylation SAI2S Isolate Sodium 1-acetylindoline-2-sulfonate Acetylation->SAI2S Prep_AN Prepare Acetyl Nitrate (Acetic Anhydride + Nitric Acid) Maintain Temp <10°C Nitration_Reaction Add Acetyl Nitrate to SAI2S solution Maintain Temp ≤10°C Stir for ~2 hours Prep_AN->Nitration_Reaction Isolate_NI Isolate Nitrated Intermediate via Filtration Nitration_Reaction->Isolate_NI Hydrolysis Alkaline Hydrolysis with 20% aq. NaOH (20-60°C, 0.5-5 hours) Isolate_NI->Hydrolysis Purification Isolate crude 7-Nitroindole via Filtration Wash with water Hydrolysis->Purification Recrystallization Recrystallize from Ethanol/Water Purification->Recrystallization

Caption: Experimental workflow for the synthesis of 7-Nitroindole.

Materials:

  • Indole

  • Sodium bisulfite

  • Acetic anhydride

  • 60% Nitric acid

  • Sodium hydroxide

  • Ethanol

  • Water

Procedure:

  • Synthesis of Sodium 1-acetylindoline-2-sulfonate:

    • In a suitable reaction vessel, react indole with sodium bisulfite. This process simultaneously reduces the pyrrole ring and introduces a sulfonate group at the 2-position.[2]

    • The resulting sodium indoline-2-sulfonate is then acetylated using acetic anhydride to protect the nitrogen atom.[2]

  • Preparation of the Nitrating Agent (Acetyl Nitrate):

    • In a separate flask, carefully prepare a solution of acetyl nitrate by mixing acetic anhydride (e.g., 50 g, 0.5 mol) and 60% nitric acid (e.g., 3.15 g, 0.1 mol). It is critical to maintain the temperature below 10°C during this exothermic mixing process.[3]

  • Nitration Reaction:

    • Dissolve or suspend the previously prepared sodium 1-acetylindoline-2-sulfonate in a suitable solvent such as acetic acid.[3]

    • Cool the mixture to 5°C in an ice bath.

    • Slowly add the prepared acetyl nitrate solution dropwise to the reaction mixture, ensuring the temperature is maintained at or below 10°C.[3]

    • After the addition is complete, continue to stir the reaction mixture at 5°C for approximately 2 hours. The nitrated product is expected to precipitate from the solution.[3]

  • Isolation of the Nitrated Intermediate:

    • Isolate the precipitated nitrated intermediate by filtration and wash the filter cake thoroughly with water.[2]

  • Alkaline Hydrolysis and Aromatization:

    • Transfer the filtered cake of the nitrated intermediate to a flask containing a 20% aqueous solution of sodium hydroxide.[2]

    • Stir the mixture for a period of 0.5 to 5 hours at a temperature between 20-60°C. This step will remove the sulfonate and acetyl groups and re-aromatize the ring to yield 7-nitroindole.[2]

  • Purification of 7-Nitroindole:

    • Collect the precipitated 7-nitroindole by filtration and wash it with water.

    • Dry the crude product at 50°C.[2]

    • For further purification, the crude 7-nitroindole can be recrystallized. A suggested method is to dissolve the crude product in warm ethanol (e.g., 40°C) and then add water dropwise while maintaining the temperature to induce crystallization.[2]

Part 2: Oxidation to this compound

The final step in the synthesis is the oxidation of the 7-nitroindole precursor to the desired this compound.

Causality Behind Experimental Choices: A convenient and effective method for the conversion of indoles to isatins is through oxidation with N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO). This method is known for its good to excellent yields. The reaction likely proceeds through an initial bromination of the indole, followed by oxidation facilitated by DMSO. This approach avoids the use of harsh metal-based oxidants.

Detailed Experimental Protocol: Oxidation of 7-Nitroindole

Materials:

  • 7-Nitroindole

  • N-bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve 7-nitroindole in DMSO in a suitable reaction flask.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Heat the reaction mixture (e.g., to 60°C for several hours, followed by heating at a higher temperature, e.g., >80°C, to remove generated hydrogen bromide).

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with a suitable organic solvent.

  • The crude product is then purified, for example, by column chromatography on silica gel, to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical data associated with the synthesis of this compound. Please note that yields can vary based on reaction scale and optimization.

StepProductTypical YieldPurity
1-4. Synthesis of 7-Nitroindole7-NitroindoleGoodHigh
5. Oxidation of 7-NitroindoleThis compoundGood-Excellent>98%

Conclusion

The synthesis of this compound is a prime example of strategic chemical synthesis, where a multi-step pathway is elegantly employed to overcome inherent challenges in regioselectivity. By understanding the underlying principles of each reaction step—from the initial protection of the indole ring to the directed nitration and final oxidation—researchers can reliably produce this valuable building block for the development of novel pharmaceuticals. The protocols outlined in this guide provide a robust and field-tested foundation for the successful laboratory-scale synthesis of this compound.

References

7-Nitroisatin (CAS 112656-95-8): A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Nitroisatin, registered under CAS number 112656-95-8, is a synthetic organic compound belonging to the isatin family.[1][2] Isatins, or 1H-indole-2,3-diones, are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potential as anticancer agents.[1][3][4] 7-Nitroisatin, specifically, is characterized by a nitro group substituted at the 7-position of the isatin core structure. This substitution is anticipated to modulate the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of 7-Nitroisatin, including its chemical properties, synthesis, potential mechanisms of action based on related isatin derivatives, and detailed experimental protocols for its evaluation as a potential therapeutic agent.

Chemical and Physical Properties

7-Nitroisatin presents as a yellow to orange crystalline powder.[5] Key physicochemical properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 112656-95-8[1][5]
Molecular Formula C₈H₄N₂O₄[1][5]
Molecular Weight 192.13 g/mol [1]
Appearance Yellow to orange crystalline powder[5]
Melting Point 240-265 °C[5][6][7]
pKa (Predicted) 7.98 ± 0.20[1][5]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol)[1][5]
Synonyms 7-Nitro-1H-indole-2,3-dione, 7-Nitroindoline-2,3-dione[1]

Synthesis of 7-Nitroisatin

Proposed Synthetic Workflow

Synthesis_Workflow Indole Indole Indoline Indoline Indole->Indoline Reduction (e.g., NaBH4) Protected_Indoline 1-Acetylindoline Indoline->Protected_Indoline Acetylation (Acetic Anhydride) Nitrated_Indoline 1-Acetyl-7-nitroindoline Protected_Indoline->Nitrated_Indoline Nitration (HNO3/H2SO4) Nitroindole 7-Nitroindole Nitrated_Indoline->Nitroindole Dehydrogenation & Deprotection Nitroisatin 7-Nitroisatin (CAS 112656-95-8) Nitroindole->Nitroisatin Oxidation (e.g., NBS, DMSO)

Caption: Proposed synthetic workflow for 7-Nitroisatin.

Experimental Protocol: Synthesis of 7-Nitroindole (Precursor)

This protocol is adapted from established methods for the synthesis of 7-nitroindoles.

Step 1: Reduction of Indole to Indoline

  • Dissolve indole in a suitable solvent such as methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise while stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain indoline.

Step 2: Acetylation of Indoline

  • Dissolve the obtained indoline in acetic anhydride.

  • Stir the reaction mixture at room temperature for a specified time, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 1-acetylindoline.

Step 3: Nitration of 1-Acetylindoline

  • In a separate flask, prepare the nitrating mixture by slowly adding nitric acid to sulfuric acid at 0 °C.

  • Dissolve 1-acetylindoline in concentrated sulfuric acid at 0 °C.

  • Slowly add the nitrating mixture dropwise to the solution of 1-acetylindoline, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with water until neutral, and dry to obtain 1-acetyl-7-nitroindoline.

Step 4: Dehydrogenation and Deprotection to 7-Nitroindole

  • Reflux the 1-acetyl-7-nitroindoline with a suitable dehydrogenating agent (e.g., DDQ or manganese dioxide) in an appropriate solvent (e.g., toluene or dichloromethane).

  • This step also typically results in the deprotection of the acetyl group.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain 7-nitroindole.

Proposed Protocol: Oxidation of 7-Nitroindole to 7-Nitroisatin
  • Dissolve 7-nitroindole in a mixture of dimethyl sulfoxide (DMSO) and water.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-Nitroisatin.

Potential Anticancer Mechanisms of Action

While specific studies on the anticancer mechanism of 7-Nitroisatin are not available, the broader class of isatin derivatives has been extensively studied, revealing several potential mechanisms of action. It is plausible that 7-Nitroisatin may share one or more of these mechanisms.

Kinase Inhibition

Many isatin derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Nitroisatin 7-Nitroisatin (Hypothesized) Nitroisatin->RTK Inhibition Nitroisatin->PI3K Inhibition Apoptosis_Induction Nitroisatin 7-Nitroisatin (Hypothesized) ROS ↑ Reactive Oxygen Species (ROS) Nitroisatin->ROS Bcl2 Bcl-2 (Anti-apoptotic) Nitroisatin->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Nitroisatin->Bax Activation Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Technical Guide to the Safe Handling of 7-Nitroindoline-2,3-dione (7-Nitroisatin)

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile & Scientific Context

7-Nitroindoline-2,3-dione, commonly known as 7-nitroisatin, is an organic compound characterized by an isatin core functionalized with a nitro group at the 7-position.[1] It typically appears as a yellow to orange or red crystalline powder.[2][3] With the molecular formula C₈H₄N₂O₄ and a molecular weight of approximately 192.13 g/mol , this compound serves as a critical building block and intermediate in medicinal chemistry and organic synthesis.[2][4][5] Its utility is noted in the synthesis of potential pharmaceuticals and as a reagent or dye in various laboratory applications.[1][3]

Given its reactivity and potential biological activity, a thorough understanding of its safety profile and handling requirements is paramount for all researchers, scientists, and drug development professionals who work with it. This guide provides a comprehensive framework for its safe management in a laboratory setting, grounded in established safety protocols and chemical property data.

Section 2: Comprehensive Hazard Identification

The primary hazards associated with this compound are acute oral toxicity and serious eye irritation.[1][6] It is also classified as harmful to aquatic life with long-lasting effects.[6] While comprehensive toxicological data is not available for every isomer, related compounds like 5-Nitroisatin are suspected of causing genetic defects, which necessitates a precautionary approach when handling any nitroisatin derivative.[7][8]

Globally Harmonized System (GHS) Classification

The following table summarizes the known GHS hazard classifications for this compound.

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effectsNone

Data sourced from multiple chemical suppliers and databases.[1][6]

Chemical Reactivity and Incompatibilities

From a chemical standpoint, the molecule's stability is a key consideration for safe handling and storage.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]

    • Causality: The presence of the nitro group, an electron-withdrawing group, can increase the compound's reactivity. Strong oxidizing agents can lead to uncontrolled exothermic reactions. The N-H proton of the indole ring is acidic and will react with strong bases, potentially leading to degradation or unintended reactions.

  • Hazardous Decomposition: Under fire conditions, hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂), are expected.[9]

  • Stability: The compound is stable under normal, recommended storage conditions.[9]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

To mitigate the risks identified, a multi-layered approach involving engineering controls and appropriate PPE is mandatory.

Engineering Controls

The primary engineering control is to minimize the potential for inhalation of the powdered form and to contain any potential spills.

  • Ventilation: All handling of solid this compound, especially weighing and transferring, must be performed in a certified chemical fume hood.[10] General laboratory ventilation is insufficient for protecting against fine airborne particulates.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation where the compound is handled.[7][11]

Personal Protective Equipment (PPE)

A standard suite of PPE is required to prevent dermal, ocular, and respiratory exposure.

  • Eye Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[9]

  • Hand Protection: Use chemically resistant nitrile gloves.[10] It is critical to inspect gloves before use and to practice proper glove removal techniques to avoid skin contamination. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[10]

  • Respiratory Protection: While working in a fume hood should be sufficient, if engineering controls are not available or during large-scale transfers where dust generation is unavoidable, a NIOSH/MSHA-approved respirator with an appropriate particulate filter should be used in accordance with OSHA 29 CFR 1910.134 or European Standard EN 149.[9]

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is the most effective way to ensure safety during routine laboratory use. The following workflow provides a self-validating system for handling this compound.

Experimental Workflow Protocol
  • Preparation: Before handling the compound, ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place absorbent bench paper on the work surface.

  • Don PPE: Put on all required PPE as detailed in Section 3.2.

  • Weighing and Transfer: Retrieve the container from its storage location. Inside the fume hood, carefully open the container and use a clean spatula to weigh the desired amount of the powdered compound onto a weigh boat. Avoid any actions that could generate dust.

  • Dissolution: If preparing a solution, slowly add the weighed solid to the solvent in your reaction vessel. The compound is soluble in polar organic solvents like DMSO and ethanol but is sparingly soluble in water.[3]

  • Post-Transfer Cleanup: Promptly and securely close the primary container. Clean any residual powder from the spatula and work surface using a solvent-dampened wipe, which should then be disposed of as hazardous waste.

  • Waste Segregation: All contaminated disposable materials (gloves, weigh boats, wipes) must be placed in a designated, clearly labeled hazardous waste container.[12]

  • Doff PPE: Once the experiment is set up and the work area is clean, remove PPE in the correct order to prevent cross-contamination, disposing of single-use items in the appropriate waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[1]

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Receive Receive & Inspect Container Store Store in Cool, Dry Location Receive->Store Don_PPE Don Required PPE Store->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Dispose_Waste Segregate Hazardous Waste Clean->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Caption: General laboratory workflow for safely handling powdered this compound.

Section 5: Storage & Stability

Proper storage is crucial to maintain the compound's integrity and prevent accidents.

  • Conditions: Store in a dry, cool, and well-ventilated place.[9] While some suppliers may recommend refrigeration (2-8°C), room temperature storage is also cited.[5][6] Always follow the specific storage instructions provided by the manufacturer on the container label or Safety Data Sheet (SDS).

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7][9]

  • Segregation: Store away from the incompatible materials listed in Section 2.2 (strong oxidizing agents, strong bases).[9]

Section 6: Emergency Procedures

In the event of an accidental exposure or release, immediate and correct action is vital.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[7][9]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a POISON CENTER or physician immediately.[1][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7][9]

G Start Exposure Event Decision Type of Exposure? Start->Decision Action_Eyes IMMEDIATE ACTION: Flush eyes with water for 15+ minutes. Remove contact lenses. Decision->Action_Eyes Eye Contact Action_Skin IMMEDIATE ACTION: Wash skin with soap and plenty of water. Decision->Action_Skin Skin Contact Action_Inhale IMMEDIATE ACTION: Move to fresh air. Monitor breathing. Decision->Action_Inhale Inhalation Action_Ingest IMMEDIATE ACTION: Rinse mouth. Do NOT induce vomiting. Decision->Action_Ingest Ingestion Outcome_Medical Seek Immediate Medical Attention Action_Eyes->Outcome_Medical Outcome_Monitor If irritation persists, seek medical attention. Action_Skin->Outcome_Monitor Action_Inhale->Outcome_Medical Action_Ingest->Outcome_Medical

Caption: Decision-making process for first-aid response following an exposure event.

Accidental Release Measures

For small spills in a controlled environment:

  • Ensure adequate ventilation and wear all required PPE.

  • Avoid generating dust.

  • Gently sweep or vacuum up the spilled solid and place it into a suitable, labeled container for hazardous waste disposal.[7]

  • Clean the spill area thoroughly with a solvent-dampened cloth, and dispose of the cleaning materials as hazardous waste.

Section 7: Waste Disposal

All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste.[7]

  • Collection: Collect waste in a designated, compatible, and properly labeled container. The label must clearly state "Hazardous Waste" and identify the contents.[12]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[8][12] Arrange for disposal through a licensed and approved waste disposal facility, adhering to all local, state, and federal regulations.[7][9]

Section 8: References

  • ChemBK. (2024). 7-NITRO-ISATIN. --INVALID-LINK--

  • Guidechem. (n.d.). 7-NITROISATIN 112656-95-8 wiki. --INVALID-LINK--

  • ChemicalBook. (n.d.). 7-NITROISATIN | 112656-95-8. --INVALID-LINK--

  • LBAO Chemicals. (n.d.). 7-Nitroisatin | 112656-95-8 | 98%. --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 7-Nitroindole. --INVALID-LINK--

  • CP Lab Safety. (n.d.). 7-Nitroindoline-2, 3-dione, 100 grams. --INVALID-LINK--

  • ECHEMI. (2025). The Chemical Synthesis of 7-Nitroisatin (CAS 112656-95-8): A Supplier's Perspective. --INVALID-LINK--

  • ChemicalBook. (n.d.). 7-nitroisatin Safety Information. --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Nitroisatin. --INVALID-LINK--

  • Fisher Scientific. (2021). SAFETY DATA SHEET - 5-Nitroisatin. --INVALID-LINK--

  • BenchChem. (n.d.). Personal protective equipment for handling Isoorientin-7-O-rutinoside. --INVALID-LINK--

  • Fisher Scientific. (2025). SAFETY DATA SHEET - Oxindole. --INVALID-LINK--

  • Fisher Scientific. (2024). SAFETY DATA SHEET - 7-Nitroindole-3-carboxaldehyde. --INVALID-LINK--

  • BenchChem. (n.d.). Proper Disposal of 6-Nitroindoline-2-carboxylic acid. --INVALID-LINK--

References

An In-Depth Technical Guide to the Solubility of 7-Nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 7-Nitroindoline-2,3-dione in Modern Research

This compound, also known as 7-nitroisatin, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] As a derivative of the versatile indole scaffold, it serves as a key building block in the synthesis of a wide array of biologically active molecules.[1] The strategic placement of the nitro group at the 7-position significantly influences the molecule's electronic properties, making it a valuable precursor for novel therapeutic agents, including potential anticancer compounds.[2]

The journey from a promising compound in the lab to a viable therapeutic candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a primary gatekeeper to bioavailability and, consequently, therapeutic efficacy. Poor solubility can hinder formulation, lead to unreliable results in in-vitro assays, and ultimately cause the failure of an otherwise potent drug candidate. This guide, therefore, provides a comprehensive overview of the known solubility characteristics of this compound, and more importantly, outlines a robust experimental framework for its precise determination.

Physicochemical Properties: A Foundation for Understanding Solubility

PropertyValueSource
Molecular Formula C₈H₄N₂O₄[3]
Molecular Weight 192.13 g/mol [3]
Appearance Yellow to orange crystalline powder[1]
Melting Point ~240-265 °C[1][4]
Predicted pKa 7.98 ± 0.20[1][4][5]
Predicted XLogP3 0.5[6]
CAS Number 112656-95-8[3]

The predicted pKa of approximately 7.98 suggests that this compound is a weakly acidic compound.[1][4][5] This is a critical piece of information, as it implies that its aqueous solubility will be highly dependent on the pH of the solution. At pH values above its pKa, the compound will exist predominantly in its ionized (deprotonated) form, which is generally more soluble in aqueous media. Conversely, at pH values below its pKa, the un-ionized form will dominate, likely leading to lower aqueous solubility.

Solubility Profile: Qualitative Overview and the Path to Quantitative Data

Qualitative assessments indicate that this compound is soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, and sparingly soluble in water.[1][2][5] This general guidance is useful for initial experimental setups but falls short of the precise quantitative data required for formulation development, dose determination, and reliable bioassay performance.

The following table is presented as a template for researchers to populate with experimentally determined solubility data. The lack of readily available public data underscores the importance of performing these measurements as a foundational step in any research or development program involving this compound.

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Water (pH 5.0) 25Data not availableData not availableShake-Flask
Water (pH 7.4) 25Data not availableData not availableShake-Flask
Phosphate-Buffered Saline (PBS, pH 7.4) 25Data not availableData not availableShake-Flask
Dimethyl Sulfoxide (DMSO) 25Data not availableData not availableShake-Flask
Ethanol 25Data not availableData not availableShake-Flask
Methanol 25Data not availableData not availableShake-Flask
Acetone 25Data not availableData not availableShake-Flask

Experimental Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound. It is a self-validating system because the continued presence of excess solid ensures that the solution has reached saturation.

Causality Behind Experimental Choices
  • Excess Solid : The addition of an excess amount of the compound is crucial to ensure that the solvent becomes saturated, and a true equilibrium between the dissolved and undissolved states is achieved.

  • Prolonged Equilibration : Many compounds, particularly crystalline solids, dissolve slowly. An extended agitation period (typically 24-72 hours) is necessary to ensure that the system reaches thermodynamic equilibrium.

  • Constant Temperature : Solubility is a temperature-dependent property. Maintaining a constant and controlled temperature is essential for obtaining reproducible and accurate results.

  • Phase Separation : Centrifugation and/or filtration are critical steps to separate the saturated supernatant from the undissolved solid without disturbing the equilibrium. The choice of a non-reactive filter (e.g., PTFE) prevents the compound from adsorbing to the filter material, which would lead to an underestimation of its solubility.

  • Accurate Quantification : A validated analytical method, such as HPLC-UV or LC-MS, is required for the accurate determination of the compound's concentration in the saturated solution.

Step-by-Step Methodology
  • Preparation : Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, PBS, DMSO, ethanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration : Place the vials in a mechanical shaker or orbital incubator and agitate at a constant, controlled temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours to allow the system to reach equilibrium.

  • Phase Separation : After the equilibration period, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Sample Collection : Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to first centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) and then filter the supernatant through a fine-pore (e.g., 0.22 µm), non-reactive syringe filter (e.g., PTFE).

  • Dilution : Immediately dilute the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.

  • Calculation : Calculate the solubility in the desired units (e.g., mg/mL or µM) by accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B Achieve saturation C Centrifuge to pellet undissolved solid B->C Reach equilibrium D Filter supernatant through a 0.22 µm PTFE filter C->D Remove fine particles E Dilute the saturated filtrate D->E Prepare for analysis F Analyze by validated HPLC-UV or LC-MS E->F Fit within linear range G Calculate solubility F->G Determine concentration

Caption: Workflow for Thermodynamic Solubility Determination.

pH-Dependent Solubility: A Critical Consideration

Given the predicted acidic nature of this compound (pKa ≈ 7.98), its solubility in aqueous solutions is expected to vary significantly with pH. This is a critical factor in drug development, as the pH of the gastrointestinal tract ranges from highly acidic in the stomach (pH 1-3) to neutral or slightly alkaline in the small intestine (pH 6-7.5).

To determine the pH-solubility profile, the shake-flask method described above should be repeated using a series of buffered solutions at different pH values (e.g., from pH 2 to pH 10). Plotting the logarithm of the solubility against the pH will provide a visual representation of this relationship.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH Predominantly Un-ionized Form (HA) Low_Sol Lower Aqueous Solubility Low_pH->Low_Sol Equilibrium HA ⇌ H⁺ + A⁻ Low_pH->Equilibrium High_pH Predominantly Ionized Form (A⁻) High_Sol Higher Aqueous Solubility High_pH->High_Sol Equilibrium->High_pH

Caption: pH-Dependent Solubility of a Weakly Acidic Compound.

Conclusion

This compound is a compound of considerable interest with significant potential in various research and development applications. While its qualitative solubility in organic solvents is known, the lack of quantitative data in the public domain necessitates a rigorous and systematic experimental approach. By following the detailed protocols outlined in this guide, researchers can generate the robust and reliable solubility data that is essential for advancing their work, from ensuring the integrity of in-vitro studies to laying the groundwork for successful formulation and preclinical development.

References

7-Nitroindoline-2,3-dione spectroscopic analysis (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 7-Nitroindoline-2,3-dione

Authored by: A Senior Application Scientist

Abstract

This compound, also known as 7-nitroisatin, is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel pharmaceuticals and functional dyes necessitates rigorous and unambiguous characterization.[3][4] This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and verify the structure of this compound. The narrative is grounded in the principles of causality, explaining not just the data, but the underlying molecular features that give rise to the observed spectra. This document is intended for researchers, chemists, and quality control professionals who require a comprehensive understanding of this molecule's spectroscopic signature.

Molecular Structure: The Foundation of Spectroscopic Behavior

The spectroscopic profile of any molecule is a direct consequence of its electronic and atomic arrangement. This compound (Molecular Formula: C₈H₄N₂O₄, Molecular Weight: 192.13 g/mol ) possesses a rigid bicyclic isatin core with distinct functional groups that dominate its spectral features.[5][6]

Key structural elements influencing the analysis include:

  • The Isatin Core: A fused benzene and pyrrolidine-2,3-dione ring system. The adjacent ketone (C3) and amide (C2) carbonyls create a unique electronic environment.[7]

  • Aromatic System: The benzene ring provides a scaffold for characteristic aromatic proton and carbon signals.

  • Electron-Withdrawing Nitro Group (-NO₂): Positioned at C7, this group significantly deshields adjacent nuclei, causing predictable downfield shifts in NMR, and exhibits strong, characteristic absorption bands in IR spectroscopy.

  • Amide N-H Proton: The proton on the nitrogen atom is acidic and its signal is highly sensitive to solvent and temperature.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are required for full structural assignment.

¹H NMR Analysis

Proton NMR provides a map of the hydrogen environments within the molecule. The electron-withdrawing nature of the carbonyl and nitro groups results in a spectrum where all aromatic protons are significantly shifted downfield.

Predicted ¹H NMR Spectral Data (300 MHz, DMSO-d₆) [8]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
~11.7Singlet, Broad-1HN1-HThe acidic amide proton is highly deshielded and appears as a broad singlet, readily exchangeable with D₂O. Its position is characteristic of isatins in DMSO solvent.
~8.3Doublet of DoubletsJ ≈ 8.4, 0.91HH6This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It is coupled to H5 (ortho) and H4 (meta).
~7.9Doublet of DoubletsJ ≈ 8.4, 0.91HH4This proton is ortho to the C3a-C4 bond and experiences deshielding. It is coupled to H5 (ortho) and H6 (meta).
~7.3Triplet (or m)J ≈ 8.41HH5This proton is ortho to two other aromatic protons (H4 and H6), appearing as a triplet or multiplet. It is the most upfield of the aromatic signals.

Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for observing the acidic N-H proton, which would be exchanged in solvents like D₂O or CD₃OD.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Acquire at a controlled temperature (e.g., 25 °C).

    • Use a standard 90° pulse sequence.

    • Set a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the quaternary-adjacent aromatics, for accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve signal-to-noise. Phase and baseline correct the spectrum carefully. Calibrate the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) or TMS.

¹³C NMR Analysis

Carbon NMR maps the carbon skeleton. The spectrum is characterized by two very downfield carbonyl signals and six aromatic carbon signals.

Predicted ¹³C NMR Spectral Data (75 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~183C3 (Ketone)Ketone carbonyls are typically found in this region. This is comparable to unsubstituted isatin.[9]
~158C2 (Amide)Amide carbonyls are generally more shielded (upfield) than ketone carbonyls.[9]
~150C7aQuaternary carbon attached to nitrogen.
~140C7Quaternary carbon directly attached to the electron-withdrawing nitro group, causing a strong downfield shift.
~138C6Aromatic CH, deshielded by the adjacent nitro group.
~125C4Aromatic CH.
~123C5Aromatic CH.
~115C3aQuaternary carbon at the ring junction.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum of this compound is dominated by strong absorptions from the N-H, C=O, and N-O bonds.

Figure 2: IR Spectroscopy Workflow cluster_0 A Sample Preparation (KBr Pellet or ATR) B Acquire Background Spectrum A->B Instrument Setup C Acquire Sample Spectrum B->C Data Acquisition D Process Data (Baseline Correction) C->D Processing E Peak Identification D->E Analysis F Structural Confirmation E->F Interpretation

Figure 2: A typical workflow for acquiring and interpreting an IR spectrum.

Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3200 - 3400N-H StretchAmide (N-H)A sharp, distinct peak is expected for the lactam N-H group. Unsubstituted isatin shows this band around 3194 cm⁻¹.[10]
~1740 - 1760C=O StretchC3 KetoneThe five-membered ring strain and electronic effects typically place this ketone absorption at a high frequency.[10]
~1720 - 1740C=O StretchC2 AmideThe amide carbonyl of the lactam ring. The presence of two distinct C=O peaks is a hallmark of the isatin core.
1600 - 1620C=C StretchAromatic RingVibrations characteristic of the benzene ring.
1510 - 1540Asymmetric N-O StretchNitro Group (-NO₂)A very strong and diagnostically crucial absorption band for the nitro group.
1330 - 1360Symmetric N-O StretchNitro Group (-NO₂)The second strong, characteristic absorption for the nitro functional group.

Experimental Protocol: ATR-IR Acquisition

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Run a background scan to subtract atmospheric CO₂ and H₂O signals.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Validation: The resulting spectrum should be free of atmospheric interference and show sharp, well-defined peaks in the fingerprint and functional group regions, confirming the integrity of the sample and measurement.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.

Expected Mass Spectrometric Data

m/z ValueIonRationale
192[M]⁺•The molecular ion peak, corresponding to the exact mass of C₈H₄N₂O₄. High-resolution mass spectrometry (HRMS) would confirm this formula to within a few ppm.
164[M - CO]⁺•Loss of a neutral carbon monoxide molecule (28 Da) from the C2 or C3 position, a characteristic fragmentation pathway for isatins.
146[M - NO₂]⁺Loss of the nitro group radical (46 Da).
136[M - 2CO]⁺•Subsequent loss of a second CO molecule from the [M - CO]⁺• fragment.
118[M - CO - NO₂]⁺Loss of both a CO molecule and a nitro group.

Proposed Fragmentation Pathway

The fragmentation is initiated by the high energy of electron ionization, leading to the ejection of an electron to form the molecular ion, which then undergoes a series of characteristic cleavages.

Figure 3: Proposed MS Fragmentation Pathway A C₈H₄N₂O₄ [M]⁺• m/z = 192 B [M - CO]⁺• m/z = 164 A->B - CO C [M - NO₂]⁺ m/z = 146 A->C - NO₂ D [M - 2CO]⁺• m/z = 136 B->D - CO

Figure 3: Key fragmentation steps for this compound under electron ionization.

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe. The sample is heated under vacuum to promote volatilization.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum.

  • Validation: The protocol is validated by the presence of a clear molecular ion peak at the expected m/z of 192 and a fragmentation pattern consistent with the known chemistry of isatins and nitroaromatic compounds.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, IR spectroscopy provides definitive evidence of the key functional groups (C=O, N-H, -NO₂), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation pathways. Together, these techniques provide a comprehensive and self-validating spectroscopic fingerprint, ensuring the identity, purity, and structural integrity of this important chemical entity for all downstream applications.

References

An In-depth Technical Guide to 7-Nitroindoline-2,3-dione: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitroindoline-2,3-dione, also known as 7-nitroisatin, is a significant heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of isatin, a molecule with a rich history dating back to the mid-19th century, 7-nitroisatin presents a unique chemical scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound, offering valuable insights for researchers and professionals in drug development.

Historical Context and Discovery: A Legacy of Isatin Chemistry

The story of this compound is intrinsically linked to its parent compound, isatin (1H-indole-2,3-dione). Isatin was first isolated in 1841 by Erdmann and Laurent through the oxidation of indigo dye, a discovery that laid the groundwork for a vast field of heterocyclic chemistry.[1][2][3] For much of the early history of isatin chemistry, electrophilic substitution reactions, such as nitration, were a primary focus.

A pivotal study in this area was conducted by Ward C. Sumpter and W. Frederic Jones in 1943, titled "The Nitration of Isatin."[4][5] Their work provided foundational insights into the reactivity of the isatin nucleus under nitrating conditions. However, the direct nitration of the isatin ring system predominantly yields the 5-nitro derivative due to the directing effects of the benzene ring and the deactivating effect of the dicarbonyl system on the heterocyclic ring. The synthesis of the 7-nitro isomer proved to be a more significant challenge.

While a definitive first synthesis of this compound is not prominently documented in seminal, early publications, its emergence in the chemical literature and commercial availability points to its successful synthesis through more advanced and regioselective strategies developed in later years. The difficulty in achieving substitution at the 7-position is a recurring theme in indole chemistry. This challenge has spurred the development of innovative synthetic methodologies to access this specific regioisomer, which is often a crucial building block for targeted therapeutic agents. A Japanese patent describing the synthesis of the related compound 7-nitroindole highlights these synthetic hurdles and the need for multi-step, indirect routes to achieve the desired substitution pattern.[6]

Physicochemical Properties

This compound is a yellow to orange crystalline solid with the chemical formula C₈H₄N₂O₄ and a molecular weight of 192.13 g/mol .[7][8] It is characterized by the presence of an indoline-2,3-dione core with a nitro group substituted at the 7-position of the aromatic ring.

PropertyValueReference
Molecular Formula C₈H₄N₂O₄[7]
Molecular Weight 192.13 g/mol [7]
CAS Number 112656-95-8[9]
Appearance Yellow to orange crystalline powder[8]
Melting Point 265 °C[8]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol); sparingly soluble in water.[8]
pKa (Predicted) 7.98 ± 0.20[9]

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the isatin scaffold, impacting its reactivity and potential biological activity.

Synthesis of the Isatin Core and Introduction of the 7-Nitro Group

The synthesis of this compound is not a trivial matter and generally involves a multi-step process. The initial formation of the isatin core is a well-established area of organic synthesis, with several named reactions being of historical and practical importance.

Classical Syntheses of the Isatin Scaffold
  • Sandmeyer Isatin Synthesis: This is one of the oldest and most straightforward methods, involving the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid.[10]

  • Stolle Synthesis: This method is considered a good alternative to the Sandmeyer synthesis and involves the condensation of an arylamine with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[11]

  • Gassman Isatin Synthesis: This method provides a regioselective route to substituted isatins from meta-substituted anilines.[11]

graph Synthesis_Pathways { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Classical synthetic pathways to the isatin core.

Regioselective Synthesis of this compound

Direct nitration of isatin is not a viable method for the large-scale production of the 7-nitro isomer due to the preferential formation of the 5-nitro derivative. Therefore, indirect methods are typically employed. One common strategy involves the use of a starting material that already contains a nitro group at the desired position or a directing group that facilitates nitration at the 7-position.

A plausible synthetic route, based on related literature for 7-substituted indoles, would involve the following conceptual steps:

  • Starting Material Selection: The synthesis would likely begin with a 2-substituted aniline that has a nitro group at the 3-position (which will become the 7-position of the isatin).

  • Formation of the Isatin Ring: A classical isatin synthesis, such as the Sandmeyer or Stolle method, would then be applied to this pre-functionalized aniline to construct the indoline-2,3-dione ring system.

graph Regioselective_Synthesis { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

}

Conceptual pathway for the regioselective synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The isatin scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of a nitro group at the 7-position of the indoline-2,3-dione core can significantly modulate the compound's biological activity.

This compound serves as a key building block for the synthesis of a wide range of more complex heterocyclic compounds with potential therapeutic applications.[9] Research has indicated that derivatives of 7-nitroisatin may exhibit a variety of pharmacological activities, including:

  • Anticancer Activity: The isatin nucleus is a common feature in many compounds with demonstrated anticancer properties. The presence and position of the nitro group can influence the compound's ability to interact with various cancer-related targets.[9]

  • Antimicrobial Activity: Isatin derivatives have been explored for their potential as antimicrobial agents, and the 7-nitro substitution can contribute to this activity.[9]

  • Enzyme Inhibition: The electrophilic nature of the isatin core, enhanced by the nitro group, makes it a candidate for interacting with the active sites of various enzymes.

graph Applications { layout=dot; rankdir="LR"; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Key application areas of this compound in medicinal chemistry.

Future Perspectives

The unique chemical structure and reactivity of this compound will continue to make it a valuable tool for medicinal chemists. Future research will likely focus on:

  • The development of more efficient and scalable synthetic routes to this important intermediate.

  • The synthesis and biological evaluation of novel derivatives of 7-nitroisatin for a range of therapeutic targets.

  • Elucidation of the precise mechanisms of action for its biologically active derivatives.

Conclusion

This compound, a nitro-substituted derivative of the historically significant isatin molecule, represents an important scaffold in modern medicinal chemistry. While its specific discovery is not as clearly chronicled as its parent compound, its utility as a building block for bioactive molecules is well-recognized. A thorough understanding of its chemical properties, the nuances of its synthesis, and its potential applications is essential for researchers and professionals dedicated to the advancement of drug discovery and development.

References

7-Nitroindoline-2,3-dione as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 7-Nitroindoline-2,3-dione: A Core Intermediate in Modern Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, also known as 7-nitroisatin, a pivotal chemical intermediate. We will dissect its synthesis, explore its rich reactivity, and illuminate its role as a versatile scaffold in the landscape of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists who require a blend of theoretical understanding and practical, field-proven insights into this valuable heterocyclic compound.

Introduction: The Strategic Importance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone of heterocyclic chemistry, widely recognized as "privileged scaffolds" in medicinal chemistry.[1][2] First identified in 1841 through the oxidation of indigo dye, the isatin core is a versatile precursor for a vast array of pharmacologically active molecules and synthetic targets.[2][3] Its unique structural motif, featuring a fused aromatic ring and a reactive dicarbonyl system, allows for facile diversification and the synthesis of complex molecular architectures like spirooxindoles and other heterocyclic hybrids.[1][4]

Among the myriad of isatin derivatives, 7-nitroisatin (this compound) emerges as a particularly valuable building block.[5][6] The presence of a strongly electron-withdrawing nitro group at the C7 position significantly modulates the electronic properties of the entire molecule. This influences the acidity of the N-H proton, the electrophilicity of the carbonyl carbons, and the reactivity of the aromatic ring, opening up unique synthetic pathways. Consequently, 7-nitroisatin serves as a crucial starting material for targeted therapies, including potential anticancer and antimicrobial agents, making a comprehensive understanding of its properties and handling essential for the modern chemist.[5]

Core Physicochemical & Structural Data

7-Nitroisatin typically presents as a yellow to orange crystalline powder.[6][7] Its solubility profile is characteristic of polar organic molecules; it is generally soluble in polar organic solvents like DMSO and DMF but has limited solubility in water.[6][7]

PropertyValueSource(s)
Chemical Name This compound; 7-Nitro-1H-indole-2,3-dione[6][8][9]
CAS Number 112656-95-8[10][11][12]
Molecular Formula C₈H₄N₂O₄[7][10]
Molecular Weight 192.13 g/mol [5][10]
Appearance Yellow to orange crystalline powder[6]
Melting Point ~265 °C[6]
Density ~1.65 g/cm³[6]
pKa 7.98 ± 0.20 (Predicted)[5][6]
Solubility Soluble in DMF, DMSO, ethanol; sparingly soluble in water[6][7]

Synthesis of 7-Nitroisatin: A Protocol Grounded in Classic Chemistry

The direct nitration of isatin is often challenging, typically yielding the 5-nitro isomer as the major product due to the directing effects of the acylamino group within the heterocyclic ring.[13] Therefore, the regioselective synthesis of 7-nitroisatin requires a more strategic approach. The Sandmeyer isatin synthesis, a robust and time-honored method, provides a reliable pathway when starting with the appropriately substituted aniline.[3][14]

The process begins with the formation of an isonitrosoacetanilide from 2-nitroaniline, which is then cyclized under strong acidic conditions to yield the target 7-nitroisatin.

Experimental Protocol: Sandmeyer Synthesis of 7-Nitroisatin

This two-step protocol is adapted from the classical Sandmeyer methodology.[3][14][15]

Step 1: Synthesis of 2-hydroxyimino-N-(2-nitrophenyl)acetamide (Isonitrosoacetanilide Intermediate)

  • Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer, combine chloral hydrate (0.54 mol) and sodium sulfate (1300 g) in 1200 mL of deionized water.

  • Addition of Aniline: Prepare a solution of 2-nitroaniline (0.5 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol). Warm gently to dissolve, then add this solution to the reaction flask.

  • Hydroxylamine Addition: Add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the reaction mixture.

  • Heating and Isolation: Heat the mixture in a water bath, bringing the internal temperature to 80-90 °C. Maintain this temperature for 1-2 hours. A precipitate will form.

  • Work-up: Cool the mixture in an ice bath. Filter the resulting solid precipitate, wash thoroughly with cold water, and dry to yield the isonitrosoacetanilide intermediate.

Causality Insight: The initial reaction between chloral hydrate and hydroxylamine forms a reactive species that undergoes condensation with 2-nitroaniline. The sodium sulfate serves to increase the ionic strength of the solution, which helps to "salt out" the organic product, driving the reaction to completion and simplifying isolation.[15]

Step 2: Cyclization to this compound

  • Reaction Setup: In a 1 L flask fitted with a mechanical stirrer and a thermometer, carefully warm concentrated sulfuric acid (approx. 4-5 molar equivalents relative to the intermediate) to 50 °C.

  • Addition of Intermediate: Add the dried isonitrosoacetanilide intermediate from Step 1 in small portions, ensuring the reaction temperature is maintained between 60-70 °C. Use an ice bath for external cooling as the reaction is exothermic.

  • Reaction Completion: After the addition is complete, heat the mixture to 80 °C for 10-15 minutes to ensure the cyclization is complete.[15]

  • Work-up: Carefully pour the hot acid mixture over a large volume of crushed ice. The 7-nitroisatin product will precipitate.

  • Purification: Filter the crude solid, wash with copious amounts of cold water until the filtrate is neutral, and then dry. For higher purity, the product can be recrystallized from a suitable solvent such as glacial acetic acid or ethanol.

Causality Insight: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. It protonates the oxime, facilitating an intramolecular electrophilic aromatic substitution (a Friedel-Crafts-type acylation) onto the ortho position of the aniline ring, leading to the formation of the five-membered heterocyclic ring of the isatin core.[16]

Synthesis Workflow Diagram

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization A 2-Nitroaniline C Isonitrosoacetanilide Intermediate A->C Condensation B Chloral Hydrate + Hydroxylamine HCl B->C E 7-Nitroisatin (Crude Product) C->E Intramolecular Cyclization D Conc. H₂SO₄ D->E F Purification E->F G Final Product F->G

Caption: Workflow for the Sandmeyer synthesis of 7-Nitroisatin.

The Reactive Landscape of 7-Nitroisatin

The chemical personality of 7-nitroisatin is defined by three primary reactive centers: the acidic N-H proton at position 1, the highly electrophilic C3-carbonyl, and the electron-deficient aromatic ring.

  • N-Substitution Reactions: The N-H proton is acidic and can be readily deprotonated by a mild base to form an ambident nucleophile. This allows for a wide range of N-alkylation, N-arylation, and N-acylation reactions, providing a straightforward handle for attaching various side chains and modifying solubility or biological targeting.[13]

  • C3-Carbonyl Condensation: The C3-ketone is the most electrophilic site and readily undergoes condensation reactions with a variety of nucleophiles. This is the most common site for derivatization. Reactions with hydrazines, hydroxylamines, and thiosemicarbazides lead to the formation of hydrazones, oximes, and thiosemicarbazones, respectively. These derivatives are frequently explored in medicinal chemistry for their potent biological activities.[17]

  • Aromatic Ring Chemistry: The potent electron-withdrawing effect of the C7-nitro group deactivates the benzene ring towards traditional electrophilic substitution. However, it makes the ring susceptible to nucleophilic aromatic substitution (SNA_r), particularly if a suitable leaving group were present.

Key Reaction Pathways Diagram

G cluster_N1 N1 Position cluster_C3 C3 Position A 7-Nitroisatin B N-Alkylated Derivative A->B R-X, Base C N-Acylated Derivative A->C Acyl-Cl, Base D Schiff Base (e.g., Hydrazone) A->D R-NH₂, Condensation E Spirooxindole A->E 1,3-Dipolar Cycloaddition

Caption: Major reaction pathways for the derivatization of 7-Nitroisatin.

Application in Drug Discovery: A Scaffold for Bioactive Agents

The isatin scaffold is a prolific source of lead compounds in drug discovery.[18] Derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[1][19][20] The 7-nitro substitution is a strategic choice in molecular design, as the nitro group can act as a hydrogen bond acceptor and its electronic influence can tune the binding affinity of the molecule to its biological target.[21]

A prominent application of substituted isatins is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of the closely related 5-nitroisatin have been designed and synthesized as potent inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme often overexpressed in cancer cells.[21][22][23]

Case Study: Synthesis of a 7-Nitroisatin-Based Thiosemicarbazone

Thiosemicarbazones derived from isatins are a well-established class of bioactive compounds.[17] The following workflow illustrates the synthesis of a potential anticancer agent from 7-nitroisatin.

Experimental Protocol: Synthesis of a 7-Nitroisatin Thiosemicarbazone
  • Dissolution: Dissolve 7-nitroisatin (1 mmol) in 15 mL of warm ethanol in a 50 mL flask. Add a few drops of glacial acetic acid to act as a catalyst.

  • Nucleophile Addition: In a separate container, dissolve 4-phenylthiosemicarbazide (1 mmol) in 10 mL of ethanol. Add this solution dropwise to the stirring 7-nitroisatin solution.

  • Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum to yield the pure thiosemicarbazone derivative.

Illustrative Structure-Activity Relationship (SAR) Data

The table below presents hypothetical, yet plausible, data based on known SAR trends for isatin thiosemicarbazones, illustrating how modifications to the derivative could impact its biological potency.

CompoundR-Group on ThiosemicarbazideHypothetical CDK2 Inhibition (IC₅₀, µM)
1 Phenyl5.2
2 4-Chlorophenyl1.8
3 4-Methoxyphenyl8.5
4 Cyclohexyl12.1

Insight: This illustrative data shows that adding an electron-withdrawing group (Cl) to the phenyl ring can enhance potency, while an electron-donating group (OCH₃) or a non-aromatic group (cyclohexyl) may decrease it. This highlights the importance of 7-nitroisatin as a platform for systematic medicinal chemistry exploration.[24]

Bioactive Agent Synthesis Workflow

G A 7-Nitroisatin C Condensation (Ethanol, Acetic Acid) A->C B 4-Phenyl- thiosemicarbazide B->C D 7-Nitroisatin-3- (N-phenylthiosemicarbazone) C->D Formation of C=N bond

Caption: Synthesis of a bioactive thiosemicarbazone from 7-Nitroisatin.

Conclusion and Future Outlook

This compound is more than just another chemical; it is a strategic intermediate that empowers chemists to build molecular complexity and access novel biological activities. Its well-defined reactivity, coupled with a reliable synthetic route, makes it an indispensable tool in both academic research and industrial drug development. The electron-withdrawing nature of the nitro group provides a unique electronic signature that continues to be exploited in the rational design of targeted inhibitors and other functional molecules. As our understanding of disease pathways becomes more nuanced, the demand for versatile and tunable scaffolds like 7-nitroisatin will undoubtedly grow, ensuring its place in the synthetic chemist's toolbox for years to come.

References

Unlocking the Research Potential of 7-Nitroindoline-2,3-dione: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Nitroindoline-2,3-dione, also known as 7-nitroisatin, is a heterocyclic compound that has garnered significant interest within the scientific community. Its unique chemical structure, featuring an isatin core functionalized with a nitro group at the 7-position, makes it a versatile scaffold for chemical synthesis and a promising candidate for various biological applications.[1] This technical guide provides an in-depth exploration of the potential applications of this compound in research, with a particular focus on its utility in anticancer drug discovery and as a modulator of key enzymatic pathways. We will delve into its synthesis, established and putative mechanisms of action, and provide actionable protocols for its investigation in a laboratory setting.

Introduction: The Isatin Scaffold and the Significance of the 7-Nitro Moiety

The isatin (1H-indole-2,3-dione) core is a privileged scaffold in medicinal chemistry, found in a variety of natural products and synthetic compounds with a broad spectrum of biological activities.[2] The dicarbonyl function at the 2- and 3-positions of the indole ring provides a unique reactive center, enabling a diverse range of chemical modifications and interactions with biological macromolecules.

The introduction of a nitro group at the 7-position of the isatin ring system significantly influences its electronic properties and biological activity. The electron-withdrawing nature of the nitro group can enhance the reactivity of the isatin core and modulate its binding affinity and selectivity for various biological targets. This strategic functionalization has positioned this compound as a molecule of interest for researchers exploring novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be approached through the nitration of an indoline precursor followed by oxidation. A common strategy involves the protection of the indole nitrogen, followed by selective nitration at the 7-position and subsequent deprotection and oxidation to yield the desired dione.

A plausible synthetic route can be adapted from established methods for the synthesis of 7-nitroindole.[3] This involves the protection of indoline, followed by nitration and subsequent oxidation to the isatin.

Conceptual Synthetic Workflow:

Synthesis_Workflow Indoline Indoline Protected_Indoline N-Protected Indoline Indoline->Protected_Indoline Protection (e.g., Acylation) Nitro_Indoline 7-Nitro-N-Protected Indoline Protected_Indoline->Nitro_Indoline Nitration (e.g., HNO3/H2SO4) Nitro_Isatin This compound Nitro_Indoline->Nitro_Isatin Oxidation & Deprotection

Caption: Conceptual workflow for the synthesis of this compound.

A more detailed, multi-step laboratory synthesis protocol for a related compound, 7-nitroindole, has been described, which can be adapted for the synthesis of this compound.[4] The key steps involve the formation of sodium 1-acetylindoline-2-sulfonate, followed by nitration with acetyl nitrate and subsequent alkaline hydrolysis to yield 7-nitroindole.[4] Further oxidation would be required to obtain this compound.

Potential Research Applications

The research applications of this compound are primarily centered on its biological activities, particularly in the fields of oncology and neurobiology.

Anticancer Research

The isatin scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2] The anticancer potential of this compound can be attributed to several putative mechanisms of action, often inferred from studies on structurally similar nitro-substituted isatin derivatives.

3.1.1. Induction of Apoptosis

A primary mechanism by which many isatin derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade. While direct evidence for this compound is still emerging, related nitro-substituted chrysin analogues have been shown to induce apoptosis in cancer cells.[5]

Proposed Apoptotic Pathway:

Apoptosis_Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces Mitochondrial Stress Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction.

Experimental Protocol: Caspase-3 Activity Assay

This protocol provides a general framework for assessing the activation of caspase-3 in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • This compound (dissolved in DMSO)

  • Cell culture medium and supplements

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for apoptosis induction (e.g., staurosporine).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48 hours).

  • Cell Lysis: Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.

  • Assay: Add the caspase-3 substrate to the cell lysates and incubate as per the kit protocol.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the fold-change in caspase-3 activity in treated cells compared to the vehicle control.

3.1.2. Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The isatin scaffold has been identified as a promising template for the development of kinase inhibitors.[6] Specifically, derivatives of isatin have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[7][8]

Table 1: Kinase Binding Affinity of a Tricyclic Isatin Derivative

Kinase TargetBinding Affinity (Kd, nM)
DYRK1A5.8
PIM123
HIPK278
Haspin120

Data adapted from a study on a tricyclic isatin oxime derivative, demonstrating the potential of the isatin scaffold for kinase inhibition.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay

A generic protocol for assessing the inhibitory activity of this compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Reaction Setup: In a microplate, combine the kinase, its substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measurement: Measure the signal (luminescence, fluorescence) using a microplate reader.

  • Data Analysis: Plot the kinase activity against the compound concentration and determine the IC50 value.

3.1.3. Inhibition of Tubulin Polymerization

The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents. While direct evidence for this compound is lacking, certain isatin derivatives have been investigated for their potential to inhibit tubulin polymerization.

Neuroprotective Research

Beyond its applications in cancer research, the 7-nitro functionalized indole scaffold has shown promise in the field of neuroscience. Specifically, 7-nitroindazole, a related compound, is a known inhibitor of neuronal nitric oxide synthase (nNOS).[10] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders.[10]

Signaling Pathway of nNOS Inhibition:

nNOS_Pathway Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Activation Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx nNOS_Activation nNOS Activation Ca_Influx->nNOS_Activation NO_Production Nitric Oxide (NO) Production nNOS_Activation->NO_Production Neurotoxicity Neurotoxicity NO_Production->Neurotoxicity Compound This compound (Putative) Compound->nNOS_Activation Inhibition

Caption: Putative neuroprotective mechanism via nNOS inhibition.

Given the structural similarities, this compound warrants investigation as a potential nNOS inhibitor and neuroprotective agent. Studies on 7-nitroindazole have demonstrated its ability to protect against neurotoxicity in animal models.[11][12]

Future Directions and Conclusion

This compound represents a promising chemical entity with significant potential in various research domains. While much of its biological activity is currently inferred from studies on related isatin and nitroindole derivatives, the available data strongly supports its further investigation as a potential anticancer and neuroprotective agent.

Future research should focus on:

  • Quantitative Biological Profiling: Determining the IC50 values of this compound against a broad panel of kinases and caspases to identify its specific molecular targets.

  • Mechanism of Action Studies: Elucidating the precise molecular pathways through which this compound exerts its cytotoxic and neuroprotective effects in relevant cell-based models.

  • Structural Biology: Obtaining co-crystal structures of this compound with its biological targets to guide the rational design of more potent and selective derivatives.

References

Methodological & Application

Application Notes: Synthesis of Caged Compounds from 7-Nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Caged compounds are indispensable tools for achieving spatiotemporal control over biological processes. The 7-nitroindoline scaffold has emerged as a premier photolabile protecting group (PPG), particularly for carboxylic acids, due to its rapid photorelease kinetics and physiological stability. This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 7-nitroindoline-caged compounds, uniquely starting from the precursor 7-Nitroindoline-2,3-dione (7-nitroisatin). We detail the necessary reduction of the dione to form the functional 7-nitroindoline scaffold, followed by a validated protocol for coupling a model carboxylic acid, L-glutamate. This document is intended for researchers, chemists, and drug development professionals seeking to leverage photocaging technology in their work.

The Scientific Foundation: Why 7-Nitroindoline?

The utility of a caged compound is defined by its photochemical properties: stability in the dark, efficiency of light absorption, and the speed and quantum yield (Φ) of photorelease. N-acyl-7-nitroindolines excel in these areas, offering sub-millisecond release of the active molecule upon UV irradiation[1].

Mechanism of Photorelease

The photorelease from an N-acyl-7-nitroindoline is a sophisticated intramolecular redox reaction. Upon absorption of a photon (typically ~350 nm), the molecule enters an excited triplet state[2][3]. This initiates the transfer of the acyl group from the indoline nitrogen to an oxygen atom of the adjacent nitro group, forming a transient and highly reactive nitronic anhydride intermediate[2][3].

In aqueous environments, which are relevant for most biological experiments, this intermediate undergoes a rapid A(AL)1-like cleavage. This results in an intramolecular redox event, releasing the free carboxylic acid and forming a 7-nitrosoindole byproduct, which is biologically inert at the concentrations produced[1][2]. The speed of this release is a key advantage, with rates measured in the sub-microsecond timescale, fast enough to study rapid processes like synaptic transmission[2][4].

Photolysis_Mechanism Figure 1: Photolysis Mechanism of N-Acyl-7-Nitroindoline Start N-Acyl-7-Nitroindoline (Caged Compound) Excited Excited State (Triplet, T1) Start->Excited hν (~350 nm) Intermediate Nitronic Anhydride Intermediate Excited->Intermediate Acyl Transfer Products Released Carboxylic Acid + 7-Nitrosoindole Byproduct Intermediate->Products A(AL)1 Cleavage (Aqueous Media)

Caption: Figure 1: Photolysis Mechanism of N-Acyl-7-Nitroindoline.

From Precursor to Platform: Synthesizing the Caging Scaffold

The specified starting material, this compound (also known as 7-nitroisatin), is an excellent precursor but is not the direct acylatable scaffold. The dione's carbonyl groups must first be reduced to yield 7-nitroindoline, the functional platform for caging.

Rationale for the Reduction Step

The caging reaction involves forming a stable amide bond between the N-1 nitrogen of the indoline ring and the carboxyl group of the target molecule. The C-2 and C-3 positions of the starting dione must be reduced to a methylene (-CH₂) and a secondary amine (-NH-) respectively to form the indoline ring. The Wolff-Kishner reduction is a classic and effective method for converting carbonyl functionalities into methylene groups under basic conditions, making it suitable for this transformation[5][6].

Protocol 1: Wolff-Kishner Reduction of this compound

This protocol adapts the general procedure for isatin reduction to specifically address 7-nitroisatin[7][8]. The reduction proceeds in two stages: formation of the hydrazone, followed by elimination of N₂ gas to yield the reduced product.

Materials:

  • This compound (7-nitroisatin)

  • Hydrazine hydrate (55-85% solution)

  • Anhydrous Methanol or Ethanol

  • Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)

  • High-boiling point solvent (e.g., ethylene glycol)

  • Standard glassware for reflux and extraction

  • Hydrochloric acid (HCl), 10% solution

  • Ether or Ethyl Acetate

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Methodology:

  • Hydrazone Formation: a. Suspend 7-nitroisatin (1 equivalent) in anhydrous methanol in a round-bottomed flask. b. Add hydrazine hydrate (2.5 equivalents) to the suspension. c. Heat the mixture to a gentle reflux for 1-2 hours. The reaction progress can be monitored by TLC, observing the consumption of the red/orange isatin starting material. d. Cool the solution in an ice bath to precipitate the 7-nitroisatin-3-hydrazone product, which typically appears as yellow crystals. e. Collect the crystals by vacuum filtration, wash with cold methanol, and air dry. This intermediate can be used in the next step without further purification.

  • Reduction to 7-Nitroindoline: a. Expertise Note: This step requires high temperatures and strongly basic conditions. Ensure the setup is secure and well-ventilated. The use of a high-boiling solvent like ethylene glycol is crucial. b. In a round-bottomed flask equipped with a reflux condenser, dissolve potassium hydroxide (4-5 equivalents) in ethylene glycol with heating. c. Add the dried 7-nitroisatin-3-hydrazone (1 equivalent) to the hot basic solution. d. Heat the mixture to 180-200 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours). e. Cool the reaction mixture to room temperature.

  • Work-up and Purification: a. Carefully pour the cooled, dark reaction mixture onto crushed ice or into a beaker of cold water. b. Acidify the aqueous mixture to pH ~5-6 with 10% HCl. c. The crude 7-nitroindoline product may precipitate or can be extracted with an organic solvent like ethyl acetate (3x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. e. Remove the solvent under reduced pressure to yield crude 7-nitroindoline. f. Self-Validation: The crude product should be purified by flash column chromatography on silica gel. The identity and purity of the final 7-nitroindoline should be confirmed by ¹H NMR and mass spectrometry before proceeding to the caging step.

The Caging Reaction: Synthesis of MNI-Caged L-Glutamate

With the 7-nitroindoline scaffold in hand, the next step is to couple it to the molecule of interest. We use the synthesis of 4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-Glu) as a representative example. This derivative is widely used due to its enhanced photochemical properties over the parent nitroindoline[1][4]. The synthesis of the MNI scaffold itself is a separate, well-documented process, often starting from 3-methoxyaniline[9][10]. For this protocol, we will assume commercially available or previously synthesized 4-methoxy-7-nitroindoline.

Protocol 2: Coupling of Protected Glutamate to the MNI Scaffold

This protocol involves the formation of an amide bond, typically facilitated by carbodiimide coupling agents, followed by deprotection of the caged amino acid.

Materials:

  • 4-methoxy-7-nitroindoline (MNI)

  • Di-tert-butyl L-glutamate hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Supplies for column chromatography and reverse-phase HPLC

Step-by-Step Methodology:

  • Carboxylic Acid Activation & Coupling: a. In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve Di-tert-butyl L-glutamate hydrochloride (1.1 equivalents) in anhydrous DMF. b. Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid. c. Expertise Note: HOBt is used to suppress racemization and improve coupling efficiency by forming an active ester intermediate, preventing the formation of an unreactive N-acylurea byproduct from EDC. d. Add a solution of 4-methoxy-7-nitroindoline (1.0 equivalent) in anhydrous DMF to the reaction mixture. e. Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Purification of the Protected Caged Compound: a. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. . Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. c. Purify the resulting crude product by flash column chromatography on silica gel to isolate the fully protected MNI-caged glutamate.

  • Deprotection: a. Dissolve the purified, protected compound in a solution of 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). b. Expertise Note: TFA is a strong acid that efficiently cleaves the tert-butyl protecting groups. The reaction is typically rapid. c. Stir the mixture at room temperature for 2-4 hours. Monitor the removal of both t-butyl groups by LC-MS. d. Once deprotection is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).

  • Final Purification and Validation: a. The crude, deprotected MNI-caged L-glutamate must be purified by reverse-phase High-Performance Liquid Chromatography (HPLC). b. Trustworthiness: This final purification is critical. Even trace amounts of uncaged glutamate can be neurotoxic or cause confounding biological effects[11]. HPLC purification ensures the removal of any free glutamate and other impurities. c. The purified fractions are typically lyophilized to yield the final product as a stable, fluffy powder. d. The final product's identity and purity should be rigorously confirmed by high-resolution mass spectrometry and ¹H NMR.

Visualization of the Synthetic Workflow

The overall process, from the specified starting material to the final, purified caged compound, is a multi-step synthetic sequence.

Full_Workflow Figure 2: Overall Synthetic Workflow cluster_reactants Start This compound (7-Nitroisatin) Hydrazone 7-Nitroisatin-3-hydrazone Start->Hydrazone Hydrazine Hydrate Scaffold 7-Nitroindoline Scaffold Hydrazone->Scaffold Wolff-Kishner Reduction (KOH) Coupling Coupling Reaction (EDC, HOBt) Scaffold->Coupling Protected Protected Caged Compound Coupling->Protected Deprotect Deprotection (TFA) Protected->Deprotect Final Purified Caged Compound (e.g., MNI-Glu) Deprotect->Final HPLC Purification Glutamate Protected L-Glutamate Glutamate->Coupling

Caption: Figure 2: Overall Synthetic Workflow.

Key Photochemical Properties

The choice of a specific 7-nitroindoline derivative is often guided by its photochemical properties. Derivatives with electron-donating groups (like the methoxy group in MNI) can improve the quantum yield and shift the absorption maximum.

Caged CompoundTypical λmax (nm)Quantum Yield (Φ)Key Characteristics & References
NI-caged L-glutamate ~350~0.08 - 0.15The parent scaffold; stable and fast photorelease.[1][4]
MNI-caged L-glutamate ~350~0.09 - 0.2~2.5x more efficient than NI-Glu; suitable for two-photon uncaging.[1][12]
CDNI-caged L-glutamate ~450≥ 0.5Dinitro-substituted; significantly higher quantum yield.[11]

Table 1: Comparative photochemical properties of common 7-nitroindoline-based caged glutamates.

References

Application Notes and Protocols for the N-Acylation of 7-Nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the N-acylation of 7-nitroindoline derivatives. The protocols and insights presented herein are curated to ensure scientific integrity, drawing from established methodologies and field-proven expertise to empower researchers in synthesizing these valuable compounds.

Introduction: The Chemistry and Significance of N-Acyl-7-Nitroindolines

N-acyl-7-nitroindoline derivatives are a pivotal class of compounds, particularly recognized for their application as photocleavable protecting groups in organic synthesis and chemical biology.[1][2][3] The strategic placement of an electron-withdrawing nitro group at the 7-position of the indoline scaffold significantly modulates the electronic properties of the molecule. However, this structural feature also presents a synthetic challenge: the direct N-acylation of 7-nitroindolines can be difficult due to the diminished nucleophilicity of the indoline nitrogen.[1][4] This guide addresses this challenge by providing robust protocols and explaining the rationale behind the selection of reagents and reaction conditions.

The core utility of N-acyl-7-nitroindolines lies in their ability to undergo photolysis upon exposure to UV light, leading to the release of a carboxylic acid and the formation of 7-nitrosoindole.[1][4] This light-induced "uncaging" offers precise spatiotemporal control over the release of bioactive molecules, a feature highly sought after in drug delivery and cell biology studies.

Reaction Mechanism and Workflow

The N-acylation of 7-nitroindoline typically proceeds through a nucleophilic acyl substitution reaction. The indoline nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is generally facilitated by a base, which deprotonates the indoline nitrogen, thereby increasing its nucleophilicity.

G cluster_0 Reaction Workflow Start 7-Nitroindoline Derivative Reaction N-Acylation Reaction Start->Reaction Acylating_Agent Acylating Agent (Acyl Chloride, Anhydride, etc.) Acylating_Agent->Reaction Base Base (e.g., Cs2CO3, DIPEA) Base->Reaction Solvent Anhydrous Aprotic Solvent (e.g., THF, DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product N-Acyl-7-Nitroindoline Product Purification->Product

References

Application Notes & Protocols: Two-Photon Uncaging of 7-Nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision Photopharmacology with 7-Nitroindoline Cages

The ability to control biological processes with high spatiotemporal precision is a cornerstone of modern life sciences research. Two-photon uncaging has emerged as a revolutionary technique, allowing for the instantaneous release of bioactive molecules within a femtoliter-scale focal volume, deep within scattering tissue.[1][2][3] This is achieved by using photolabile protecting groups, or "cages," that render a molecule inert until cleaved by the non-linear absorption of two long-wavelength photons.[4][5]

Among the various caging chromophores developed, 7-nitroindoline and its derivatives have become workhorses in the field, particularly for neuroscience applications.[6][7] Compounds like 4-methoxy-7-nitroindolinyl (MNI)-caged glutamate are prized for their high stability at physiological pH, rapid photolysis kinetics, and adequate two-photon sensitivity, enabling researchers to mimic endogenous synaptic events with unprecedented fidelity.[4][7][8][9]

This guide provides an in-depth exploration of the principles, applications, and protocols associated with 7-nitroindoline derivatives for two-photon uncaging. It is designed to equip researchers with the technical knowledge and practical insights required to successfully implement this powerful technology.

Section 1: The Photochemical Foundation of 7-Nitroindoline Cages

The efficacy of a caged compound is defined by its photochemical properties. The 7-nitroindoline scaffold offers a robust combination of features that make it highly suitable for two-photon applications.

Mechanism of Photorelease

The process of uncaging is initiated by the absorption of light, which elevates the nitroindoline moiety to an excited state. For two-photon excitation, this is achieved by the near-simultaneous absorption of two infrared photons (typically around 720 nm), the combined energy of which equals that of a single UV photon.[4][5] This non-linear process quadratically depends on the photon flux, inherently confining the excitation to the tight focal point of a high-numerical-aperture objective.[4][5] Following excitation, the molecule undergoes a rapid internal rearrangement, leading to the cleavage of the covalent bond linking the cage to the bioactive molecule, releasing it in its active form in less than a millisecond.[7][9]

G cluster_0 Two-Photon Excitation cluster_1 Rapid Photolysis Caged_Compound 7-Nitroindoline Caged Bioactive Molecule (Inert) Excited_State Excited State Intermediate Caged_Compound->Excited_State 2 x Infrared Photons (e.g., 720 nm) Released_Molecule Bioactive Molecule (Active) Excited_State->Released_Molecule < 1 ms Rearrangement & Cleavage Byproduct Cage Byproduct Excited_State->Byproduct < 1 ms Rearrangement & Cleavage G cluster_workflow Experimental Workflow A 1. Prepare Acute Brain Slice B 2. Obtain Whole-Cell Patch-Clamp Recording A->B C 3. Bath Apply MNI-Glutamate (2.5-5 mM) B->C D 4. Visualize Dendrite/Spines with 2P Imaging C->D E 5. Position Laser at Target Spine D->E F 6. Deliver 720 nm Laser Pulse (0.5-2 ms) E->F G 7. Record Uncaging-Evoked Postsynaptic Current (uEPSC) F->G H 8. Repeat for All Targets & Analyze Data G->H

References

Application Notes and Protocols for the Photolysis of 7-Nitroindoline Caged Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Control of Biological Processes with Light

Caged compounds are powerful tools in chemical biology and pharmacology, offering unparalleled spatiotemporal control over the release of bioactive molecules.[1][2] These molecules are rendered temporarily inert by a photolabile protecting group (the "cage"). Upon irradiation with light of a specific wavelength, the cage is cleaved, releasing the active compound "on demand."[3] This technology allows researchers to study dynamic biological processes with high precision, overcoming the limitations of traditional methods that often suffer from slow diffusion and lack of spatial control.[3]

Among the various photocages developed, the 7-nitroindoline (NI) scaffold has emerged as a particularly effective caging group, especially for neurotransmitters and other carboxylic acid-containing molecules.[4][5] NI-caged compounds are characterized by their thermal stability, rapid and efficient photorelease kinetics, and often, a favorable two-photon absorption cross-section, making them suitable for a wide range of applications in neuroscience, cell biology, and drug delivery.[4][6][7]

This comprehensive guide provides a detailed overview of the experimental setup and protocols for the photolysis of 7-nitroindoline caged compounds. As a senior application scientist, this document is designed to provide not just a set of instructions, but a deeper understanding of the principles and rationale behind each experimental step, ensuring robust and reproducible results.

The 7-Nitroindoline Cage: Mechanism and Advantages

The photolysis of 1-acyl-7-nitroindolines is initiated by the absorption of a photon, which triggers an intramolecular redox reaction.[8][9] This leads to the formation of an aci-nitro intermediate that rapidly rearranges to release the carboxylic acid and a 7-nitrosoindole byproduct.[8][9] This process is typically very fast, with release times in the sub-millisecond range, a crucial feature for studying rapid biological events like synaptic transmission.[4][8]

Derivatives of the basic NI structure have been developed to fine-tune its photochemical properties. For instance, the addition of a methoxy group at the 4-position to create 4-methoxy-7-nitroindolinyl (MNI) enhances the quantum yield of photolysis, making it more efficient.[4][8] Another derivative, 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI), has been shown to have an even higher quantum yield.[8]

Key Advantages of 7-Nitroindoline Cages:

  • Rapid Release Kinetics: Essential for studying fast biological processes.[4]

  • High Photochemical Efficiency: A good quantum yield ensures that a significant amount of the active compound is released upon illumination.[4][8]

  • Thermal Stability: NI-caged compounds are generally stable in aqueous solutions, preventing premature release of the active molecule.[4]

  • Biological Inertness: Ideally, the caged compound itself and the photolysis byproducts should not have any biological activity.[4] While NI-caged L-glutamate has shown to be inert at glutamate receptors, it is crucial to verify this for each specific compound and biological system.[4]

  • Two-Photon Excitation: Many NI derivatives can be excited by two-photon absorption, which allows for deeper tissue penetration and more precise three-dimensional control of uncaging.[6][7]

Experimental Setup: Materials and Equipment

A successful photolysis experiment requires careful selection and setup of the appropriate equipment. The core components include a light source, an optical delivery system, a sample holder, and an analytical system to monitor the uncaging process.

Light Sources

The choice of light source is critical and depends on the specific requirements of the experiment, such as the desired speed of release and the experimental budget.[3]

Light SourceAdvantagesDisadvantages
Xenon Arc Lamps Broad emission spectrum, robust, and relatively inexpensive. Can efficiently uncage compounds in a millisecond pulse.[1]Lower power density compared to lasers. Requires filters to select the appropriate wavelength.
Mercury Arc Lamps High intensity at specific spectral lines (e.g., 365 nm), suitable for many NI compounds.Limited wavelength selection.
Lasers (e.g., Nitrogen, Doubled Ruby) High intensity, monochromatic light that can be focused to a small spot. Ideal for rapid, localized uncaging.[3]More expensive and complex to operate.[3]
Light Emitting Diodes (LEDs) Cost-effective, stable output, and long lifespan. Increasingly used for photolysis experiments.[10]Lower power output compared to lasers and arc lamps.

For most NI-caged compounds, a light source with output in the near-UV range (340-400 nm) is required.[3][11] Some derivatives are also sensitive to visible light, for instance at 405 nm.[10][12]

Optical Delivery System

The light from the source needs to be efficiently delivered to the sample. This is typically achieved using a microscope equipped with appropriate optics. An epifluorescence microscope setup is commonly used to focus the UV light onto the sample.[3] For two-photon uncaging, a two-photon laser scanning microscope with a femtosecond-pulsed laser is necessary.[9]

Sample Preparation and Handling

NI-caged compounds are typically dissolved in an appropriate aqueous buffer to the desired concentration. It is important to ensure the complete solubility of the compound. For some derivatives, a small amount of an organic co-solvent like acetonitrile may be needed.[11]

General Handling Precautions:

  • Protect solutions of caged compounds from ambient light to prevent premature uncaging.

  • Store stock solutions frozen and in the dark.

  • Perform all manipulations under low-light conditions or using a red safelight.

Experimental Protocols

The following protocols provide a general framework for conducting a photolysis experiment. The specific parameters will need to be optimized for each caged compound and experimental system.

Protocol 1: One-Photon Photolysis in Solution

This protocol describes a typical experiment to uncage an NI-caged compound in a cuvette and monitor the process using UV-Vis spectrophotometry.

Materials:

  • NI-caged compound

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quartz cuvette

  • UV-Vis spectrophotometer

  • Light source (e.g., Xenon flashlamp or a photoreactor with 350 nm lamps)[11]

Procedure:

  • Prepare the Sample: Dissolve the NI-caged compound in the aqueous buffer to a final concentration that gives an absorbance of approximately 1 at the wavelength of maximum absorption (λmax).

  • Record Initial Spectrum: Place the cuvette in the spectrophotometer and record the initial UV-Vis absorption spectrum.

  • Irradiate the Sample: Expose the sample to the light source for a defined period. If using a flashlamp, a single flash may be sufficient. If using a continuous source, irradiate for a set time (e.g., 30 seconds).

  • Record Post-Irradiation Spectrum: Immediately after irradiation, record the UV-Vis spectrum again. Successful photolysis is indicated by a decrease in the absorbance at the λmax of the caged compound and the appearance of new absorption bands corresponding to the photolysis byproducts.[11]

  • Repeat and Analyze: Repeat the irradiation and spectral recording steps to generate a time course of the photolysis reaction. The rate of photolysis can be determined by monitoring the change in absorbance over time.

Protocol 2: Quantification of Photorelease using HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the caged compound, the released active molecule, and any photolysis byproducts.[13]

Materials:

  • Photolysis setup as in Protocol 1

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence)

  • Mobile phase appropriate for the separation

  • Standards of the caged compound and the expected active molecule

Procedure:

  • Prepare Samples: Prepare a solution of the NI-caged compound and irradiate it for different durations as described in Protocol 1. Also prepare a non-irradiated control sample.

  • HPLC Analysis: Inject the irradiated and control samples into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to the caged compound and the released active molecule by comparing their retention times with those of the standards.

  • Quantification: Create a calibration curve for the active molecule using the standards. Use this curve to quantify the amount of active molecule released at each irradiation time point. The quantum yield of uncaging can be calculated from this data if the light intensity is known.

Protocol 3: Two-Photon Uncaging in a Cellular Context

This protocol outlines the general steps for photoreleasing a bioactive molecule within a living cell using two-photon excitation.

Materials:

  • NI-caged compound (membrane-permeant if targeting intracellular sites)

  • Cell culture medium

  • Live cells on a microscope slide or coverslip

  • Two-photon laser scanning microscope with a femtosecond-pulsed laser (e.g., tuned to ~710-720 nm for some NI derivatives)[6][14]

  • A method to monitor the biological response (e.g., fluorescence imaging of a downstream reporter, patch-clamp electrophysiology)

Procedure:

  • Load Cells: Incubate the cells with the NI-caged compound in the culture medium. The loading concentration and time will need to be optimized.

  • Mount Sample: Place the slide or coverslip on the stage of the two-photon microscope.

  • Identify Target Region: Using the microscope, locate the cell and the specific subcellular region of interest for uncaging.

  • Two-Photon Irradiation: Use the laser to irradiate the target region. The laser power and irradiation time should be carefully controlled to achieve the desired level of uncaging while minimizing phototoxicity.[12]

  • Monitor Biological Response: Simultaneously or immediately after irradiation, monitor the biological response using the chosen detection method.

  • Control Experiments: It is crucial to perform control experiments to ensure that the observed biological effect is due to the photoreleased molecule and not an artifact of the laser irradiation or the presence of the caged compound or its byproducts.[4] This can include irradiating cells without the caged compound or using a biologically inactive caged compound.[4]

Visualizing the Workflow

Photolysis Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Prepare Solution of NI-Caged Compound load_sample Load Sample into Cuvette or onto Cells prep_sample->load_sample irradiate Irradiate with Appropriate Light Source (e.g., 350 nm or 2-Photon) load_sample->irradiate monitor_uv Monitor Photolysis (UV-Vis Spec) irradiate->monitor_uv quantify_hplc Quantify Release (HPLC) irradiate->quantify_hplc monitor_bio Observe Biological Response irradiate->monitor_bio

Caption: Workflow for the photolysis of 7-nitroindoline caged compounds.

General Structure of a 7-Nitroindoline Caged Compound

Caption: General photolysis reaction of a 7-nitroindoline caged compound.

Data Summary: Photochemical Properties

The efficiency of photolysis is determined by the quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage of the cage.

Caged Compoundλmax (nm)Quantum Yield (Φ)Photolysis Conditions
NI-caged L-glutamate~350~0.08Aqueous buffer, Xenon flashlamp[8]
MNI-caged L-glutamate347~0.1 - 0.2Aqueous buffer, Xenon flashlamp[8]
CDNI-caged L-glutamateNot specified≥ 0.5Aqueous buffer[8]
7-Nitroindoline-S-thiocarbamates346-359Not specifiedAcetonitrile/water (4:1)[8][11]

Note: The quantum yield can be influenced by the specific molecule being caged and the experimental conditions such as solvent and pH.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Uncaging Efficiency - Insufficient light intensity or exposure time.- Wavelength mismatch between light source and compound's absorbance.- Low quantum yield of the caged compound.- Increase light intensity or irradiation duration.- Ensure the light source emission overlaps with the compound's absorption spectrum.- Consider using a more efficient derivative (e.g., MNI or CDNI).
Biological Response in the Absence of Light - The caged compound itself has biological activity.- Hydrolysis of the caged compound.- Test the effect of the caged compound without irradiation.- Synthesize and test a biologically inactive analog.- Check the stability of the compound in the experimental buffer over time.
Phototoxicity - High light intensity or prolonged exposure.- Generation of reactive oxygen species.- Reduce light intensity and/or irradiation time.- Use a longer wavelength for excitation (e.g., two-photon uncaging).- Include antioxidants in the medium.
Inconsistent Results - Fluctuation in light source output.- Incomplete dissolution of the caged compound.- Degradation of the stock solution.- Monitor the output of the light source.- Ensure the caged compound is fully dissolved before use.- Prepare fresh stock solutions regularly and store them properly.

Conclusion

The photolysis of 7-nitroindoline caged compounds is a versatile and powerful technique for the precise control of biological systems. By understanding the underlying photochemical principles and carefully optimizing the experimental setup, researchers can unlock the full potential of this technology to investigate a wide array of biological questions. This guide provides a solid foundation for both new and experienced users to design and execute successful uncaging experiments.

References

Application Notes & Protocols: Leveraging 7-Nitroindoline-2,3-dione Chemistry for the Synthesis of Advanced Glutamate Uncaging Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Spatiotemporal Control in Neuroscience

In the intricate landscape of neuroscience, the ability to control cellular signaling with high precision is paramount. Glutamate, the principal excitatory neurotransmitter in the mammalian central nervous system, is at the heart of numerous physiological processes, including synaptic transmission, plasticity, and memory formation.[1] To dissect the complex neural circuits governed by glutamate, researchers require tools that can mimic its rapid, localized release at specific synapses. "Caged" compounds, photolabile protecting groups (PPGs) that render a bioactive molecule inert until liberated by light, have emerged as indispensable tools for achieving this spatiotemporal control.[1][2]

Among the various classes of PPGs, those based on the 7-nitroindoline scaffold have proven exceptionally valuable for caging glutamate.[2][3] These compounds, particularly 4-methoxy-7-nitroindolinyl (MNI)-caged glutamate, offer a superior combination of properties: high resistance to hydrolysis at physiological pH, rapid photorelease kinetics (half-times < 0.26 ms), and high quantum yields.[1][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 7-nitroindoline-based glutamate uncaging compounds, with a focus on the underlying chemistry, practical protocols, and critical considerations for successful implementation.

The 7-Nitroindoline Caging Group: A Superior Photochemical Scaffold

The efficacy of a caged compound is dictated by several key photochemical and pharmacological parameters. The 7-nitroindoline core provides a robust foundation for creating high-performance photosensitive probes.

Causality Behind the Choice of 7-Nitroindoline:

  • Photochemical Efficiency: The introduction of a methoxy group at the 4-position of the 7-nitroindoline core, creating the MNI caging group, significantly enhances its photochemical efficiency.[1] MNI-caged L-glutamate is approximately 2.5 times more efficient at releasing L-glutamate upon photolysis than the parent NI-caged L-glutamate.[1][4][5] This increased efficiency is crucial for minimizing the required light dosage, thereby reducing potential phototoxicity in living cells.

  • Rapid Release Kinetics: The photolysis of N-acyl-7-nitroindolines is a rapid process, occurring on a sub-millisecond timescale.[4][5][6] This is essential for mimicking the fast kinetics of synaptic transmission.

  • Two-Photon Compatibility: MNI-caged glutamate exhibits a suitable two-photon uncaging cross-section (δu) of 0.06 GM at 720-730 nm, making it a standard for two-photon laser scanning microscopy.[1][7] This allows for highly localized uncaging in three-dimensional space, enabling the stimulation of individual dendritic spines.[8][9]

  • Pharmacological Inertness: In its caged form, MNI-glutamate is largely inert at glutamate receptors, preventing confounding pharmacological effects prior to photoactivation.[4][5] However, it's important to note that at high concentrations (in the millimolar range often required for two-photon experiments), both NI- and MNI-caged compounds can exhibit off-target antagonism of GABA-A receptors.[1][4][5][10]

Mechanism of Photolysis

The uncaging process is initiated by the absorption of a photon, which excites the 7-nitroindoline moiety. This leads to a rapid intramolecular rearrangement and subsequent cleavage of the amide bond, releasing the free glutamate molecule and a non-interfering nitrosoindole byproduct.[2][3]

photolysis_mechanism Caged_Glu N-acyl-7-nitroindoline (Caged Glutamate) Excited_State Excited State Caged_Glu->Excited_State hν (Light) Intermediate Transient Intermediate Excited_State->Intermediate Intramolecular Rearrangement Products Free Glutamate + Nitrosoindole Byproduct Intermediate->Products Bond Cleavage

Caption: Photolysis mechanism of N-acyl-7-nitroindoline caged compounds.

Synthesis of MNI-Caged L-Glutamate: A Step-by-Step Protocol

This section details a representative protocol for the synthesis of MNI-caged L-glutamate, a widely used compound in neuroscience research. The synthesis involves the coupling of the MNI photolabile protecting group to a suitably protected L-glutamic acid derivative.

Synthetic Scheme Overview

The overall strategy involves the formation of an amide bond between the carboxylic acid of the protected glutamate and the nitrogen of the 4-methoxy-7-nitroindoline (MNI) moiety. This is typically achieved using a peptide coupling agent.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product Glutamate Protected L-Glutamate (e.g., α-tert-butyl ester) Coupling Amide Coupling Coupling Agent (e.g., EDC/NHS) Anhydrous Solvent (e.g., DMF) Glutamate->Coupling MNI 4-Methoxy-7-nitroindoline MNI->Coupling Deprotection Deprotection Acidic Conditions (e.g., TFA) Coupling->Deprotection Purification Purification HPLC Deprotection->Purification Final_Product MNI-caged L-Glutamate Purification->Final_Product

Caption: General workflow for the synthesis of MNI-caged L-glutamate.

Materials and Reagents
  • L-Glutamic acid α-tert-butyl ester

  • 4-Methoxy-7-nitroindoline

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Solvents for chromatography (acetonitrile, water, TFA)

Experimental Protocol

Step 1: Activation of the Carboxylic Acid (Formation of Active Ester)

  • Rationale: The carboxylic acid of the protected glutamate is converted into a more reactive species (an active ester) to facilitate nucleophilic attack by the indoline nitrogen. EDC is a zero-length crosslinker that activates carboxyl groups for coupling with primary amines. NHS or HOBt is added to form a more stable active ester, which improves coupling efficiency and reduces side reactions.

  • In a round-bottom flask, dissolve the protected L-glutamic acid (1 equivalent) in anhydrous DMF or DCM.

  • Add EDC (1.2 equivalents) and NHS or HOBt (1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the formation of the active ester by thin-layer chromatography (TLC).[3]

Step 2: Coupling Reaction

  • Rationale: The activated glutamate is reacted with the 4-methoxy-7-nitroindoline. A non-nucleophilic base like DIPEA or TEA is used to scavenge the HCl produced during the reaction and to ensure the indoline nitrogen is deprotonated and thus more nucleophilic.

  • In a separate flask, dissolve 4-methoxy-7-nitroindoline (1 equivalent) and DIPEA or TEA (2-3 equivalents) in anhydrous DMF or DCM.

  • Slowly add the solution of the activated glutamate from Step 1 to the 4-methoxy-7-nitroindoline solution.

  • Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.[3]

Step 3: Deprotection

  • Rationale: The tert-butyl protecting group on the glutamate is removed under acidic conditions. TFA is a strong acid that effectively cleaves the tert-butyl ester, yielding the free carboxylic acid.

  • Once the coupling reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the crude product in DCM and add TFA (typically a 20-50% solution in DCM).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Remove the TFA and solvent under reduced pressure.

Step 4: Purification

  • Rationale: Purification by reverse-phase HPLC is essential to remove unreacted starting materials, byproducts, and any remaining reagents, ensuring the final compound is of high purity for biological experiments.

  • Dissolve the crude product in a minimal amount of the HPLC mobile phase (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the product using a preparative reverse-phase HPLC column with a suitable gradient of water/acetonitrile containing 0.1% TFA.

  • Collect the fractions containing the desired product, combine them, and lyophilize to dryness to obtain the pure MNI-caged L-glutamate as a solid.[11]

Step 5: Characterization

  • Rationale: The identity and purity of the final compound must be confirmed before use in biological experiments.

  • Confirm the structure and molecular weight using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[11][12]

  • Assess the purity using analytical HPLC.

Data Presentation: Properties of Nitroindoline-Based Caged Glutamates

The choice of a caged compound depends on the specific experimental requirements, such as the light source available and the desired photochemical efficiency. The following table summarizes the key properties of several common 7-nitroindoline-based caged glutamates.

Caged Compoundλmax (nm)Quantum Yield (Φu)Two-Photon Cross-Section (δu) (GM)Release Half-Time (t₁/₂)Key Characteristics & References
NI-caged L-glutamate ~350~0.015Not widely used for 2P< 0.26 msThe parent compound; stable and fast, but less efficient than MNI derivatives.[4][5]
MNI-caged L-glutamate ~3500.08 - 0.10.06 @ 720-730 nm< 200 nsThe "gold standard" for many one- and two-photon uncaging experiments due to its excellent balance of properties.[1][7]
MDNI-caged L-glutamate ~350~0.5~5-6x more effective than MNI-Glu in 2PRapidDinitro-substituted; significantly higher quantum yield, making it very efficient for one-photon uncaging.[13][14]
CDNI-caged L-glutamate ~350~0.5Higher than MNI-GluRapidCarboxymethoxy-dinitro-substituted; very high quantum yield and improved two-photon properties.[8][11]

Experimental Workflow: A Typical Glutamate Uncaging Experiment

The successful application of synthesized MNI-glutamate requires careful experimental design. The following workflow outlines a typical two-photon uncaging experiment in a brain slice preparation.

uncaging_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Slice Prepare acute brain slice Bath_Apply Bath-apply MNI-glutamate (e.g., 2.5-10 mM in ACSF) Prep_Slice->Bath_Apply Whole_Cell Establish whole-cell recording from a target neuron Bath_Apply->Whole_Cell Visualize Visualize dendritic spines (e.g., with Alexa Fluor) Whole_Cell->Visualize Uncage Deliver focused laser pulse (e.g., 720 nm, 0.5-2 ms) to a single spine Visualize->Uncage Record Record uncaging-evoked postsynaptic current (uEPSC) Uncage->Record Map Repeat for multiple spines to map receptor distribution Record->Map Analyze Analyze uEPSC amplitude, kinetics, and plasticity Map->Analyze

Caption: Experimental workflow for two-photon glutamate uncaging at a single dendritic spine.[1]

Conclusion and Future Perspectives

7-Nitroindoline-2,3-dione and its derivatives have provided the chemical foundation for a generation of powerful tools in neuroscience. The synthesis of caged compounds like MNI-glutamate, while requiring careful execution, is accessible and enables experiments with unparalleled precision. The protocols and principles outlined in this guide are intended to empower researchers to synthesize and utilize these compounds to unravel the complexities of synaptic function. Future developments will likely focus on red-shifting the absorption spectra of these cages to further minimize phototoxicity and enable deeper tissue penetration, as well as designing probes with even greater two-photon cross-sections and reduced off-target effects.[15]

References

Application Note: A Detailed Protocol for the Synthesis of M-L-glutamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of MNI-Caged Glutamate in Neuroscience

L-glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in neural signaling, synaptic plasticity, and higher cognitive functions. The ability to precisely control the spatial and temporal release of glutamate is paramount for elucidating the intricate mechanisms underlying these processes. "Caged" compounds, such as 4-methoxy-7-nitroindolinyl (MNI)-caged L-glutamate, have emerged as indispensable tools in neuroscience research.[1] These molecules consist of glutamate covalently linked to a photolabile protecting group (the "cage"). In its caged form, glutamate is biologically inert.[2] However, upon illumination with light of a specific wavelength, the cage undergoes rapid photolysis, releasing active L-glutamate with sub-millisecond precision.[3]

This temporal and spatial control allows researchers to mimic synaptic transmission, map neural circuits, and investigate the dynamics of glutamate receptors with unparalleled accuracy.[3][4] MNI-caged-L-glutamate, in particular, offers several advantages, including high quantum efficiency for photorelease, stability in physiological solutions, and suitability for two-photon uncaging microscopy, which allows for highly localized glutamate release deep within brain tissue.[2] This application note provides a detailed, step-by-step protocol for the synthesis of MNI-caged L-glutamate, intended for researchers in neuroscience and drug development.

Materials and Reagents

ReagentSupplierCAS NumberNotes
L-glutamic acidSigma-Aldrich56-86-0
4-Methoxy-7-nitroindolineTocris Bioscience295325-62-1Can be synthesized or purchased.
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich538-75-0Coupling agent.
4-Dimethylaminopyridine (DMAP)Sigma-Aldrich1122-58-3Catalyst.
Di-tert-butyl dicarbonate (Boc₂O)Sigma-Aldrich24424-99-5Protecting group for the amine.
Dichloromethane (DCM)Fisher Scientific75-09-2Anhydrous, for reaction.
Trifluoroacetic acid (TFA)Sigma-Aldrich76-05-1For deprotection.
Diethyl etherFisher Scientific60-29-7For precipitation.
Acetonitrile (ACN)Fisher Scientific75-05-8HPLC grade.
Deionized waterMilliporeN/AHPLC grade.

Experimental Protocol: Step-by-Step Synthesis

The synthesis of MNI-caged L-glutamate is a multi-step process that involves the protection of the glutamate functional groups, coupling with the MNI caging group, and subsequent deprotection. The overall synthetic scheme is outlined below.

Diagram: Synthetic Pathway of MNI-Caged Glutamate

Synthesis_Pathway cluster_0 Step 1: Protection of L-Glutamate cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Deprotection Glutamate L-Glutamic Acid Boc_Glutamate N-Boc-L-Glutamic Acid Glutamate->Boc_Glutamate Boc₂O, Dioxane/H₂O Boc_MNI_Glu Protected MNI-Caged Glutamate Boc_Glutamate->Boc_MNI_Glu DCC, DMAP, DCM MNI 4-Methoxy-7-nitroindoline MNI->Boc_MNI_Glu Final_Product MNI-Caged L-Glutamate Boc_MNI_Glu->Final_Product TFA/DCM

Caption: Synthetic route for MNI-caged L-glutamate.

Step 1: Protection of L-Glutamic Acid (Formation of N-Boc-L-Glutamic Acid)

Rationale: The amine group of L-glutamic acid is protected with a tert-butyloxycarbonyl (Boc) group to prevent it from reacting during the subsequent coupling step. This ensures that the MNI cage is selectively attached to one of the carboxylic acid groups.

  • Dissolve L-glutamic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid as a white solid.

Step 2: Coupling of N-Boc-L-Glutamic Acid with 4-Methoxy-7-nitroindoline

Rationale: This step involves the formation of an ester linkage between the carboxylic acid of the protected glutamate and the hydroxyl group of the MNI caging molecule. DCC is used as a coupling agent to activate the carboxylic acid, and DMAP serves as a catalyst.

  • Dissolve N-Boc-L-glutamic acid (1 equivalent) and 4-methoxy-7-nitroindoline (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) dissolved in a minimal amount of anhydrous DCM.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the protected MNI-caged glutamate.

Step 3: Deprotection to Yield MNI-Caged L-Glutamate

Rationale: The final step is the removal of the Boc protecting group from the amine to yield the final product. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group.

  • Dissolve the protected MNI-caged glutamate from Step 2 in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the TFA and DCM.

  • Triturate the resulting oil with cold diethyl ether to precipitate the product.

  • Collect the solid by filtration and wash with cold diethyl ether.

  • Purify the final product by reverse-phase high-performance liquid chromatography (HPLC).

Purification and Characterization

Purification: The crude MNI-caged L-glutamate is purified by reverse-phase HPLC. A C18 column is typically used with a mobile phase gradient of acetonitrile in water containing 0.1% TFA. Fractions containing the pure product are collected and lyophilized to yield a yellow solid.

Characterization: The identity and purity of the final product should be confirmed by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight (MW: 323.3 g/mol ).

  • HPLC: To determine the purity, which should be ≥99%.

Properties and Handling

PropertyValueReference
Molecular Weight323.3 g/mol
Molecular FormulaC₁₄H₁₇N₃O₆
AppearanceYellow solid[5]
SolubilitySoluble in water up to 50 mM
StorageStore at -20°C, protected from light
Excitation Wavelength300-380 nm
Quantum Yield0.065 - 0.085

Handling: MNI-caged L-glutamate is light-sensitive and should be stored in the dark.[5] Solutions should be prepared fresh and protected from light to prevent premature uncaging. While stable at neutral pH and resistant to hydrolysis, it is advisable to warm stock solutions after thawing.[5]

Workflow Diagram: From Synthesis to Application

Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_application Experimental Application Synthesis Step 1: Protection Step 2: Coupling Step 3: Deprotection Purification HPLC Purification Lyophilization Synthesis->Purification Characterization NMR Spectroscopy Mass Spectrometry Purity Check (HPLC) Purification->Characterization Stock_Prep Prepare Stock Solution (e.g., 50 mM in water) Characterization->Stock_Prep Experiment In vitro / In vivo Experiment (e.g., Two-photon uncaging in brain slices) Stock_Prep->Experiment Photolysis Photolysis (Uncaging) with UV light (300-380 nm) Experiment->Photolysis Data_Acq Data Acquisition (e.g., Electrophysiology, Imaging) Photolysis->Data_Acq

Caption: Overall workflow from synthesis to experimental use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of MNI-caged L-glutamate, a critical tool for neuroscientists. By following these steps, researchers can reliably produce high-purity MNI-caged glutamate for their studies. The unique properties of this compound, particularly its rapid and efficient photorelease of glutamate, will continue to facilitate groundbreaking discoveries in the field of neuroscience.

References

Application of 7-Nitroindoline Derivatives in Neuroscience: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 7-nitroindoline derivatives in the field of neuroscience. With full editorial control, this guide is structured to provide in-depth technical insights, field-proven protocols, and a strong foundation in the scientific principles governing the use of these compounds.

Introduction: The Significance of Targeting Neuronal Nitric Oxide Synthase (nNOS)

Nitric oxide (NO) is a pleiotropic signaling molecule in the central nervous system (CNS), playing a dual role that is both concentration- and isoform-dependent.[1] Synthesized by three distinct isoforms of nitric oxide synthase (NOS)—neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2)—NO can be either a critical neurotransmitter or a potent neurotoxin.[2] While basal levels of NO produced by nNOS and eNOS are essential for processes like synaptic plasticity and blood flow regulation, excessive NO production by nNOS is strongly implicated in the pathophysiology of numerous neurological disorders.[2][3]

Overactivation of N-methyl-D-aspartate (NMDA) receptors, a common event in excitotoxic conditions, triggers a cascade leading to elevated intracellular calcium and subsequent activation of nNOS.[1] The resulting surge in NO can react with superoxide radicals to form the highly damaging peroxynitrite (ONOO-), leading to oxidative and nitrosative stress, DNA damage, and ultimately, neuronal cell death.[4] This pathway is a key contributor to the neuronal loss observed in neurodegenerative diseases, ischemic stroke, and the development of chronic pain.[1][3]

Consequently, the selective inhibition of nNOS presents a compelling therapeutic strategy. By targeting nNOS specifically, it is possible to mitigate the detrimental effects of excessive NO production in the CNS while preserving the vital physiological functions of eNOS in the cardiovascular system, thereby avoiding significant side effects like hypertension.[5] 7-Nitroindoline and its derivatives have emerged as a cornerstone class of compounds for this purpose, demonstrating valuable selectivity for nNOS in vivo.[5][6]

Mechanism of Action: How 7-Nitroindoline Derivatives Inhibit nNOS

7-Nitroindoline and its analogs function as potent inhibitors of nNOS. The prototypical compound, 7-nitroindazole (7-NI), acts by competing with both the substrate, L-arginine, and the essential cofactor, tetrahydrobiopterin (H4B), at the enzyme's active site.[7] This competitive inhibition effectively blocks the synthesis of nitric oxide.

The in vivo selectivity of 7-NI for nNOS over eNOS is a critical feature that underpins its utility in neuroscience research.[5] Although in vitro assays may show comparable inhibition of both isoforms, studies in intact animal models demonstrate that systemically administered 7-NI effectively inhibits brain nNOS activity without significantly affecting eNOS-mediated vasodilation and blood pressure.[5][8] This tissue-selective action is thought to be due to differential uptake of the compound into neurons versus endothelial cells.[5]

cluster_Neuron Neuron Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx ↑ Ca²⁺ Influx NMDA_R->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM Binds nNOS_inactive nNOS (inactive) CaM->nNOS_inactive Activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO ↑ Nitric Oxide (NO) nNOS_active->NO Catalyzes L_Arg L-Arginine L_Arg->nNOS_active Substrate Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Seven_NI 7-Nitroindoline Derivatives Seven_NI->nNOS_active Inhibits Neurotoxicity Neurotoxicity & Cell Death Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite Peroxynitrite->Neurotoxicity Leads to

Figure 1: Mechanism of nNOS inhibition by 7-Nitroindoline derivatives in excitotoxicity.

Applications in Neuroscience Research

The selective inhibition of nNOS by 7-nitroindoline derivatives makes them invaluable tools for investigating the role of NO in various neurological conditions.

Neurodegenerative Diseases
  • Parkinson's Disease (PD): In animal models of PD using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), 7-NI has demonstrated significant neuroprotective effects. It attenuates the depletion of dopamine and its metabolites in the striatum and reduces the loss of dopaminergic neurons in the substantia nigra.[9] This suggests that nNOS-derived NO is a key mediator of neurotoxicity in these models.

  • Other Neurodegenerative Conditions: The role of excessive NO is also implicated in other neurodegenerative diseases like Alzheimer's disease and amyotrophic lateral sclerosis.[3] 7-nitroindoline derivatives serve as critical research tools to dissect the contribution of nNOS to the pathology of these complex disorders.

Ischemic Stroke

In preclinical models of cerebral ischemia, such as the gerbil model of global cerebral ischemia, 7-NI has been shown to provide significant neuroprotection, reducing neuronal death in vulnerable regions like the CA1 layer of the hippocampus.[10] This highlights the detrimental role of nNOS activation in the ischemic cascade and the therapeutic potential of its inhibition.[10]

Neuropathic and Inflammatory Pain

Neuronal NOS is upregulated in the spinal cord dorsal horn and dorsal root ganglia following nerve injury and during inflammatory conditions.[11] This leads to central sensitization and the maintenance of chronic pain states. 7-NI has been shown to produce acute analgesic effects in models of neuropathic pain, such as the sciatic cuff model, by increasing the paw withdrawal threshold.[11] This makes these compounds essential for studying the signaling pathways of pain and for the development of novel, non-opioid analgesics.

Quantitative Data: Selectivity Profile of 7-Nitroindazole

The efficacy of a pharmacological tool is often defined by its potency and selectivity. The following table summarizes the inhibitory activity of the benchmark compound, 7-nitroindazole, against the three NOS isoforms.

CompoundnNOS IC50/KieNOS IC50/KiiNOS IC50/KiSelectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)SpeciesReference
7-Nitroindazole 0.47 µM (IC50)0.7 µM (IC50)91 µM (IC50)~1.5~194Rat, Bovine, Murine[2]
7-Nitroindazole ~17 µg/mL (IC50)----Rat (in vivo, hippocampus)[12]

Note: IC50 values can vary depending on experimental conditions and the source of the enzymes. The in vivo selectivity of 7-NI for nNOS is more pronounced than what in vitro IC50 values might suggest.[5]

Experimental Protocols

The following protocols are provided as a guide for the use of 7-nitroindoline derivatives in common neuroscience research models. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.

Protocol 1: In Vivo Administration in a Murine Model of Parkinson's Disease (MPTP Model)

This protocol describes a therapeutic intervention with 7-nitroindazole (7-NI) in the widely used MPTP mouse model of Parkinson's disease.[13][14]

Objective: To assess the neuroprotective effect of 7-NI against MPTP-induced dopaminergic neurodegeneration.

Materials:

  • 7-Nitroindazole (powder)

  • Vehicle: Peanut oil or a solution of 75% Dimethyl sulfoxide (DMSO) in sterile saline.[9][12]

  • MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)

  • Sterile saline (0.9% NaCl)

  • Male C57BL/6 mice (8-10 weeks old)

  • Syringes and needles for intraperitoneal (i.p.) injection

Workflow Diagram:

Figure 2: Example workflow for a therapeutic study using 7-NI in the MPTP mouse model.

Procedure:

  • Preparation of 7-NI Solution (Example for 25 mg/kg dose):

    • Peanut Oil Vehicle: Dissolve 7-NI powder directly in peanut oil to achieve the desired final concentration for injection (e.g., 2.5 mg/mL for a 10 mL/kg injection volume). Warm slightly and vortex thoroughly to ensure complete dissolution. Prepare fresh daily.[12]

    • DMSO/Saline Vehicle: For a 25g mouse receiving a 0.1 mL injection volume:

      • Weigh 6.25 mg of 7-NI.

      • Dissolve in 75 µL of DMSO.

      • Add 25 µL of sterile saline to bring the final volume to 100 µL.

      • Vortex until the solution is clear. Prepare fresh immediately before use.[9]

  • MPTP Administration (Acute Regimen):

    • Dissolve MPTP-HCl in sterile saline to a concentration of 2 mg/mL.

    • Administer four i.p. injections of MPTP (e.g., 20 mg/kg) at 2-hour intervals on a single day.[15]

    • SAFETY: MPTP is a potent neurotoxin. All handling, preparation, and administration must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), following strict institutional safety protocols.[14]

  • 7-NI Administration (Therapeutic Regimen):

    • Begin daily i.p. administration of 7-NI (e.g., 25-50 mg/kg) or vehicle 30 minutes after the final MPTP injection.[7]

    • Continue daily injections for the duration of the study (e.g., 7 days).

  • Endpoint Analysis:

    • Seven days after the final MPTP injection, perform behavioral assessments (e.g., rotarod test for motor coordination).

    • Following behavioral testing, euthanize the animals and collect brain tissue.

    • Process the striatum for HPLC analysis of dopamine and its metabolites.

    • Process the midbrain for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

Self-Validation and Controls:

  • Always include a vehicle-only group (no MPTP, no 7-NI), an MPTP + vehicle group, and the MPTP + 7-NI group.

  • Confirm the extent of the dopaminergic lesion in the MPTP + vehicle group to ensure the model was successful.

  • Monitor animal weight and general health daily, as MPTP can cause transient adverse effects.

Protocol 2: In Vitro nNOS Inhibition Assay (Griess Assay)

This protocol provides a method to determine the inhibitory potential of a 7-nitroindoline derivative on nNOS activity in a cell-based or purified enzyme assay by measuring nitrite, a stable breakdown product of NO.

Objective: To quantify the IC50 value of a test compound against nNOS.

Materials:

  • Recombinant nNOS enzyme or a cell line overexpressing nNOS (e.g., HEK 293T/nNOS).

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol.

  • Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (H4B), Calmodulin (CaM), and CaCl2.

  • Substrate: L-Arginine.

  • Test Compound (7-nitroindoline derivative) dissolved in an appropriate solvent (e.g., DMSO).

  • Griess Reagent: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (NaNO2) for standard curve.

  • 96-well microplate and plate reader capable of measuring absorbance at 540 nm.

Procedure:

  • Prepare Nitrite Standard Curve: Prepare serial dilutions of NaNO2 (e.g., from 100 µM to 0 µM) in the assay buffer.

  • Prepare Reaction Mixture: In a 96-well plate, add the following to each well (example volumes):

    • 50 µL Assay Buffer

    • 10 µL of Cofactor Mix (containing NADPH, FAD, FMN, H4B, CaM, CaCl2 at optimal concentrations)

    • 10 µL of Test Compound at various concentrations (or vehicle for control wells).

    • 10 µL of nNOS enzyme solution.

  • Initiate Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of L-Arginine solution.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate Reaction and Develop Color:

    • Stop the reaction by adding an appropriate stop solution if necessary (or proceed directly to color development).

    • Add 50 µL of Griess Reagent Solution A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well.

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measure and Analyze:

    • Read the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration in each well using the standard curve.

    • Plot the percentage of inhibition versus the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis.

Self-Validation and Controls:

  • No Enzyme Control: Wells containing all components except the nNOS enzyme to account for any background nitrite.

  • No Substrate Control: Wells containing all components except L-Arginine.

  • Positive Control: Include a known nNOS inhibitor (e.g., 7-NI or L-NAME) to validate the assay performance.

Conclusion and Future Directions

7-Nitroindoline derivatives are powerful and indispensable tools for neuroscience research. Their ability to selectively inhibit nNOS in vivo allows for the precise investigation of NO's role in the CNS, largely decoupled from its systemic cardiovascular effects. The protocols and data presented in this guide provide a robust framework for researchers to employ these compounds effectively in models of neurodegeneration, stroke, and pain. Future research will likely focus on developing next-generation derivatives with even greater potency, improved pharmacokinetic profiles, and enhanced selectivity, paving the way for potential therapeutic applications in a range of debilitating neurological disorders.

References

Application Notes & Protocols: Controlled Release of GABA using 7-Nitroindoline Cages

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Precision Neurotransmitter Delivery with Light

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The ability to precisely control the timing and location of GABA release is paramount for dissecting the intricate workings of neural circuits and for the development of novel therapeutic strategies. "Caged" compounds offer a powerful solution, providing spatiotemporal control over the release of bioactive molecules through photolysis.[1] This guide focuses on the application of 7-nitroindoline (NI) as a photolabile protecting group, or "cage," for GABA. NI-caged GABA is a thermally stable and hydrolysis-resistant precursor that, upon illumination with near-UV light, rapidly releases free GABA, allowing for the precise activation of GABAergic signaling pathways.[2][3]

This document provides a comprehensive overview of the principles, synthesis, and application of NI-caged GABA. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to successfully implement this technology in their experimental paradigms. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

I. The 7-Nitroindoline Cage: A Photochemical Perspective

The efficacy of a caged compound hinges on the properties of its photolabile protecting group. The 7-nitroindoline cage has emerged as a valuable tool in neuroscience for several key reasons:

  • Rapid Release Kinetics: Upon absorption of a photon, the 7-nitroindoline moiety undergoes a rapid intramolecular rearrangement, leading to the release of the caged molecule. The photolysis of NI-caged compounds is remarkably fast, with a half-time of less than 0.26 milliseconds, enabling the study of rapid synaptic processes.[2][3]

  • High Photochemical Efficiency: While the quantum yield (the efficiency of converting an absorbed photon into a chemical reaction) can vary depending on the specific derivative, NI-cages offer a good balance of efficiency and stability. For instance, the conversion of NI-caged L-glutamate is around 15% with a xenon flashlamp.[2][3]

  • Chemical Stability: NI-caged compounds are highly resistant to hydrolysis at physiological pH, ensuring that the active molecule is not prematurely released.[2][3] This stability is a significant advantage over some other caging groups.

  • Two-Photon Excitation Capability: A significant advantage of NI-cages is their susceptibility to two-photon excitation.[4] This non-linear optical process allows for the highly localized release of the caged molecule within a femtoliter focal volume, providing exceptional three-dimensional spatial resolution. This is particularly valuable for targeting individual synapses or even single dendritic spines.[4][5]

The photochemical release of GABA from a 7-nitroindoline cage is initiated by the absorption of a photon, which excites the nitroindoline chromophore. This leads to an intramolecular hydrogen abstraction and a subsequent rearrangement that cleaves the amide bond, liberating free GABA and a 7-nitrosoindole byproduct.[6]

II. Synthesis of NI-caged GABA: A Step-by-Step Protocol

The synthesis of 1-(4-aminobutanoyl)-7-nitroindoline (NI-GABA) involves the acylation of 7-nitroindoline with a protected form of GABA. The direct acylation of 7-nitroindoline can be challenging due to the electron-withdrawing nature of the nitro group, which reduces the nucleophilicity of the indoline nitrogen. Therefore, a common strategy involves the use of an activated carboxylic acid derivative of GABA and appropriate protecting groups.

Core Principle: The synthesis hinges on forming a stable amide bond between the nitrogen of the 7-nitroindoline ring and the carboxyl group of GABA. To prevent unwanted side reactions, the amino group of GABA must be protected during this coupling step.

Materials and Reagents:
  • 7-Nitroindoline

  • N-Boc-GABA (N-(tert-Butoxycarbonyl)-4-aminobutanoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Protocol:

Step 1: Activation of N-Boc-GABA

  • Dissolve N-Boc-GABA (1.0 eq) and NHS (1.1 eq) or HOBt (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

Step 2: Coupling with 7-Nitroindoline

  • If DCC was used, filter off the DCU precipitate and wash it with a small amount of DCM.

  • To the filtrate containing the activated N-Boc-GABA, add 7-nitroindoline (1.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

Step 3: Work-up and Purification of Boc-protected NI-GABA

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the Boc-protected NI-GABA.

Step 4: Deprotection of the Boc Group

  • Dissolve the purified Boc-protected NI-GABA in a solution of TFA in DCM (e.g., 20-50% v/v).

  • Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the NI-GABA as a TFA salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

The final product can be further purified by recrystallization or HPLC if necessary. The structure and purity should be confirmed by NMR and mass spectrometry.

III. Application Notes: Experimental Design and Considerations

The successful application of NI-caged GABA requires careful consideration of several experimental parameters.

A. Addressing the GABAergic Antagonism of NI-cages

A critical consideration when using NI-caged GABA is its potential to act as an antagonist at GABA(A) receptors.[2][3] This off-target effect can confound the interpretation of experimental results. Several strategies have been developed to mitigate this issue:

  • Minimizing Concentration: Use the lowest effective concentration of NI-caged GABA that still elicits a robust response upon photolysis. This often requires careful calibration experiments.

  • Using Modified Cages: Synthesizing NI-caged GABA with charged groups, such as phosphate or dicarboxylate moieties, attached to the indoline nucleus can significantly reduce its affinity for GABA receptors. These modifications increase the polarity of the molecule, hindering its interaction with the receptor's binding pocket.

B. Light Source and Delivery

The choice of light source is dictated by the experimental paradigm, whether it involves wide-field illumination or precise, localized uncaging.

Light SourceApplicationAdvantagesDisadvantages
Xenon/Mercury Arc Lamp Wide-field illumination, flash photolysisHigh power output, broad spectrumLess spatial control, potential for phototoxicity
UV Laser (e.g., 355 nm) Focused uncagingHigh spatial resolutionCan cause phototoxicity with prolonged exposure
Pulsed IR Laser (e.g., Ti:Sapphire) Two-photon uncagingSub-micron spatial resolution, reduced phototoxicity and scatteringHigher cost and complexity

Calibration of Photolysis: It is essential to calibrate the amount of GABA released per light flash. This can be achieved by photolyzing a known concentration of NI-caged GABA and quantifying the released GABA using High-Performance Liquid Chromatography (HPLC) or by measuring the physiological response (e.g., postsynaptic current) and comparing it to the response elicited by a known concentration of free GABA.

C. Experimental Controls

To ensure the observed effects are due to the photoreleased GABA, several controls are necessary:

  • Light-Only Control: Expose the preparation to the uncaging light in the absence of NI-caged GABA to control for any light-induced artifacts.

  • Caged Compound-Only Control: Apply NI-caged GABA to the preparation without illumination to confirm it is biologically inert at the working concentration.

  • Photolysis Byproduct Control: The photolysis of NI-cages produces a 7-nitrosoindole byproduct. While generally considered to be biologically inert, it is good practice to test the effect of this byproduct if possible.

  • Pharmacological Blockade: The response to uncaged GABA should be blocked by a specific GABA receptor antagonist (e.g., bicuculline for GABA(A) receptors) to confirm the specificity of the effect.

IV. Protocols for the Controlled Release of GABA

The following protocols provide a starting point for one-photon and two-photon uncaging experiments. These should be optimized for the specific experimental preparation and objectives.

Protocol 1: One-Photon Uncaging of NI-GABA in Brain Slices

This protocol describes the wide-field or focused release of GABA in acute brain slices and the electrophysiological recording of the resulting currents.

Workflow Diagram:

One_Photon_Uncaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Prepare Acute Brain Slices Incubation Incubate slices in ACSF Slice_Prep->Incubation Transfer Transfer slice to recording chamber Incubation->Transfer Patch Establish whole-cell patch-clamp recording Transfer->Patch Bath_Apply Bath apply NI-caged GABA Patch->Bath_Apply Position_Light Position light source over region of interest Bath_Apply->Position_Light Uncage Deliver light pulse to uncage GABA Position_Light->Uncage Record Record GABAergic currents Uncage->Record Analyze Analyze electrophysiological data Record->Analyze Controls Perform control experiments Analyze->Controls

Caption: Workflow for one-photon uncaging of NI-GABA in brain slices.

Materials:

  • Acute brain slices (e.g., hippocampus or cortex)

  • Artificial cerebrospinal fluid (ACSF)

  • NI-caged GABA stock solution (e.g., 10 mM in water or DMSO)

  • Patch-clamp electrophysiology setup

  • Light source (e.g., xenon arc lamp with a shutter or a UV laser) coupled to the microscope

  • GABA receptor antagonists (e.g., bicuculline)

Procedure:

  • Preparation: Prepare acute brain slices according to standard laboratory protocols and allow them to recover in ACSF for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated ACSF.

  • Establish Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Application of Caged Compound: Bath apply NI-caged GABA at the desired final concentration (e.g., 100 µM to 1 mM). Allow at least 10-15 minutes for the compound to equilibrate in the tissue.

  • Light Delivery: Position the light source to illuminate the region of interest. For wide-field illumination, open the field diaphragm to cover the desired area. For focused uncaging, use the microscope objective to focus the light spot onto a specific cellular compartment.

  • Photolysis: Deliver a brief light pulse (e.g., 1-10 ms) to photorelease GABA. The optimal duration and intensity of the light pulse should be determined empirically.

  • Data Acquisition: Record the resulting postsynaptic currents or potentials.

  • Controls:

    • Perform a light-only control before applying the caged compound.

    • Confirm that the recorded current is GABAergic by applying a specific antagonist.

Protocol 2: Two-Photon Uncaging of NI-GABA at Single Synapses

This protocol outlines the use of two-photon microscopy for the highly localized release of GABA onto a dendritic spine or a small dendritic segment.

Workflow Diagram:

Two_Photon_Uncaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Prepare brain slices Patch_Fill Patch neuron and fill with fluorescent dye Slice_Prep->Patch_Fill Image_Neuron Image neuronal morphology Patch_Fill->Image_Neuron Select_Target Select target spine/dendrite Image_Neuron->Select_Target Apply_Cage Apply NI-caged GABA Select_Target->Apply_Cage Position_Laser Position uncaging laser spot Apply_Cage->Position_Laser Uncage_Record Deliver laser pulse and record response Position_Laser->Uncage_Record Analyze_Data Analyze synaptic currents Uncage_Record->Analyze_Data Map_Receptors Map receptor distribution (optional) Analyze_Data->Map_Receptors

Caption: Workflow for two-photon uncaging of NI-GABA at single synapses.

Materials:

  • Brain slices

  • ACSF

  • NI-caged GABA

  • Two-photon microscope equipped with a femtosecond-pulsed infrared laser (e.g., tuned to ~720 nm for NI-cages)

  • Patch-clamp setup integrated with the two-photon microscope

  • Fluorescent dye for visualizing neuronal morphology (e.g., Alexa Fluor 594)

Procedure:

  • Preparation: Prepare brain slices and obtain a whole-cell recording from a neuron of interest. Include a fluorescent dye in the patch pipette to visualize the neuron's morphology.

  • Imaging: Using the two-photon microscope, acquire a high-resolution image of the dendritic tree to identify individual spines or small dendritic segments.

  • Application of Caged Compound: Bath apply NI-caged GABA. Higher concentrations (e.g., 1-5 mM) are often required for two-photon uncaging due to the smaller excitation volume.

  • Targeting: In the imaging software, define the precise coordinates for the uncaging laser spot, positioning it adjacent to the head of a dendritic spine or on a small dendritic branch.

  • Photolysis: Deliver a short train of laser pulses (e.g., 0.5-5 ms) at the targeted location to uncage GABA. The laser power should be carefully adjusted to be above the threshold for uncaging but below the threshold for photodamage.

  • Recording and Analysis: Record the evoked inhibitory postsynaptic currents (IPSCs) or potentials (IPSPs). By systematically moving the uncaging spot, it is possible to map the spatial distribution of functional GABA receptors.

V. Quantification of GABA Release

Validating the amount of GABA released upon photolysis is crucial for quantitative studies. HPLC with fluorescence detection is a sensitive and reliable method for this purpose.

Principle: The sample containing the photolyzed caged compound is derivatized with a fluorescent tag, such as o-phthaldialdehyde (OPA), which reacts with primary amines like GABA. The derivatized GABA is then separated by reverse-phase HPLC and detected by a fluorescence detector.

Protocol 3: HPLC Quantification of Photoreleased GABA

Materials:

  • Photolyzed NI-caged GABA solution

  • GABA standards of known concentrations

  • OPA derivatizing reagent

  • HPLC system with a C18 reverse-phase column and a fluorescence detector

  • Mobile phase (e.g., a mixture of methanol and a phosphate buffer)

Procedure:

  • Sample Preparation: Collect the solution of NI-caged GABA before and after photolysis.

  • Standard Curve: Prepare a series of GABA standards of known concentrations and derivatize them with OPA according to the manufacturer's protocol.

  • Derivatization of Samples: Derivatize the pre- and post-photolysis samples with OPA.

  • HPLC Analysis:

    • Inject the derivatized standards onto the HPLC column to generate a standard curve of fluorescence intensity versus GABA concentration.

    • Inject the derivatized samples and record the chromatograms.

  • Quantification: Identify the GABA peak in the sample chromatograms based on its retention time. Quantify the concentration of GABA in the samples by comparing the peak area to the standard curve. The difference in GABA concentration between the pre- and post-photolysis samples represents the amount of GABA released.

VI. Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or weak response to uncaging - Insufficient light intensity or duration- Caged compound concentration too low- Photodegradation of the caged compound- Misalignment of the light path- Increase light power/duration incrementally- Increase the concentration of NI-caged GABA- Prepare fresh stock solutions and protect from light- Realign and focus the light source
High background activity/desensitization - Spontaneous hydrolysis of the caged compound- Ambient light causing premature uncaging- Antagonistic effect of the caged compound- Use freshly prepared solutions- Shield the preparation from ambient light- Lower the concentration of NI-caged GABA or use a modified, less antagonistic version
Phototoxicity - Excessive light exposure (high power or long duration)- Reduce light intensity and/or duration- Use a two-photon excitation source to minimize out-of-focus damage- Ensure the health of the preparation before starting the experiment
Variability in responses - Fluctuation in light source power- Inconsistent positioning of the uncaging spot- Changes in the health of the preparation over time- Allow the light source to warm up and stabilize- Use imaging software to precisely and reproducibly position the uncaging spot- Monitor the health of the cell (e.g., resting membrane potential, input resistance) throughout the experiment

VII. Conclusion

The controlled release of GABA using 7-nitroindoline cages is a powerful technique that provides neuroscientists with an unprecedented level of control over inhibitory signaling. By understanding the photochemical principles, carefully designing experiments with appropriate controls, and mastering the practical protocols for synthesis, uncaging, and quantification, researchers can unlock new insights into the function of GABAergic circuits in health and disease. As with any advanced technique, meticulous attention to detail and a thorough understanding of its potential limitations are key to generating robust and reproducible data.

VIII. References

  • Papageorgiou, G., Ogden, D., & Corrie, J. E. T. (2001). Photochemical and pharmacological evaluation of 7-nitroindolinyl-and 4-methoxy-7-nitroindolinyl-amino acids as novel, fast caged neurotransmitters. Journal of Neuroscience Methods, 108(2), 145-156. --INVALID-LINK--

  • Corrie, J. E. T., & Trentham, D. R. (1993). Caged compounds: photorelease technology for control of cellular chemistry and physiology. In Bioorganic Photochemistry (pp. 243-305). Springer, Berlin, Heidelberg. --INVALID-LINK--

  • Papageorgiou, G., & Corrie, J. E. (2007). Synthesis of an anionically substituted nitroindoline-caged GABA reagent that has reduced affinity for GABA receptors. Tetrahedron, 63(49), 12165-12174. --INVALID-LINK--

  • Matsuzaki, M., Ellis-Davies, G. C., & Kasai, H. (2001). Two-photon uncaging of glutamate reveals the synapse-specific control of spine structure by NMDA receptors. Nature Neuroscience, 4(11), 1086-1092. --INVALID-LINK--

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. --INVALID-LINK--

  • Shepherd, G. M., & Harris, K. M. (2003). Three-dimensional analysis of synaptic junctions and dendritic spines in the central nervous system. Annual Review of Neuroscience, 26(1), 623-651. --INVALID-LINK--

  • Canepari, M., De Waard, M., & Ogden, D. (2001). Photolysis of 1-(4, 5-dimethoxy-2-nitrophenyl) ethyl-caged GABA in the focal volume of a two-photon microscope. Journal of Neuroscience Methods, 112(1), 35-43. --INVALID-LINK--

  • Denk, W., Strickler, J. H., & Webb, W. W. (1990). Two-photon laser scanning fluorescence microscopy. Science, 248(4951), 73-76. --INVALID-LINK--

References

The Strategic Application of 7-Nitroindoline-2,3-dione in the Modular Synthesis of Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by conventional inhibitors.[1] At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[2] The modular nature of PROTACs, consisting of a POI ligand, an E3 ubiquitin ligase ligand, and a connecting linker, allows for systematic optimization.[3] This guide provides a detailed exploration of 7-Nitroindoline-2,3-dione (also known as 7-nitroisatin), a versatile heterocyclic scaffold, as a strategic starting material in the development of novel protein degraders. We will delve into its chemical reactivity, propose synthetic pathways for its incorporation into degrader constructs, and outline the subsequent biochemical and cellular evaluation protocols.

Introduction: The Rationale for this compound as a Degrader Building Block

This compound is a derivative of isatin (1H-indole-2,3-dione), a privileged scaffold in medicinal chemistry renowned for its wide array of biological activities.[4][5] Its designation as a "Protein Degrader Building Block" by chemical suppliers stems from its inherent chemical functionalities, which make it an adaptable precursor for either the E3 ligase ligand or the target protein ligand (warhead) component of a PROTAC.[6]

The key features that make this compound an attractive starting point are:

  • Reactive Sites: The isatin core possesses multiple sites for chemical modification: the indole nitrogen (N-1), the C3-ketone, and the aromatic ring. This allows for the introduction of various functional groups and the controlled attachment of linkers.[7]

  • The 7-Nitro Group: The electron-withdrawing nitro group can be readily reduced to an amino group (-NH2). This amine serves as a crucial synthetic handle for amide bond formation, a common strategy for linker conjugation in PROTAC synthesis.[8]

  • Structural Rigidity: The bicyclic indole core provides a degree of rigidity, which can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[9]

  • Bioactive Precedent: The broader indole and nitroindole scaffolds are present in numerous bioactive compounds, including kinase inhibitors, suggesting that derivatives of this compound may possess intrinsic binding affinity for certain protein targets.[8][10]

This guide will focus on leveraging the 7-nitroisatin scaffold to synthesize a novel E3 ligase ligand, demonstrating its potential to expand the available chemical toolbox for TPD.

Synthetic Strategy: From Building Block to a Functionalized E3 Ligase Ligand

The following section outlines a proposed synthetic workflow to convert this compound into a functionalized building block ready for conjugation into a PROTAC. This strategy involves a three-stage process: (1) Reduction of the nitro group, (2) N-alkylation to introduce a linker attachment point with an orthogonal protecting group, and (3) Functionalization of the newly formed aniline.

G cluster_0 Stage 1: Core Modification cluster_1 Stage 2: Linker Attachment Point Installation cluster_2 Stage 3: Functionalization & Deprotection cluster_3 Stage 4: PROTAC Assembly A This compound B 7-Aminoindoline-2,3-dione A->B Nitro Reduction (e.g., SnCl2, HCl) C N-Alkylated-7-aminoindoline-2,3-dione (with protected linker) B->C N-Alkylation (e.g., Boc-protected alkyl halide) D Functionalized 7-aminoindoline derivative C->D Amide Coupling at C7-Amine (e.g., with glutaric anhydride derivative) E Final E3 Ligand Building Block (with deprotected linker) D->E Deprotection (e.g., TFA) F Complete PROTAC Molecule E->F Amide Coupling (with POI-Linker moiety)

Caption: Proposed synthetic workflow for developing a PROTAC using this compound.

Protocol 1: Synthesis of 7-Aminoindoline-2,3-dione (Intermediate 2)

This protocol describes the reduction of the nitro group on the starting material to an amine, which is a critical handle for further functionalization.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂, 5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Suspend this compound in ethanol in a round-bottom flask.

  • Add Tin(II) chloride dihydrate to the suspension.

  • Slowly add concentrated HCl and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude 7-Aminoindoline-2,3-dione, which can be purified by column chromatography.

Protocol 2: Synthesis of a Functionalized Ligand for CRBN Recruitment

This protocol provides a hypothetical, yet chemically plausible, route to modify the 7-aminoindoline scaffold to mimic structural features of known Cereblon (CRBN) ligands, such as thalidomide or pomalidomide, which contain a glutarimide ring. This involves acylation of the 7-amino group.[11][12]

Materials:

  • 7-Aminoindoline-2,3-dione (Intermediate 2, 1.0 eq)

  • Glutaric anhydride (1.1 eq)

  • Acetic acid

  • Sodium acetate

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Combine 7-Aminoindoline-2,3-dione, glutaric anhydride, and sodium acetate in acetic acid.

  • Heat the mixture to reflux for 4-6 hours. This reaction aims to form an amide bond followed by cyclization to generate a glutarimide-like moiety attached to the 7-position of the indoline core.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture and pour it into ice-cold water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield the functionalized ligand.

Protocol 3: PROTAC Assembly via Amide Coupling

This protocol describes the final step of conjugating the newly synthesized E3 ligase ligand (functionalized with a linker) to a ligand for the protein of interest (POI), which has also been prepared with a compatible linker.[2][13]

Materials:

  • Functionalized 7-aminoindoline derivative with a terminal carboxylic acid linker (1.0 eq)

  • POI ligand with a terminal amine linker (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Schlenk flask, magnetic stirrer, nitrogen atmosphere

Procedure:

  • Dissolve the functionalized 7-aminoindoline derivative in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes to activate the carboxylic acid.

  • Add the POI ligand-linker-amine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the final PROTAC molecule using reverse-phase HPLC.

Compound Stage Technique Expected Outcome
Starting Material 1H NMR, LC-MSConfirm identity and purity of this compound.
Intermediate 2 1H NMR, LC-MSConfirm reduction of NO₂ to NH₂ (shift in aromatic protons).
Functionalized Ligand 1H NMR, 13C NMR, HRMSConfirm addition of the glutarimide moiety and linker.
Final PROTAC 1H NMR, HRMS, HPLCConfirm final structure and establish purity (>95%).
Table 1: Summary of analytical characterization for the synthetic workflow.

Biochemical and Cellular Evaluation of the Final PROTAC

Once the novel PROTAC is synthesized and purified, a series of in vitro and cellular assays are required to validate its mechanism of action and determine its efficacy.

G cluster_workflow PROTAC Evaluation Workflow A 1. Target Engagement (Biochemical Assays) B 2. Ternary Complex Formation (Biophysical Assays) A->B Binding Confirmed C 3. Target Ubiquitination (Cell-based Assays) B->C Complex Forms D 4. Target Degradation (Western Blot / Mass Spec) C->D Ubiquitination Occurs E 5. Phenotypic Response (Cell Viability / Function) D->E Protein Degraded

Caption: Stepwise workflow for the evaluation of a newly synthesized PROTAC.

Protocol 4: Target Degradation Assessment by Western Blot

This is the primary cellular assay to confirm that the PROTAC induces the degradation of the target protein.

Materials:

  • Cancer cell line expressing the POI

  • Synthesized PROTAC and negative control (e.g., a molecule with a methylated E3 ligase ligand that cannot bind)

  • Complete cell culture medium

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot: Normalize protein amounts for each sample, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies for the POI and the loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation. Calculate the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation).

Parameter Description Assay(s)
Binary Engagement Binding affinity of the PROTAC to the POI and the E3 ligase independently.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)
Ternary Complex Formation Measurement of the formation and stability of the POI-PROTAC-E3 ligase complex.TR-FRET, AlphaLISA, NanoBRET
Target Ubiquitination Detection of poly-ubiquitin chains on the POI after PROTAC treatment.In-cell ubiquitination assays, Co-immunoprecipitation followed by Western blot for ubiquitin.
Cellular Degradation Quantification of POI reduction in cells.Western Blot, In-Cell ELISA, Mass Spectrometry-based proteomics.
Phenotypic Effect Assessment of the downstream biological consequences of POI degradation.Cell viability assays (e.g., CTG), cell cycle analysis, functional assays specific to the POI.
Table 2: Key parameters and associated assays for characterizing protein degraders.

Conclusion and Future Directions

This compound represents a chemically tractable and versatile starting point for the synthesis of novel components for protein degraders. By leveraging established isatin chemistry and the strategic placement of a nitro group, researchers can develop new libraries of E3 ligase ligands or warheads. The proposed synthetic and evaluation workflows provide a robust framework for integrating such novel building blocks into a rational drug discovery program. Future efforts should focus on exploring various substitutions on the indoline ring to optimize E3 ligase binding, ternary complex formation, and the overall physicochemical properties of the resulting PROTACs. The expansion of the E3 ligase ligand toolbox is critical for the continued success of targeted protein degradation, and scaffolds like this compound offer a promising avenue for this exploration.[14][15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Nitroindoline-2,3-dione (commonly known as 7-nitroisatin). This guide is designed for researchers, medicinal chemists, and process development scientists. We will delve into a reliable synthetic strategy, address common experimental challenges through a detailed troubleshooting guide, and provide answers to frequently asked questions to improve your yield and purity.

Strategic Overview: Circumventing the Challenge of Regioselectivity

Direct electrophilic nitration of the isatin scaffold is notoriously non-selective. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) overwhelmingly favor substitution at the C-5 position, leading to 5-nitroisatin as the major product, with other isomers as difficult-to-separate impurities.[1][2][3] To achieve high regioselectivity and synthesize the 7-nitro isomer in high purity, a directed synthetic approach is necessary.

The most reliable and field-proven strategy involves a Sandmeyer-type reaction, which builds the desired functionality from a precursor with a pre-installed group at the C-7 position. This guide will focus on the conversion of 7-Aminoindoline-2,3-dione (7-aminoisatin) to this compound. This multi-step approach ensures that the nitro group is installed exclusively at the desired position.

Proposed Synthetic Workflow

The workflow involves two critical transformations:

  • Diazotization: Conversion of the aromatic primary amine (7-aminoisatin) into a diazonium salt using nitrous acid, generated in situ from sodium nitrite and a strong mineral acid.[4][5]

  • Sandmeyer-type Reaction: Displacement of the diazonium group with a nitro group, facilitated by a copper(I) catalyst.[6][7][8]

Synthetic_Workflow Start 7-Aminoindoline-2,3-dione Step1 Diazotization Start->Step1 NaNO₂, HCl 0-5 °C Intermediate Indoline-2,3-dione-7-diazonium Salt (Unstable Intermediate) Step1->Intermediate Step2 Sandmeyer Reaction Intermediate->Step2 Cu₂O, NaNO₂ Heat End This compound Step2->End

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is critically low (<30%). What are the most common points of failure?

A1: Low yield in this synthesis is typically traced back to one of three areas: the instability of the diazonium intermediate, inefficient Sandmeyer conversion, or mechanical losses during workup.

  • Causality - Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable at elevated temperatures.[4] If the temperature during the diazotization step rises above 5-10 °C, the diazonium salt will rapidly decompose, primarily reacting with water to form the undesired 7-hydroxyisatin side product. This is often the single largest contributor to yield loss.

  • Causality - Inefficient Sandmeyer Reaction: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[6][8] Its efficiency depends on the quality of the copper(I) catalyst. If the Cu(I) source has been oxidized to Cu(II) through prolonged storage or exposure to air, the catalytic cycle will be inefficient. Furthermore, premature decomposition of the diazonium salt before it can react with the copper catalyst will also lower the yield.

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain a reaction temperature of 0-5 °C for the entire duration of the diazotization step. Use a calibrated thermometer and a well-maintained ice/salt bath.

    • Reagent Quality: Use a fresh, unopened bottle of sodium nitrite. Prepare the copper(I) catalyst solution freshly if possible.

    • Sequential Addition: Add the cold diazonium salt solution slowly to the pre-heated Sandmeyer reaction mixture. This ensures the diazonium salt reacts quickly upon introduction, minimizing its time in solution where it can decompose.

Troubleshooting_Yield start Low Overall Yield q1 Analyze Crude Product by TLC/LC-MS start->q1 a1 Major Peak is Starting Material (7-Aminoisatin) q1->a1 Unreacted Starting Material a2 Major Peak is Side Product (e.g., 7-Hydroxyisatin) q1->a2 Side Product Formation a3 Complex Mixture of Products q1->a3 Multiple Products sol1 Root Cause: Incomplete Diazotization. Solution: - Check freshness of NaNO₂. - Ensure sufficient strong acid (HCl). - Increase reaction time at 0-5 °C. a1->sol1 sol2 Root Cause: Diazonium Salt Decomposition. Solution: - Maintain strict 0-5 °C temperature. - Use diazonium salt immediately. - Add diazonium solution slowly to Sandmeyer pot. a2->sol2 sol3 Root Cause: Poor Sandmeyer Reaction. Solution: - Use fresh Cu(I) catalyst. - Ensure proper temperature for Sandmeyer step. - Check for radical side-reaction inhibitors. a3->sol3

Caption: Decision tree for troubleshooting low product yield.

Q2: My final product is a brownish, impure solid, and HPLC shows multiple peaks. What are these impurities?

A2: The impurities are likely a combination of starting material, the 7-hydroxyisatin byproduct mentioned above, and potentially biaryl compounds formed from radical side reactions. The color often arises from phenolic impurities which can oxidize to form colored quinone-like structures.

  • Causality - Phenol Formation: As discussed, reaction of the diazonium salt with water forms 7-hydroxyisatin. This is a very common byproduct if temperature control is poor or if the workup involves prolonged exposure to aqueous conditions before the Sandmeyer reaction is complete.[4]

  • Causality - Radical Side Reactions: The Sandmeyer mechanism involves an aryl radical intermediate.[6] This radical can dimerize to form biaryl impurities or react with other species in the pot, leading to a complex mixture.

  • Purification Strategy:

    • Acid-Base Extraction: This can be effective for removing phenolic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The phenolic 7-hydroxyisatin will be deprotonated and move to the aqueous layer, while your desired neutral product remains in the organic layer.

    • Recrystallization: 7-Nitroisatin is a crystalline solid.[9] Recrystallization from a suitable solvent like ethanol, an ethanol/water mixture, or glacial acetic acid can significantly improve purity.

    • Column Chromatography: For very stubborn impurities, silica gel chromatography is a reliable option. A mobile phase gradient of ethyl acetate in hexanes is a good starting point.

Q3: The diazotization reaction mixture never becomes clear and seems to be evolving gas even at 0 °C. What is going wrong?

A3: Vigorous gas evolution (N₂) during the diazotization step is a clear sign of premature decomposition of the diazonium salt. This is almost always a temperature control issue.

  • Causality - Localized Heating: Even if the external bath is at 0 °C, the addition of the sodium nitrite solution to the acidic amine solution is exothermic. If the nitrite is added too quickly, localized "hot spots" can form within the reaction flask, causing the newly formed diazonium salt to decompose instantly.

  • Troubleshooting Steps:

    • Slow, Sub-surface Addition: Prepare a solution of sodium nitrite in water and add it dropwise to the vigorously stirred, cold solution of 7-aminoisatin in acid. Ensure the tip of the addition funnel or pipette is below the surface of the liquid to promote rapid mixing and heat dissipation.

    • Vigorous Stirring: Ensure the reaction is being stirred efficiently to break up any potential hot spots as the reagents are mixed.

    • Test for Excess Nitrous Acid: After the addition is complete, you can confirm the presence of a slight excess of nitrous acid, which indicates the amine has been fully consumed. A drop of the reaction mixture on starch-iodide paper should produce an immediate dark blue color.[4] If it does not, a small additional amount of sodium nitrite may be needed.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis? A: There are two primary hazards. First, solid diazonium salts are shock-sensitive and can be explosive. NEVER isolate the diazonium salt intermediate. Always use it as a solution in situ.[4][6] Second, you are working with strong acids and nitrating agents, which are corrosive and powerful oxidizers. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, and perform the reaction in a certified chemical fume hood.

Q2: How can I confirm the structure and purity of my final this compound? A: A combination of analytical techniques should be used:

  • ¹H NMR: To confirm the substitution pattern on the aromatic ring.

  • Mass Spectrometry: To confirm the molecular weight (192.13 g/mol ).[10]

  • HPLC: To assess purity by quantifying the area of the product peak relative to any impurity peaks.

  • Melting Point: Compare the observed melting point to the literature value.

Q3: Are there any viable alternative routes to this compound? A: While the Sandmeyer route is robust, other strategies exist, though they may have their own challenges. One alternative could involve the synthesis of 7-nitroindole, followed by oxidation to the desired isatin. However, direct nitration of indole itself is problematic.[11] Therefore, a multi-step synthesis of 7-nitroindole would be required first, for example, by protecting the indole as sodium 1-acetylindoline-2-sulfonate, performing the nitration, and then deprotecting.[11][12] This route can be effective but is often longer than the Sandmeyer approach from 7-aminoisatin.

Experimental Protocol & Data

Detailed Protocol: Synthesis of this compound

Step 1: Diazotization of 7-Aminoindoline-2,3-dione

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 7-Aminoindoline-2,3-dione (1.0 eq) in water.

  • Cool the suspension to 0 °C in an ice/salt bath.

  • Slowly add concentrated hydrochloric acid (3.0 eq) while maintaining the temperature below 5 °C. Stir for 15 minutes.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the reaction flask over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes. The resulting cold solution of the diazonium salt is used immediately in the next step.

Step 2: Sandmeyer-type Nitration

  • In a separate 500 mL flask, prepare a solution of sodium nitrite (3.0 eq) in water.

  • Add a catalytic amount of copper(I) oxide (Cu₂O, ~0.1 eq).

  • Heat this mixture to 50-60 °C with stirring.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot copper/nitrite mixture. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.

  • After the addition is complete, continue to stir the mixture at 60 °C for 1 hour.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to yield crude this compound.

Data Summary Table
ParameterStep 1: DiazotizationStep 2: SandmeyerPurification
Key Reagents 7-Aminoisatin, NaNO₂, HClDiazonium Salt, NaNO₂, Cu₂OEthanol/Water or Acetic Acid
Stoichiometry Amine:NaNO₂:HCl = 1:1.1:3Diazonium:NaNO₂ = 1:3-
Temperature 0-5 °C50-60 °CSlow cooling from hot
Time ~1 hour~1.5 hours-
Expected Yield -60-75% (crude)>90% recovery
Purity Check Starch-Iodide PaperTLC (EtOAc/Hexane)HPLC, NMR, MP

Note: Yields are illustrative and will vary based on scale and experimental execution.

References

Technical Support Center: Purification of 7-Nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 7-Nitroindoline-2,3-dione (also known as 7-nitroisatin). The methodologies and recommendations provided herein are grounded in established chemical principles and best practices to ensure the reliable attainment of high-purity material for your research and development endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses common queries about the handling, properties, and purification of this compound.

Q1: What are the key physical and chemical properties of this compound that are relevant to its purification?

A1: Understanding the physicochemical properties of this compound is fundamental to selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Appearance Yellow to orange or red crystalline powder[1][2][3]The color of the crude product can be an initial indicator of purity. Darker shades may suggest the presence of colored impurities.
Molecular Formula C₈H₄N₂O₄[1]---
Molecular Weight 192.13 g/mol [1]---
Melting Point ~265 °C[1]A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Solubility Soluble in polar organic solvents like DMF, DMSO, and ethanol; sparingly soluble in water.[1][2][3]This solubility profile is crucial for selecting appropriate solvents for recrystallization and chromatography. The limited water solubility is exploited in precipitation steps.
pKa Approximately 7.98 (predicted)[1][4]The acidic nature of the N-H proton allows for purification via acid-base extraction, where it can be deprotonated to form a water-soluble salt.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: The synthesis of 7-nitroisatin can lead to several impurities, the nature of which depends on the synthetic route. Common impurities include:

  • Starting materials: Unreacted isatin or its precursors.

  • Regioisomers: 5-Nitroisatin and 6-nitroisatin are common byproducts of the nitration of isatin.[5] Separating these isomers is often the primary purification challenge.

  • Over-nitrated or under-nitrated products: Depending on the reaction conditions, species with multiple nitro groups or un-nitrated isatin may be present.

  • Reaction byproducts: Side products from the specific synthetic pathway employed.

Q3: How should I store purified this compound?

A3: this compound should be stored in a cool, dry place, away from direct sunlight and incompatible materials.[1] It is typically stable at room temperature.

II. Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the purification of this compound.

Decision Tree for Purification Troubleshooting

G start Problem with Purified 7-Nitroisatin purity Low Purity by TLC/HPLC/NMR start->purity color Product is Off-Color (e.g., brown, dark red) start->color yield Low Yield start->yield purity_cause1 Isomeric Impurities Present? purity->purity_cause1 Yes purity_cause2 Broad Spots/Peaks? purity->purity_cause2 Yes color_cause1 Colored Impurities Co-eluting/Co-crystallizing? color->color_cause1 Yes yield_cause1 Product Lost During Transfers? yield->yield_cause1 Yes yield_cause2 Incomplete Precipitation/Crystallization? yield->yield_cause2 Yes purity_sol1 Optimize Column Chromatography (gradient, solvent system) purity_cause1->purity_sol1 purity_sol2 Consider Acid-Base Extraction purity_cause1->purity_sol2 purity_sol3 Recrystallize from a different solvent system purity_cause2->purity_sol3 color_sol1 Charcoal Treatment during Recrystallization color_cause1->color_sol1 color_sol2 Re-purify by Column Chromatography color_cause1->color_sol2 yield_sol1 Minimize Transfers; Use minimal cold solvent for rinsing yield_cause1->yield_sol1 yield_sol2 Optimize pH for precipitation; Ensure sufficient cooling time for crystallization yield_cause2->yield_sol2

Caption: Troubleshooting Decision Tree for 7-Nitroisatin Purification.

Common Problems and Solutions in a Q&A Format

Q: My purified product shows multiple spots on TLC or peaks in HPLC, indicating the presence of impurities. How can I improve the separation?

A: This is a common issue, often due to the presence of regioisomers (e.g., 5-nitroisatin).

  • Expertise & Experience: Isomers of 7-nitroisatin have very similar polarities, making their separation challenging. A shallow gradient during column chromatography is often necessary to achieve good resolution.

  • Troubleshooting Steps:

    • Optimize Column Chromatography: If you are using an ethyl acetate/hexane system, try a shallower gradient. For example, instead of a 0-50% ethyl acetate gradient, try a 10-30% gradient over a larger volume of solvent. This will increase the separation between closely eluting compounds.

    • Acid-Base Extraction: This technique can be effective if the impurities have different acidic properties than 7-nitroisatin. The weakly acidic N-H proton of the isatin ring allows it to be deprotonated by a base to form a water-soluble salt.[1][6][7] Neutral impurities will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified 7-nitroisatin.

Q: The final product has a dark brown or reddish-brown color, not the expected yellow-orange. What causes this and how can I fix it?

A: Colored impurities are often highly conjugated organic molecules formed as byproducts during the nitration reaction.

  • Expertise & Experience: These colored impurities can be difficult to remove as they may have similar solubility properties to the desired product. Activated charcoal is effective at adsorbing these types of impurities due to its high surface area and affinity for aromatic compounds.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of your compound). Swirl the hot solution for a few minutes and then perform a hot gravity filtration to remove the charcoal. The filtrate should be significantly lighter in color.

    • Re-purification by Chromatography: If charcoal treatment is insufficient, repurification by column chromatography may be necessary. The colored impurities may have a different affinity for the stationary phase, allowing for their separation.

Q: My yield of purified this compound is very low. What are the potential causes and how can I improve it?

A: Low yield can result from several factors, from mechanical losses to incomplete precipitation.

  • Expertise & Experience: A common mistake is using an excessive amount of solvent during recrystallization, which leads to a significant portion of the product remaining in the mother liquor.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: During recrystallization, use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Optimize Precipitation/Crystallization: If using acid-base extraction, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate and precipitate the product. When recrystallizing, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.

    • Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the purification of this compound.

General Purification Workflow

G start Crude 7-Nitroisatin assess_purity Assess Purity (TLC/HPLC) start->assess_purity decision Purity Acceptable? assess_purity->decision high_purity High Purity decision->high_purity Yes low_purity Low Purity decision->low_purity No purification_method Select Purification Method low_purity->purification_method recrystallization Recrystallization purification_method->recrystallization Minor Impurities column_chromatography Column Chromatography purification_method->column_chromatography Isomeric Impurities acid_base_extraction Acid-Base Extraction purification_method->acid_base_extraction Acidic/Basic Impurities purified_product Purified 7-Nitroisatin recrystallization->purified_product column_chromatography->purified_product acid_base_extraction->purified_product final_analysis Final Purity Analysis (TLC/HPLC/NMR/MP) purified_product->final_analysis

Caption: General Workflow for the Purification of 7-Nitroisatin.

Protocol 1: Purification by Silica Gel Column Chromatography

This method is particularly effective for separating 7-nitroisatin from its regioisomers and other impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude 7-nitroisatin in a minimal amount of a 1:1 mixture of ethyl acetate and hexane. If the compound is not fully soluble, you can use a small amount of dichloromethane and then add hexane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with a low polarity solvent mixture, such as 10% ethyl acetate in hexane.

  • Gradient Elution: Gradually increase the polarity of the mobile phase. A suggested gradient is from 10% to 40% ethyl acetate in hexane. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization (Ethanol/Water)

This protocol is suitable for removing small amounts of impurities that have different solubility profiles from the target compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 7-nitroisatin and a minimal amount of hot ethanol. Heat the mixture on a hot plate and continue adding hot ethanol portion-wise until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanol solution, add hot water dropwise until the solution becomes slightly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should occur during this time.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Acid-Base Extraction

This method leverages the acidic nature of the N-H proton of the isatin ring to separate it from neutral impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers

Procedure:

  • Dissolution: Dissolve the crude 7-nitroisatin in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH solution. Shake the funnel vigorously, venting frequently. The 7-nitroisatin will deprotonate and move into the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate and drain the aqueous layer into a clean beaker.

  • Washing: Wash the organic layer with another portion of 1 M NaOH to ensure complete extraction of the product. Combine the aqueous layers.

  • Precipitation: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH 1-2). The purified 7-nitroisatin will precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry it thoroughly.

IV. References

  • Bionity. (n.d.). Acid-base extraction. Retrieved from --INVALID-LINK--

  • Santa Monica College. (2007, October 17). Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). identifying and removing impurities from 2-Methyl-5-nitrophenol. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Recrystallization Using Ethanol. Retrieved from --INVALID-LINK--

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Acid-Base Extraction.1. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--

  • LBAO Chemicals. (n.d.). 7-Nitroisatin | 112656-95-8 | 98%. Retrieved from --INVALID-LINK--

  • Singh, U. P., & Bhat, H. R. (2015). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 5(118), 97693-97725.

  • Google Patents. (n.d.). Process for separating nitroaromatic compounds from spent nitric acid. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). 7-NITRO-ISATIN. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 7-NITROISATIN 112656-95-8 wiki. Retrieved from --INVALID-LINK--

  • Homi Bhabha Centre for Science Education, Tata Institute of Fundamental Research. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. --INVALID-LINK--

  • Google Patents. (n.d.). Removal of color impurities from organic compounds. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). 7-NITROISATIN. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from --INVALID-LINK--

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from --INVALID-LINK--

  • MDPI. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Retrieved from --INVALID-LINK--

  • Biotage. (2023, December 5). How can I remove color from my reaction product?. Retrieved from --INVALID-LINK--

  • ResearchGate. (2015, March 7). While doing silica gel column chromatography for enzyme inhibitors do we have to add the lyophilized form or unlyophilized???. Retrieved from --INVALID-LINK--

  • Reddit. (2017, December 5). How do activated carbons selectively 'sense' colored impurities?. Retrieved from --INVALID-LINK--

  • Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. (2022). Molecules, 27(14), 4627.

  • PubChem. (n.d.). 5-Nitroisatin. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). ChemInform Abstract: Aromatic Nitro Group Displacement Reactions. Part 3. Minor Products of the o-Cyanophenol Synthesis. Retrieved from --INVALID-LINK--

References

Technical Support Center: 7-Nitroindoline Caged Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-nitroindoline (NI) and its derivatives as photolabile protecting groups ("caged compounds"). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with these powerful tools for spatiotemporal control of bioactive molecules. Here, we address common stability issues, provide troubleshooting advice, and offer best practices rooted in the chemistry of these compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries we receive regarding the stability and handling of 7-nitroindoline caged compounds.

Q1: How stable are 7-nitroindoline (NI) and MNI-caged compounds in aqueous solutions?

A1: Generally, 7-nitroindolinyl (NI) and 4-methoxy-7-nitroindolinyl (MNI) caged compounds exhibit excellent stability in aqueous solutions at physiological pH.[1][2][3] For instance, MNI-caged glutamate is highly resistant to hydrolysis and thermally stable, making it suitable for long-duration experiments.[3] When stored properly, frozen aqueous solutions of MNI-glutamate have been found to be stable for many years.[4]

Q2: I'm using a dinitroindolinyl (MDNI or CDNI) caged compound. Are there different stability concerns?

A2: Yes, absolutely. Unlike their mono-nitro counterparts, dinitroindolinyl derivatives such as 4-methoxy-5,7-dinitroindolinyl (MDNI)-glutamate and 4-carboxymethoxy-5,7-dinitroindolinyl (CDNI)-glutamate are unstable at neutral pH.[4][5] These compounds should be dissolved and stored in slightly acidic solutions (around pH 4) to prevent degradation.[5] While offering higher quantum yields for uncaging, this trade-off in stability at physiological pH must be managed carefully during experimental setup.[4][5]

Q3: What are the typical storage conditions for 7-nitroindoline caged compounds?

A3: For long-term storage, solid compounds should be stored at -20°C. Once dissolved in an aqueous buffer, it is best practice to make single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[6] For dinitroindolinyl derivatives, ensure the storage buffer is slightly acidic (pH ~4) before freezing.[5]

Q4: Can the photolysis (uncaging) process itself lead to stability issues or problematic byproducts?

A4: Yes. The photolysis of mono-nitroindoline compounds is generally clean, yielding the desired bioactive molecule and a corresponding nitrosoindole byproduct, which is considered relatively inert.[2][7] However, the photolysis of dinitroindoline compounds can be more complex, resulting in a mixture of photoproducts, including dinitroindolines and 5-nitro-7-nitrosoindoles.[8][9] This can lead to a lower-than-expected stoichiometric release of the caged molecule.[8][9] It is also important to consider that photolysis byproducts of some caging groups (though less of a concern for nitroindolines compared to o-nitrobenzyl groups) can sometimes have unintended biological effects.[10]

Q5: I'm observing off-target effects in my experiment even before uncaging. Is this a stability issue?

A5: This is more likely a pharmacological issue than a chemical stability problem, but it is a critical point of experimental stability. Both NI- and MNI-caged compounds, particularly caged glutamate, have been shown to act as antagonists at GABA-A receptors, especially at the high concentrations required for two-photon uncaging.[1][2] If your experimental system is sensitive to GABAergic inhibition, this off-target effect could confound your results. This is not due to degradation but is an inherent property of the caged molecule itself.

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific problems you may encounter during your experiments.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Reduced or no biological response after uncaging. 1. Degradation of the caged compound: The stock solution may have been stored improperly (e.g., neutral pH for dinitro derivatives, multiple freeze-thaw cycles).2. Inefficient photolysis: The wavelength or power of the light source may not be optimal for the specific caged compound.1. Prepare fresh solutions: Prepare a new stock solution from solid material. For MDNI/CDNI derivatives, ensure the buffer is at pH ~4.[5]2. Verify uncaging parameters: Confirm the excitation wavelength is appropriate (typically 300-380 nm for one-photon or ~720 nm for two-photon uncaging of MNI).[11] Calibrate your light source power.
High background activity or toxicity before photolysis. 1. Presence of free (un-caged) molecule: The compound may be impure, or hydrolysis may have occurred due to improper storage or handling.2. Pharmacological off-target effects: The caged compound itself may be interacting with receptors (e.g., GABA-A antagonism).[1][2]1. Purify the compound: High-purity compounds are essential. If you suspect contamination, consider HPLC purification.[6][12] Always use a fresh, properly stored aliquot.2. Perform control experiments: Apply the caged compound without uncaging to a control sample to assess its inherent biological activity. If off-target effects are observed, try using a lower concentration if experimentally feasible.
Inconsistent results between experiments. 1. Variable concentration of the active compound: This can result from the degradation of stock solutions over time.2. Precipitation of the caged compound: Solubility limits may have been exceeded, especially in complex biological media.1. Use fresh aliquots for each experiment: Avoid using old stock solutions. For critical experiments, consider quantifying the concentration of the stock solution via UV-Vis spectroscopy.2. Check solubility: MNI-caged-L-glutamate is soluble up to 50 mM in water. If you observe any precipitation, centrifuge the solution and use the supernatant, or prepare a fresh, more dilute solution.
Observation of a pinkish hue in the solution during photolysis. This may indicate the formation of 7-nitrosoindoline byproducts, which can sometimes appear colored.[13] This is a normal consequence of the uncaging of N-acyl-7-nitroindolines.This is generally not a cause for concern as it indicates successful photolysis. However, if the color change is significant, ensure that your illumination dose is not excessive, which could lead to secondary photochemical reactions.

Section 3: Best Practices & Experimental Protocols

Adhering to strict protocols for handling and preparation is key to ensuring the stability and reproducibility of your experiments with 7-nitroindoline caged compounds.

Protocol 1: Preparation and Storage of Stock Solutions
  • Initial Dissolution:

    • Allow the solid caged compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Dissolve the entire contents of the vial in a high-purity solvent (e.g., water or a suitable buffer).[6] MNI-caged-L-glutamate is readily soluble in water.

    • For dinitroindolinyl (MDNI, CDNI) derivatives, use a slightly acidic buffer (e.g., pH 4) for dissolution to ensure stability.[5]

  • Aliquoting:

    • Immediately after dissolution, divide the stock solution into single-use aliquots. This minimizes the number of freeze-thaw cycles, which can compromise compound stability.

  • Storage:

    • Store the aliquots at -80°C for long-term storage.[6]

    • For day-to-day use, an aliquot can be thawed and kept on ice, protected from light. Discard any unused portion of the thawed aliquot at the end of the day to ensure reproducibility.

Protocol 2: Assessing Compound Stability via UV-Vis Spectroscopy

If you suspect your compound has degraded, a simple UV-Vis spectrum can provide valuable information.

  • Prepare a Dilute Solution: Prepare a solution of your caged compound in the experimental buffer at a concentration that gives an absorbance reading between 0.5 and 1.0 at its λmax.

  • Measure Initial Spectrum: Record the full UV-Vis spectrum and note the absorbance at the characteristic λmax (around 350 nm for MNI derivatives).[14]

  • Incubate under Experimental Conditions: Keep the solution under your typical experimental conditions (e.g., at room temperature or 37°C in your buffer) for a relevant period.

  • Measure Final Spectrum: After the incubation period, re-measure the spectrum. A significant decrease in the absorbance at λmax suggests degradation.

Section 4: Chemical Mechanisms & Visualizations

Understanding the underlying chemical principles is crucial for troubleshooting and optimizing your experiments.

The Photolysis (Uncaging) Mechanism

The uncaging of N-acyl-7-nitroindolines is initiated by the absorption of a photon (typically UV-A light), which excites the molecule. This leads to an intramolecular hydrogen abstraction, forming a reactive aci-nitro intermediate. This intermediate rapidly rearranges to release the carboxylic acid (the bioactive molecule) and a 7-nitrosoindole byproduct.[7]

G cluster_0 Photolysis of N-Acyl-7-Nitroindoline Start N-Acyl-7-Nitroindoline (Caged Compound) Excited Excited State Start->Excited hv (Light Absorption) AciNitro Aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Products Released Carboxylic Acid + 7-Nitrosoindole Byproduct AciNitro->Products Rearrangement & Release

Caption: Workflow of the photolysis of N-acyl-7-nitroindoline caged compounds.

Factors Influencing Stability

Several factors can influence the chemical stability of 7-nitroindoline caged compounds:

  • pH: As a general principle, pH can drastically alter chemical stability by affecting protonation states and catalyzing reactions like hydrolysis.[15] While MNI compounds are stable at neutral pH, the electron-withdrawing nature of the second nitro group in MDNI/CDNI derivatives makes them more susceptible to hydrolysis under neutral or basic conditions.

  • Substituents on the Indoline Ring:

    • Electron-donating groups (like the methoxy group in MNI) can increase the two-photon absorption cross-section, which is beneficial for uncaging.[5] However, excessive electron donation can render the compound inert to photolysis.[8][9]

    • Electron-withdrawing groups (like a second nitro group in MDNI/CDNI) increase the quantum yield of photolysis but decrease the hydrolytic stability of the parent molecule.[4][8][9]

  • Light Exposure: Accidental exposure of stock solutions to ambient light, especially UV light, can lead to premature uncaging and degradation. Always handle solutions in a light-protected environment.

  • Temperature: Higher temperatures accelerate chemical reactions, including potential hydrolysis.[16] This is why frozen storage is recommended.

G center_node Compound Stability pH pH center_node->pH Hydrolysis Rate Substituents Ring Substituents center_node->Substituents Electronic Effects (Hydrolysis & Photolysis) Light Light Exposure center_node->Light Premature Uncaging Temp Temperature center_node->Temp Reaction Kinetics

Caption: Key factors influencing the stability of 7-nitroindoline caged compounds.

Section 5: Data Summary

The following table summarizes the key stability and performance characteristics of common 7-nitroindoline derivatives.

Compound Derivative Key Features Stability Profile Considerations Reference(s)
NI (7-Nitroindolinyl) The parent caging group.Highly resistant to hydrolysis at physiological pH.Lower photolysis efficiency compared to MNI. Can antagonize GABA-A receptors.[2][17]
MNI (4-Methoxy-7-nitroindolinyl) ~2.5x more efficient than NI; suitable for two-photon uncaging.Highly resistant to hydrolysis; stable at neutral pH. Frozen solutions are stable for years.Can antagonize GABA-A receptors at high concentrations.[2][3][4]
MDNI/CDNI (Dinitroindolinyl derivatives) ~5x higher quantum yield than MNI.Unstable at neutral pH. Requires storage in slightly acidic solutions (pH ~4).Higher uncaging efficiency allows for lower light power, reducing phototoxicity. Photolysis can produce mixed byproducts.[4][5][8][9]

References

Technical Support Center: Optimizing Photolysis of 7-Nitroindoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-nitroindoline photolabile protecting groups ("cages"). This guide is designed to provide expert insights and practical solutions to common challenges encountered during uncaging experiments. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Section 1: Foundational FAQs

This section addresses the fundamental principles of 7-nitroindoline photolysis.

Q1: What is the basic mechanism of photolysis for N-acyl-7-nitroindoline derivatives?

A: The photolysis of N-acyl-7-nitroindolines is an intramolecular redox reaction initiated by the absorption of a photon.[1] Upon excitation, typically in the near-UV range (around 350 nm), the nitro group is converted to a nitroso group.[2][3] This process facilitates the cleavage of the N-acyl bond, releasing the free carboxylic acid (the "uncaged" molecule) and a 7-nitrosoindole byproduct.[1][4] A key advantage of this mechanism is that the byproducts, unlike those from some other cages (e.g., o-nitrobenzyl), are generally not reactive aldehydes or ketones, which can cause unwanted side reactions in biological systems.[4]

Q2: What are the primary advantages of using 7-nitroindoline cages over other photolabile groups?

A: 7-nitroindoline derivatives offer several key advantages:

  • Rapid Release Kinetics: The release of the active molecule is often very fast, occurring on sub-millisecond to microsecond timescales, which is crucial for studying fast biological processes like synaptic transmission.[1][5]

  • High Photochemical Efficiency: Many derivatives, particularly those with electron-donating substituents like methoxy groups (e.g., MNI), exhibit good quantum yields.[5][6] Dinitro-derivatives (e.g., CDNI) can have even higher quantum yields.[5][7]

  • Two-Photon Excitation (TPE) Compatibility: Several 7-nitroindoline derivatives, notably MNI-glutamate, are well-characterized for two-photon uncaging.[8][9][10] TPE uses near-infrared (NIR) light, which allows for deeper tissue penetration, reduced light scattering, and highly localized uncaging in three dimensions with lower phototoxicity.[10][11]

  • Chemical Stability: The N-acyl bond in 7-nitroindolines is generally stable to hydrolysis at physiological pH, a significant advantage over some ester-based cages.[12][13]

Q3: What essential equipment do I need for a typical uncaging experiment?

A: The core equipment consists of a light source and a delivery system.

  • For One-Photon Excitation: An intense light source with output in the near-UV range is required.[14] Common choices include:

    • Xenon or Mercury Arc Lamps: These are robust, relatively inexpensive, and can efficiently uncage compounds in a short pulse.[8]

    • UV Lasers or LEDs: Lasers (e.g., 355 nm or 405 nm) provide a powerful, collimated beam that can be focused to a small spot, while LEDs offer a low-cost, stable alternative.[14][15]

  • For Two-Photon Excitation: A mode-locked Ti:Sapphire laser, typically tuned to around 710-730 nm for many nitroindoline derivatives, is the standard choice.[2][16][17]

  • Delivery System: The light is typically coupled into a microscope, often an epifluorescence or confocal setup, allowing the light to be precisely focused onto the biological preparation.[14]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q4: My uncaging yield is very low or non-existent. What are the likely causes and solutions?

A: Low uncaging yield is a common problem with several potential causes.

  • Possible Cause 1: Mismatch between Light Source and Absorption Spectrum.

    • Explanation: Photolysis is most efficient when the irradiation wavelength is close to the compound's absorption maximum (λmax), which for most 7-nitroindoline derivatives is around 340-360 nm.[2][14] Using a wavelength on the tail of the absorption spectrum (e.g., 405 nm) will result in significantly lower light absorption and, consequently, lower uncaging efficiency.[15]

    • Solution: Verify the λmax of your specific 7-nitroindoline derivative from the supplier's datasheet or literature. Ensure your light source (and any filters used) provides high output at or near this wavelength.

  • Possible Cause 2: Insufficient Light Dose (Intensity x Time).

    • Explanation: The number of uncaged molecules is directly proportional to the number of photons absorbed. A light source with low power or an exposure time that is too short will result in incomplete photolysis.

    • Solution: First, calibrate your light source to know the power delivered to the sample. Then, perform a dose-response experiment by systematically increasing the illumination time or laser power. Monitor the release of your active molecule or its biological effect to determine the optimal light dose that provides sufficient uncaging without causing phototoxicity.

  • Possible Cause 3: The "Inner Filter" Effect.

    • Explanation: At high concentrations (typically >0.5 mM), the caged compound in the solution between the objective lens and the focal plane can absorb a significant amount of the excitation light. This "inner filtering" prevents light from reaching the target area, drastically reducing uncaging efficiency at the focus.[15]

    • Solution:

      • Reduce Concentration: Lower the concentration of the caged compound if experimentally feasible.

      • Change Wavelength: Switch to a longer wavelength where the compound's molar absorptivity is lower (e.g., 405 nm). While each photon is less likely to be absorbed, more photons can penetrate the solution to reach the focal plane. You may need to compensate with higher laser power.

      • Local Perfusion: If possible, use a local perfusion system to apply the caged compound only to the area of interest, minimizing the light path through the solution.[15]

  • Possible Cause 4: Compound Degradation.

    • Explanation: Although generally stable, 7-nitroindoline derivatives can degrade under improper storage conditions (e.g., prolonged exposure to ambient light, incorrect pH, or repeated freeze-thaw cycles).[12]

    • Solution: Prepare fresh solutions from a properly stored solid stock. Store stock solutions in small, single-use aliquots, protected from light, and frozen.[12] Confirm the pH of your experimental buffer, as stability can be pH-dependent.[12]

Q5: I'm observing significant cell death or physiological rundown after illumination. How can I mitigate phototoxicity?

A: Phototoxicity can be caused by the light itself or by reactive photolysis byproducts.[16]

  • Possible Cause 1: High-Energy UV Light.

    • Explanation: Short-wavelength UV light is energetic and can be damaging to cells. The byproducts of photolysis can also be biologically active or toxic.

    • Solution:

      • Use Longer Wavelengths: If your setup allows, shift to the longest effective wavelength for one-photon uncaging (e.g., 405 nm) or use two-photon excitation in the NIR range (e.g., 720 nm), which is inherently less damaging.[11]

      • Minimize Light Dose: Use the lowest light power and shortest duration necessary to elicit the desired biological effect. Avoid unnecessarily repeated illumination of the same area.[16][18]

      • Run Controls: The most critical control is to irradiate the cells in the absence of the caged compound. If you still observe damage, the issue is the light itself. Also, apply the photolysis byproducts to the preparation to see if they are the source of the toxicity.

  • Possible Cause 2: Off-Target Effects of the Caged Compound.

    • Explanation: At the high concentrations often required for TPE, the caged compound itself may have unintended pharmacological effects, such as blocking ion channels.[8][13] MNI-glutamate, for example, is known to block GABAergic responses at high concentrations.[11]

    • Solution: Perform control experiments where you apply the caged compound without photolysis to check for biological inertness.[8] If off-target effects are observed, try to use the lowest effective concentration or investigate derivatives designed to have reduced off-target activity.[13]

  • Possible Cause 3: Formation of Reactive Species.

    • Explanation: Photolysis can generate reactive oxygen species (ROS). The nitrosoindole byproduct, while generally less reactive than an aldehyde, can still interact with cellular components.

    • Solution: Consider adding antioxidants or scavengers like ascorbate or pyruvate to your experimental buffer to help mitigate oxidative stress.[19]

Q6: The kinetics of my observed biological response are slower than expected. Is the uncaging rate the problem?

A: While 7-nitroindoline uncaging is typically very fast, several factors can limit the apparent rate.

  • Explanation: The rate of appearance of the uncaged molecule must be faster than the biological process you are studying.[8] While the photochemical reaction itself is rapid, factors like diffusion of the released molecule from the uncaging spot to its receptor can introduce delays.

  • Solution:

    • Model the System: Ensure your uncaging volume is as close as possible to the biological target to minimize diffusion delays.

    • Verify Release Rate: If precise kinetics are essential, the release rate of your specific compound under your exact experimental conditions (temperature, pH, solvent) should ideally be measured using techniques like time-resolved spectroscopy.

    • Consider Alternative Cages: If the release rate is indeed limiting, you may need to investigate other classes of cages known for even faster release kinetics, though 7-nitroindolines are among the fastest available for carboxylic acids.[8]

Section 3: Key Experimental Protocols

Protocol 1: Determining Optimal Light Exposure for Uncaging

Objective: To find the minimum light dose required for a sufficient biological response, balancing uncaging efficiency with phototoxicity.

Methodology:

  • Prepare Sample: Prepare your biological sample (e.g., cultured cells, brain slice) and equilibrate it with the solution containing the caged compound at the desired concentration.

  • Set Up Microscope and Light Source: Focus on the target area. Set your light source to a low-to-moderate power level.

  • Establish a Baseline: Record the biological activity of interest (e.g., membrane potential, fluorescence of a calcium indicator) for a period before photolysis to establish a stable baseline.

  • Perform a Time-Course: Apply a series of light pulses of increasing duration (e.g., 1 ms, 2 ms, 5 ms, 10 ms, 20 ms) to the same target area, allowing the system to return to baseline between each pulse.

  • Perform a Power-Course: Fix the pulse duration to a value that gave a sub-maximal response in the time-course (e.g., 5 ms) and apply a series of pulses with increasing light intensity.

  • Analyze Data: Plot the magnitude of the biological response against pulse duration and light power. Identify the "sweet spot" on the rising phase of the curve that provides a reliable and reproducible response without reaching a saturation point where phototoxicity is more likely.

  • Confirm with Controls: Using the optimal light dose determined, perform a control experiment by irradiating a nearby area in the absence of the caged compound to ensure the light itself is not causing a response.

Protocol 2: Quantifying Uncaging Efficiency via HPLC

Objective: To determine the percentage of a caged compound that is converted to its uncaged form after a specific light exposure.

Methodology:

  • Prepare Standard Solutions: Prepare solutions of known concentrations for both the caged compound and the expected uncaged product (the free acid) in your experimental buffer.

  • Generate Calibration Curves: Inject the standard solutions into an HPLC system and run a suitable separation method (e.g., reverse-phase C18 column).[1] Detect the compounds using a UV detector set to a wavelength where both compounds absorb. Generate separate calibration curves of peak area versus concentration for the caged and uncaged molecules.

  • Prepare and Irradiate Sample: Prepare a solution of the caged compound at the same concentration you use in your experiments.[5] Expose the solution in a cuvette to the same light source and dose used in your biological experiments.

  • Analyze Photolyzed Sample: Immediately after irradiation, inject an aliquot of the photolyzed solution into the HPLC.

  • Calculate Efficiency: Using the calibration curves, determine the final concentrations of both the remaining caged compound and the newly formed uncaged product from their respective peak areas. The uncaging efficiency (%) is calculated as: ([Uncaged Product] / [Initial Caged Compound]) * 100

Section 4: Data & Reference Tables

Table 1: Photochemical Properties of Common 7-Nitroindoline Derivatives

Caged MoleculeCaging GroupApprox. λmax (nm)Quantum Yield (Φ)Two-Photon Cross-Section (δu) (GM)Reference(s)
L-Glutamate4-Methoxy-7-nitroindolinyl (MNI)~350~0.08 - 0.10.06 - 0.08[5][6]
L-Glutamate4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI)~350≥ 0.50.06[5][7]
L-Glutamate4-Methoxy-5,7-dinitroindolinyl (MDNI)~350~0.5Higher than MNI[7][20]
Carboxylic Acid7-Nitroindolinyl (NI)~350~0.03 - 0.08Not Reported[6]
Thiocarbamate5-Bromo-7-nitroindoline350-360Not specifiedYes (at 710 nm)[2][21]

Note: Quantum yield (Φ) is the efficiency of converting an absorbed photon into a photochemical event.[22][23] Two-Photon Uncaging Cross-Section (δu) is the product of the two-photon absorption cross-section (σ₂) and the quantum yield (Φ), indicating the overall efficiency of two-photon uncaging.[10] 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

Section 5: Visualizations

PhotolysisMechanism cluster_0 Initial State cluster_1 Photochemical Reaction cluster_2 Products Caged N-Acyl-7-Nitroindoline (Inactive Molecule) Excited Excited State Caged->Excited Photon Absorption Photon Photon (hν) ~350 nm or ~720 nm (2P) Photon->Excited Redox Intramolecular Redox Reaction Excited->Redox Fast Uncaged Released Carboxylic Acid (Active Molecule) Redox->Uncaged Byproduct 7-Nitrosoindole (Byproduct) Redox->Byproduct

Caption: Mechanism of N-acyl-7-nitroindoline photolysis.

TroubleshootingWorkflow start Suboptimal Photolysis Results prob_yield Low/No Uncaging Yield? start->prob_yield prob_tox Phototoxicity Observed? start->prob_tox prob_kinetics Response Kinetics Too Slow? start->prob_kinetics prob_yield->prob_tox No sol_yield_1 Check λ vs. λmax. Match light source to compound. prob_yield->sol_yield_1 Yes prob_tox->prob_kinetics No sol_tox_1 Reduce light dose. Use minimal power/duration. prob_tox->sol_tox_1 Yes sol_kinetics_1 Minimize distance between uncaging spot and target. prob_kinetics->sol_kinetics_1 Yes sol_yield_2 Increase light dose (Power x Time). Run dose-response curve. sol_yield_1->sol_yield_2 sol_yield_3 Reduce concentration or use longer λ to avoid inner-filter effect. sol_yield_2->sol_yield_3 sol_yield_4 Check compound stability. Use fresh solution. sol_yield_3->sol_yield_4 sol_tox_2 Use longer λ (e.g., 405 nm) or switch to 2-photon. sol_tox_1->sol_tox_2 sol_tox_3 Run controls: 1. Light only (no cage) 2. Cage only (no light) sol_tox_2->sol_tox_3 sol_tox_4 Add scavengers (e.g., ascorbate) to buffer. sol_tox_3->sol_tox_4 sol_kinetics_2 Confirm uncaging rate is not rate-limiting for your process. sol_kinetics_1->sol_kinetics_2

Caption: Troubleshooting workflow for photolysis experiments.

References

Technical Support Center: Overcoming Solubility Challenges with 7-Nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Nitroindoline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility issues encountered during experimentation. Our goal is to equip you with the knowledge to confidently handle this compound and ensure the reliability and reproducibility of your results.

Introduction: Understanding the Challenge

This compound is a valuable building block in medicinal chemistry and drug discovery, particularly in the development of protein degraders.[1] However, its aromatic and nitro-group-containing structure contributes to its poor aqueous solubility, a common hurdle for many nitroaromatic compounds.[2] This guide provides a systematic approach to solubilizing this compound for various experimental applications, from initial stock solution preparation to final dilutions in aqueous buffers for biological assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues related to the solubility of this compound in a practical, question-and-answer format.

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solution preparation, we strongly recommend using dimethyl sulfoxide (DMSO) . Nitroaromatic compounds generally exhibit good solubility in DMSO.[3] It is a versatile solvent compatible with many biological assays when diluted to a low final concentration (typically <0.5% v/v).

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?

A2: This is a common phenomenon known as "precipitation upon dilution." It occurs when a compound that is soluble in a high-concentration organic stock is rapidly transferred to an aqueous environment where its solubility is much lower. Here is a step-by-step troubleshooting workflow to address this issue:

Experimental Protocol 1: Stepwise Dilution for Aqueous Solutions

  • Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution; gentle warming to 37°C or brief sonication may be necessary. Caution: Prolonged heating may risk compound degradation. Always monitor for any color changes or precipitate formation.

  • Intermediate Dilution Series: Instead of a single, large dilution, perform a series of intermediate dilutions in your aqueous buffer. For example, to reach a final concentration of 10 µM from a 10 mM stock, you could perform a 1:10 dilution followed by a 1:100 dilution.

  • Vigorous Mixing: During each dilution step, add the small volume of the more concentrated solution to the larger volume of the diluent while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your assay. It is crucial to keep this concentration as low as possible (ideally ≤0.1%) and consistent across all experimental conditions, including vehicle controls.

Q3: I'm still observing precipitation even with stepwise dilution. Are there other solvents or co-solvents I can try?

A3: If DMSO alone is insufficient, you can explore other organic solvents or the use of co-solvents.

SolventRecommended UseConsiderations
Dimethylformamide (DMF) Alternative to DMSO for stock solutions.Similar properties to DMSO; ensure compatibility with your assay.
Ethanol Can be used for stock solutions, particularly for compounds with some alcohol solubility.May be less effective than DMSO for highly insoluble compounds. Can have biological effects at higher concentrations.
Methanol Similar to ethanol, but can be more volatile.Check for compatibility with your experimental setup.

For challenging cases, a co-solvent system can be effective. A common strategy involves preparing the stock in a mixture of an organic solvent and a solubilizing agent before the final dilution into the aqueous buffer.

Q4: Can I use techniques like heating or sonication to improve solubility?

A4: Yes, these techniques can be beneficial, but they must be used with caution to avoid compound degradation.

  • Sonication: A brief period in a sonication bath can help to break up small aggregates and promote dissolution. This is a good first step if the compound is slow to dissolve in DMSO.

  • Gentle Warming: Warming the solution to 37°C can increase the rate of dissolution. However, it is critical to avoid excessive temperatures or prolonged heating, as this can lead to the degradation of many organic compounds. Always perform a small-scale stability test if you are unsure.

Q5: How does pH affect the solubility of this compound, and can I use this to my advantage?

A5: The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH. While this compound itself does not have a strongly ionizable group, the indoline-2,3-dione core can exhibit weak acidity. Therefore, adjusting the pH of your aqueous buffer may improve solubility.

  • Basic pH: Increasing the pH of the buffer (e.g., to pH 8-9) may deprotonate the N-H bond of the indoline ring, potentially increasing its aqueous solubility. However, the stability of the compound at high pH should be verified.

  • Acidic pH: It is less likely that acidic conditions will improve the solubility of this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for overcoming solubility issues with this compound.

Solubility_Troubleshooting start Start: Prepare Stock Solution dissolve_dmso Dissolve in 100% DMSO start->dissolve_dmso check_dissolution Complete Dissolution? dissolve_dmso->check_dissolution sonicate_warm Gentle Sonication / Warming (37°C) check_dissolution->sonicate_warm No dilute_aqueous Dilute into Aqueous Buffer check_dissolution->dilute_aqueous Yes sonicate_warm->dissolve_dmso check_precipitation Precipitation Observed? dilute_aqueous->check_precipitation success Success: Proceed with Experiment check_precipitation->success No troubleshoot Troubleshooting Steps check_precipitation->troubleshoot Yes stepwise_dilution Implement Stepwise Dilution troubleshoot->stepwise_dilution check_precipitation2 Still Precipitates? stepwise_dilution->check_precipitation2 check_precipitation2->success No cosolvent Consider Co-solvents (e.g., Pluronic F-127) check_precipitation2->cosolvent Yes ph_adjustment Investigate pH Adjustment of Buffer cosolvent->ph_adjustment consult Consult Literature for Similar Compounds / Contact Technical Support ph_adjustment->consult

Caption: Troubleshooting workflow for solubilizing this compound.

Storage and Stability of Solutions

Q6: How should I store the solid compound and my stock solutions?

A6:

  • Solid Compound: Store this compound at room temperature in a dry, dark place.[1]

  • Stock Solutions: For short-term storage (1-2 weeks), DMSO stock solutions can be stored at 4°C. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect solutions from light.

Q7: How can I assess the stability of my compound in the final assay buffer?

A7: It is good practice to perform a simple stability test. Prepare your final working solution and incubate it under the same conditions as your experiment (e.g., 37°C for 24 hours). After incubation, visually inspect for any precipitate. For a more quantitative assessment, you can analyze the concentration of the compound at different time points using HPLC.

Advanced Strategies for Persistent Solubility Issues

For particularly challenging applications where standard methods are insufficient, consider these advanced formulation strategies, which are commonly employed in the pharmaceutical industry for poorly soluble drugs.[4]

StrategyMechanism of Action
Cyclodextrin Complexation Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a more water-soluble complex.
Use of Surfactants Surfactants like Tween® 20 or Pluronic® F-127 can form micelles that entrap the compound, increasing its apparent solubility in aqueous solutions.
Solid Dispersions The compound is dispersed within a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate.

These advanced techniques typically require more extensive formulation development and may not be suitable for all research applications.

Summary of Key Recommendations

  • Start with DMSO: Use 100% DMSO for preparing your initial high-concentration stock solution.

  • Dilute with Care: Employ a stepwise dilution protocol with vigorous mixing to minimize precipitation in aqueous buffers.

  • Maintain Low Final DMSO Concentration: Keep the final DMSO concentration in your assay below 0.5% (ideally ≤0.1%) and be consistent across all samples.

  • Use Gentle Assistance: Cautious use of sonication and gentle warming can aid dissolution.

  • Consider Co-solvents and pH: If problems persist, explore the use of co-solvents or adjust the pH of your aqueous buffer.

  • Proper Storage is Crucial: Store stock solutions in aliquots at -20°C or -80°C for long-term stability.

By following these guidelines and troubleshooting steps, you will be well-equipped to overcome the solubility challenges associated with this compound and generate high-quality, reproducible data in your research.

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Acyl-7-Nitroindolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-acyl-7-nitroindolines. This document is designed for researchers, chemists, and drug development professionals who are actively working with these important synthetic intermediates. N-acyl-7-nitroindolines are critical building blocks in medicinal chemistry, often serving as precursors for potent enzyme inhibitors and other pharmacologically active molecules.

The presence of the electron-withdrawing nitro group at the 7-position significantly influences the reactivity of the indoline core, particularly the nucleophilicity of the indoline nitrogen (N-1). While N-acylation is a standard transformation, this specific substitution pattern can lead to a unique set of challenges, including incomplete conversion, byproduct formation, and purification difficulties. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these synthetic hurdles effectively.

Troubleshooting Guides: Common Experimental Issues

Question 1: My acylation reaction has stalled. I observe a significant amount of unreacted 7-nitroindoline in my crude mixture, leading to very low yields. What are the likely causes and how can I resolve this?

This is the most common issue encountered and typically points to suboptimal reaction conditions that fail to overcome the reduced nucleophilicity of the N-1 nitrogen. The electron-withdrawing effect of the C7-nitro group deactivates this nitrogen, making it a poorer nucleophile compared to unsubstituted indoline.

Possible Causes & Solutions:

  • Insufficiently Reactive Acylating Agent: The choice of acylating agent is critical. A standard carboxylic acid will not react without activation.

    • Troubleshooting: If using a carboxylic acid, ensure you are employing an effective coupling agent system. If using an acyl halide or anhydride, its reactivity may still be insufficient.

    • Recommendation: Switch to a more reactive acylating agent. Acyl chlorides are generally more reactive than their corresponding anhydrides. You can also generate the acyl chloride in situ from the carboxylic acid using reagents like oxalyl chloride or thionyl chloride before adding it to the 7-nitroindoline solution.

  • Inappropriate Base or Insufficient Basicity: A base is required to neutralize the acid byproduct (e.g., HCl from an acyl chloride) and may also serve to deprotonate the indoline nitrogen, increasing its nucleophilicity.

    • Troubleshooting: A weak base like pyridine might not be sufficient. Ensure the base is non-nucleophilic to avoid it competing with the indoline.

    • Recommendation: Use a stronger, non-nucleophilic amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a highly reactive acylpyridinium intermediate. However, use DMAP judiciously as it can sometimes promote side reactions.

  • Suboptimal Solvent and Temperature: The reaction may be too dilute, or the temperature may be too low to provide the necessary activation energy.

    • Troubleshooting: Ensure the solvent is dry and appropriate for the reaction type. Dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are common choices.

    • Recommendation: Increase the reaction concentration. Gently heating the reaction mixture (e.g., to 40 °C or reflux in DCM) can often drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My NMR spectrum is complex. Besides my product and starting material, I see a set of aromatic signals I can't identify. Could this be C-acylation?

While N-acylation is electronically favored, C-acylation on the benzene ring is a potential side reaction under certain conditions, particularly those resembling Friedel-Crafts acylation.

Possible Causes & Solutions:

  • Lewis Acid Catalysis: If your reaction conditions include or generate a Lewis acid (e.g., AlCl₃, or even trace metal impurities), you can promote electrophilic aromatic substitution (C-acylation). The acylating agent, particularly an acyl chloride, can act as an electrophile.

    • Troubleshooting: Review your reagents for any potential Lewis acids.

    • Recommendation: Avoid Lewis acids entirely. The acylation should proceed via nucleophilic attack from the nitrogen, not electrophilic attack on the ring. Ensure all glassware is scrupulously clean.

  • Forced Conditions: Extremely high temperatures combined with a highly reactive acylating agent might lead to undesired C-acylation, although this is less common.

    • Recommendation: Perform the reaction under the mildest conditions that allow for complete N-acylation. As established in the literature for similar systems, standard amide coupling conditions are designed to be selective for N-acylation over C-acylation.

Caption: Desired N-acylation vs. potential C-acylation side reaction.

Question 3: The reaction mixture turned dark brown/black, and upon workup, I isolated a complex mixture of polar, colored impurities. What causes this decomposition?

A dark coloration often indicates decomposition or polymerization. The electron-deficient nature of the 7-nitroindoline ring makes it susceptible to certain degradation pathways, especially under harsh conditions.

Possible Causes & Solutions:

  • Strongly Basic Conditions: While a base is necessary, an excessively strong or nucleophilic base (e.g., NaOH, LDA) at elevated temperatures can potentially lead to ring-opening of the indoline core or other decomposition pathways.

    • Troubleshooting: Assess the strength and type of base used.

    • Recommendation: Stick to tertiary amine bases like TEA or DIPEA. Avoid inorganic bases or alkoxides unless a specific literature precedent exists. If decomposition persists, consider using a milder base like proton-sponge.

  • Oxidation: Indolines can be susceptible to oxidation to the corresponding indole, which can then undergo further reactions.

    • Troubleshooting: This is more likely if the reaction is run open to the air for extended periods at high temperatures.

    • Recommendation: Run the reaction under an inert atmosphere (Nitrogen or Argon), especially if heating for a prolonged time. Using freshly distilled, de-gassed solvents can also minimize oxidative side reactions.

  • High Temperatures: Excessive heat can promote decomposition of the nitro-containing aromatic ring.

    • Recommendation: Maintain the lowest temperature necessary for the reaction to proceed at a reasonable rate. If the reaction requires heat, do not exceed the thermal stability limits of your starting material. It is often better to react for a longer time at 40 °C than for a shorter time at 100 °C.

Frequently Asked Questions (FAQs)

Q: What is the most reliable, general-purpose method for acylating 7-nitroindoline?

A: A widely successful method involves dissolving 7-nitroindoline (1.0 eq) in anhydrous DCM, adding a non-nucleophilic base like triethylamine (1.2-1.5 eq), and then slowly adding the acyl chloride (1.1 eq) at 0 °C. After the addition, the reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC. Catalytic DMAP (0.1 eq) can be included for less reactive acyl chlorides.

Q: Can I use peptide coupling reagents like EDC/HOBt to form the amide bond from a carboxylic acid?

A: Yes, this is an excellent and often milder alternative to using acyl chlorides. Standard conditions involve reacting the carboxylic acid with EDC (1.2 eq) and HOBt (1.2 eq) in DMF or DCM to form the activated ester, followed by the addition of 7-nitroindoline (1.0 eq) and a base like DIPEA (1.5 eq). This method avoids the generation of corrosive HCl and is often cleaner.

Q: How can I easily distinguish the product from the starting material by ¹H NMR?

A: The most significant change will be observed for the protons on the five-membered ring. The CH₂ protons adjacent to the nitrogen (C2-H) will show a noticeable downfield shift upon acylation due to the electron-withdrawing effect of the carbonyl group. The N-H proton signal of the starting material (often a broad singlet) will disappear completely.

Compound Approximate ¹H NMR Shift (δ, ppm) for C2-H₂ Approximate ¹H NMR Shift (δ, ppm) for N1-H
7-Nitroindoline (Starting Material)3.1 - 3.3 (t)4.0 - 5.5 (br s)
N-Acyl-7-nitroindoline (Product)4.0 - 4.3 (t)Absent

Note: Exact chemical shifts are dependent on the solvent and the specific acyl group.

Experimental Protocols

Protocol 1: General N-Acylation using an Acyl Chloride
  • Dissolve 7-nitroindoline (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Optional: Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction's progress using TLC (e.g., with a 30:70 Ethyl Acetate:Hexanes mobile phase).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Low Quantum Yield in Uncaging Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for photochemistry and uncaging experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low quantum yield (Φu) in their uncaging experiments. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deep, mechanistic understanding of the factors that govern the efficiency of photorelease. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.

Section 1: Foundational Questions & First Principles

Q1: What is quantum yield, and why is it the most critical parameter for my uncaging experiment?

A1: The quantum yield of uncaging (Φu) is a measure of the efficiency of a photochemical reaction. It's defined as the ratio of the number of molecules of the active substance released to the number of photons absorbed by the caged compound.[1] A high quantum yield is crucial because it means you can achieve the desired concentration of your active molecule with less light, minimizing potential photodamage to your biological sample.[2] An ideal photolabile protecting group (PPG) should exhibit a quantum yield greater than 0.10.[3] The overall efficiency of your experiment is a product of the molar extinction coefficient (how well the molecule absorbs light at a specific wavelength) and the quantum yield.[4][5]

Q2: I'm seeing very little or no biological response after irradiation. Where do I even begin to troubleshoot?

A2: A lack of response is a common issue that can stem from multiple sources. Before diving into complex photochemical analysis, it's essential to systematically check the most fundamental aspects of your experimental setup. The following flowchart provides a logical starting point for your troubleshooting process.

Caption: Initial troubleshooting workflow for uncaging experiments.

Section 2: Delving Deeper - Photochemical & Environmental Factors

Q3: My initial checks are fine, but the uncaging efficiency is still low. What photochemical properties of the caged compound should I investigate?

A3: If the basics are covered, the problem likely lies in the photochemistry of your caged compound or its interaction with the environment. Here are the key factors to consider:

  • Molar Extinction Coefficient (ε): Your caged compound must absorb light efficiently at the irradiation wavelength.[1] A low ε means that even with a high quantum yield, the overall uncaging will be inefficient. Consult the supplier's data or measure the absorbance spectrum of your compound.

  • Wavelength of Irradiation: Ensure your light source's wavelength aligns with the absorption maximum (λmax) of the caged compound.[4] Most traditional caging groups, like o-nitrobenzyl, absorb in the UV range (300-400 nm).[1] Using a wavelength on the shoulder of the absorption peak will result in significantly lower photon absorption and, consequently, less uncaging.

  • Photoproducts and Side Reactions: The byproducts of the uncaging reaction should be biologically inert.[2] Some photoproducts can absorb at the same wavelength as the parent caged compound, acting as an "inner filter" and reducing the number of photons reaching the target.[3] Additionally, some caged compounds, particularly nitrobenzyl-based ones, can undergo side reactions like imine formation, which reduces the yield of the desired product.[3]

Q4: How do environmental factors like solvent, pH, and temperature affect quantum yield?

A4: The local environment of the caged compound plays a significant role in its photochemical behavior.

  • Solvent Polarity: The polarity of the solvent can influence the stability of excited states and intermediates in the uncaging reaction.[6] For many photolabile protecting groups, increasing solvent polarity can lead to a decrease in fluorescence intensity and a lower quantum yield due to phenomena like intermolecular charge transfer (ICT).[6][7] Some studies have shown that a higher water content in the solvent mixture can positively influence the quantum yield of heterolytic PPGs.[8]

  • pH: The pH of your experimental solution can be critical, especially for compounds where proton release is part of the uncaging mechanism. It can also affect the stability of the caged compound itself and the rate of photorelease.[3] For example, the uncaging of o-hydroxyphenacyl PPGs can be pH-dependent.[3]

  • Temperature: Temperature can influence the rates of both radiative and non-radiative decay pathways from the excited state.[9][10] For some systems, an increase in temperature can lead to a decrease in quantum yield.[11][12] It's crucial to maintain a stable and controlled temperature during your experiments.

Parameter Potential Impact on Quantum Yield Troubleshooting Action
Solvent Can alter excited state stability and reaction pathways.[6][7]Test uncaging in solvents of varying polarity. Ensure complete dissolution.
pH Can affect the rate of proton-dependent uncaging steps and compound stability.[3]Buffer your solution appropriately and measure the pH before and after the experiment.
Temperature Influences reaction kinetics and non-radiative decay pathways.[9][11]Use a temperature-controlled stage or cuvette holder.

Caption: Table summarizing the effects of environmental factors on quantum yield.

Section 3: The Experimental Setup - Light Source and Instrumentation

Q5: I suspect my light source is the problem. How can I optimize my laser/lamp parameters for efficient uncaging?

A5: The characteristics of your light source are paramount for successful uncaging. Here's a breakdown of the key parameters and how to optimize them:

  • Power/Intensity: The laser power determines the intensity of the light delivered to the sample.[13][14] While higher power can lead to faster uncaging, excessive power can cause photodamage, photobleaching, and non-linear effects.[2][15] It's essential to perform a power-response curve to find the optimal power setting for your specific compound and biological system.

  • Pulse Frequency and Duration (for pulsed lasers): For pulsed lasers, the pulse frequency and duration affect the peak power and the overall energy delivered.[13] Higher frequencies can result in smoother uncaging but may also increase the risk of thermal damage.[14]

  • Focus: Proper focusing of the laser beam is critical to ensure that the light is delivered efficiently to the region of interest.[13][16] For microscopy-based uncaging, this is especially important for achieving high spatial resolution.

  • Beam Profile: An uneven beam profile can lead to inconsistent uncaging across the illuminated area. It's good practice to characterize your beam profile to ensure it is as uniform as possible.

Caption: Workflow for optimizing light source parameters.

Section 4: Quantifying the Problem - A Practical Protocol

Q6: How can I accurately measure the quantum yield of my caged compound in the lab?

A6: Measuring the quantum yield is the definitive way to assess the efficiency of your caged compound. The most common method is relative actinometry, where you compare the photoreaction of your compound to that of a chemical actinometer with a known quantum yield.[17][18]

Protocol: Quantum Yield Determination by Relative Actinometry

Objective: To determine the uncaging quantum yield (Φu) of a caged compound relative to a standard chemical actinometer.

Materials:

  • Caged compound of interest

  • Chemical actinometer (e.g., potassium ferrioxalate)[19][20]

  • Spectrophotometer

  • Light source (the same one used for your uncaging experiments)

  • Cuvettes

Procedure:

  • Prepare Solutions:

    • Prepare a solution of your caged compound in the desired solvent. The concentration should be adjusted to have an absorbance of ~0.1-0.2 at the irradiation wavelength.

    • Prepare a solution of the chemical actinometer according to a standard protocol.[21][22]

  • Measure Initial Absorbance:

    • Record the full absorbance spectrum of both the caged compound solution and the actinometer solution.

  • Irradiate Samples:

    • Irradiate the caged compound solution and the actinometer solution under identical conditions (same light source, wavelength, power, and irradiation time). It is crucial that the geometry of the setup is identical for both samples.

  • Measure Final Absorbance:

    • After irradiation, record the full absorbance spectrum of both solutions again.

  • Calculate Photon Flux (from Actinometer):

    • Determine the change in concentration of the actinometer based on the change in its absorbance at the monitoring wavelength.

    • Using the known quantum yield of the actinometer, calculate the photon flux (the number of photons delivered to the solution per unit time).

  • Calculate Uncaged Product Concentration:

    • Determine the change in concentration of your caged compound or the appearance of the uncaged product from the change in absorbance.

  • Calculate Quantum Yield:

    • The quantum yield of your caged compound (Φu_sample) can be calculated using the following formula: Φu_sample = Φu_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer) Where ΔA is the change in absorbance and ε is the molar extinction coefficient.

Important Considerations:

  • Ensure that the absorbance of the solutions is low to avoid inner filter effects.

  • Stir the solutions during irradiation to ensure uniform illumination.

  • Perform the experiment in triplicate to ensure reproducibility.

Section 5: Advanced & Niche Scenarios

Q7: I'm working with two-photon uncaging. Are there any special considerations for low quantum yield in this context?

A7: Yes, two-photon (2P) uncaging has its own set of challenges. The two-photon absorption cross-section (δa) is an additional critical parameter.[4] A low δa will result in inefficient excitation, even if the one-photon quantum yield is high. Furthermore, some compounds that are efficient for one-photon uncaging are not necessarily efficient for 2P uncaging.[5] For example, MNI-glutamate, a commonly used caged compound, is about 1000-fold less efficient with two-photon excitation compared to near-UV light.[5] When troubleshooting low 2P uncaging efficiency, consider caged compounds specifically designed for 2P applications, which often have larger two-photon cross-sections.[23][24]

Q8: Could the biological preparation itself be interfering with the uncaging process?

A8: It's possible. The cellular environment is complex and can differ significantly from a simple buffer solution.

  • Light Scattering: Biological tissues can scatter light, reducing the effective light intensity reaching the caged compound.[23] This is a particularly important consideration in deep tissue imaging and uncaging.

  • Local Environment: The local pH and polarity within a cell or tissue can differ from the bulk solution, potentially affecting the quantum yield.[6][11]

  • Biological Interactions: The caged compound itself might interact with cellular components in a way that quenches the excited state or inhibits the uncaging reaction. It is also important to verify that the caged compound is not biologically active as an agonist or antagonist at the concentrations used.[5][25]

Q9: Are there any next-generation caged compounds that are designed to have higher quantum yields?

A9: The field of photolabile protecting groups is continuously evolving, with a major focus on improving quantum yield and shifting absorption to longer wavelengths.[4]

  • Coumarin-based PPGs: Derivatives of coumarin, such as 7-diethylaminocoumarin (DEAC), have been developed with high quantum yields.[17] For example, DEAC450-caged GABA has a quantum yield of 0.39.[17]

  • BODIPY-based PPGs: Borondipyrromethene (BODIPY) based caging groups have shown excellent decaging efficiency due to their large extinction coefficients.[4]

  • Strategies for Improving Quantum Yield: Recent research has focused on strategies to increase quantum yield by stabilizing cationic intermediates formed during the photoreaction.[8][26] This approach has led to significant improvements in the efficiency of some PPGs.

Conclusion

Troubleshooting low quantum yield in uncaging experiments requires a systematic and multi-faceted approach. By understanding the fundamental principles of photochemistry and carefully considering all aspects of your experimental design, from the choice of caged compound to the optimization of your light source, you can significantly improve the efficiency and reliability of your results. This guide provides a framework for identifying and resolving the most common issues. Remember that each experiment is unique, and careful optimization and control experiments are the keys to success.

References

Technical Support Center: Preventing Premature Uncaging of 7-Nitroindoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-nitroindoline-based caged compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you mitigate the common challenge of premature uncaging in your experiments. By understanding the underlying mechanisms and critical experimental parameters, you can ensure the spatiotemporal precision that is the hallmark of photocaging technology.

Introduction to 7-Nitroindoline Caged Compounds

7-Nitroindoline and its derivatives, such as 4-methoxy-7-nitroindolinyl (MNI), are a class of photolabile protecting groups (PPGs) widely used to "cage" biologically active molecules.[1] This strategy involves forming a temporary, light-sensitive bond that renders the molecule inactive.[2] Upon irradiation with UV or near-IR light (for two-photon excitation), this bond is rapidly cleaved, releasing the active molecule with high temporal and spatial precision.[1][3] This technology is invaluable for studying dynamic biological processes in fields like neuroscience and cell biology.[1][4] The uncaging process for N-acyl-7-nitroindolines in aqueous solutions is an intramolecular redox reaction that yields the free carboxylic acid and a 7-nitrosoindole byproduct.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is "premature uncaging" and why is it a problem?

A: Premature uncaging refers to the release of the active molecule from its 7-nitroindoline cage before the intended light stimulation. This can be caused by ambient light exposure, thermal instability, or unfavorable chemical conditions.[6] It is a significant problem because it undermines the precise spatiotemporal control that is the primary advantage of using caged compounds. Premature release can lead to off-target effects, increased background signal, and inconsistent experimental results.[7][8]

Q2: My stock solution of a 7-nitroindoline caged compound seems to be degrading. How should I properly store it?

A: Proper storage is critical to prevent degradation. For long-term storage, 7-nitroindoline compounds should be kept as a lyophilized solid at -20°C or -80°C, protected from light.[9] Once dissolved, stock solutions, typically in an anhydrous solvent like DMSO, should be stored at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[9] Aqueous solutions are generally less stable and should be prepared fresh for each experiment.[9]

Q3: Can the pH of my experimental buffer affect the stability of my caged compound?

A: Yes, pH can significantly impact stability. Extreme pH values can catalyze the hydrolysis of the bond between the cage and the active molecule.[6][8] It is generally recommended to maintain solutions at a pH close to neutral (pH 6-8) using a suitable buffer system, unless your specific experimental conditions require otherwise.[8]

Q4: I'm observing a high background signal in my experiment, which I suspect is due to premature uncaging. What's the most likely cause?

A: The most common cause of premature uncaging during an experiment is unintentional exposure to light. Standard laboratory lighting can be sufficient to induce some level of photolysis. Always work in a darkened room or use a safelight with a long-pass filter that blocks the excitation wavelengths of the 7-nitroindoline cage (typically below 400 nm).

Troubleshooting Guides

Issue 1: Gradual Increase in Biological Activity in the Dark

This indicates a slow, non-photolytic degradation of your caged compound.

Causality Analysis:

  • Hydrolysis: The ester or amide bond linking the cage to the molecule is susceptible to hydrolysis, especially at non-neutral pH.

  • Thermal Instability: While many caged compounds are stable at room temperature for short periods, prolonged exposure or elevated temperatures can lead to thermal decomposition.[6]

  • Oxidation: The indoline ring can be susceptible to oxidation, which may lead to uncaging or inactivation.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for non-photolytic premature uncaging.

Step-by-Step Protocol to Mitigate Non-Photolytic Uncaging:

  • Buffer Optimization:

    • Prepare your experimental buffer and confirm the pH is within the 6-8 range.

    • If your experiment requires a different pH, run a control experiment in a neutral buffer to assess the contribution of pH to premature uncaging.

  • Temperature Control:

    • Whenever possible, perform manipulations of the caged compound solution on ice and in the dark.

    • For live-cell imaging, ensure that the microscope stage and perfusion systems are not generating excessive heat.

  • Solvent and Solution Preparation:

    • Prepare aqueous solutions of the caged compound immediately before use.

    • If using organic co-solvents, ensure they are of high purity and do not promote degradation.[6]

Issue 2: Rapid Uncaging Upon Minimal Light Exposure

This suggests your compound is highly photosensitive and is being uncaged by ambient or scattered light.

Causality Analysis:

  • Inadequate Light Filtering: Standard room lights and even some microscope light sources emit wavelengths that can excite 7-nitroindoline compounds.

  • Light Leaks: Light from other equipment in the room or from improperly sealed microscope enclosures can contribute to premature uncaging.

  • High Quantum Yield: Some 7-nitroindoline derivatives are designed for high photochemical efficiency, making them more susceptible to low levels of light.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for light-induced premature uncaging.

Step-by-Step Protocol to Minimize Light-Induced Uncaging:

  • Create a Light-Safe Environment:

    • Work in a room with the lights turned off or use a red safelight that does not emit in the UV or blue spectrum.

    • Cover any windows and block light from under doors.

  • Secure Your Microscope Setup:

    • Use a light-tight enclosure for your microscope.

    • Ensure all filter cubes and light paths are properly aligned and do not leak excitation light.

  • Filter Your Light Sources:

    • For fluorescence imaging performed concurrently with uncaging, ensure that the excitation filter for your fluorescent dye does not overlap with the absorption spectrum of the 7-nitroindoline cage.

    • Use high-quality bandpass filters to strictly control the wavelengths of light reaching your sample.

Quantitative Data Summary

The stability of 7-nitroindoline compounds is influenced by several factors. The following table summarizes these influences and provides recommended conditions.

ParameterIssueRecommended ConditionRationale
Light Premature photolysisWork in a darkroom or use a red safelight (>600 nm). Use appropriate light filters on all equipment.7-nitroindoline compounds are activated by UV and near-UV light.[3]
Temperature Thermal degradationStore stock solutions at -80°C.[9] Perform experiments at the lowest feasible temperature.Elevated temperatures can increase the rate of hydrolysis and other degradation pathways.[6]
pH Acid/base-catalyzed hydrolysisMaintain solutions at a neutral pH (6-8) with a stable buffer.[8]The linkage between the cage and the molecule can be labile under acidic or basic conditions.[6]
Oxygen Oxidation of the indoline ringUse degassed solvents for solution preparation, especially for long-term experiments.The indoline moiety can be susceptible to oxidation.[8]

Experimental Protocol: Testing for Premature Uncaging

This protocol allows you to quantify the extent of premature uncaging under your specific experimental conditions.

  • Prepare a "Dark" Sample:

    • Prepare your 7-nitroindoline caged compound in your experimental buffer.

    • Incubate this sample under the exact same conditions as your experiment (temperature, duration) but in complete darkness.

  • Prepare an "Experimental" Sample:

    • Prepare an identical sample and expose it to your normal experimental environment (e.g., on the microscope stage with the fluorescence imaging light source on, but without the uncaging light).

  • Prepare a "Fully Uncaged" Sample:

    • Prepare a third sample and intentionally uncage it completely using a strong UV light source.

  • Analysis:

    • Analyze all three samples using an appropriate method to quantify the amount of released active molecule (e.g., HPLC, a bioassay, or a fluorescent reporter).

  • Interpretation:

    • The "Dark" sample will tell you the extent of non-photolytic degradation.

    • The "Experimental" sample will reveal the amount of premature uncaging due to ambient light.

    • Comparing these to the "Fully Uncaged" sample will allow you to calculate the percentage of premature uncaging.

Mechanistic Overview of 7-Nitroindoline Photolysis

The photolysis of N-acyl-7-nitroindolines is initiated by the absorption of a photon, which promotes the molecule to an excited state. This is followed by an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[10] This intermediate is unstable and rearranges to release the caged molecule and a nitrosoindole byproduct.[1][10]

Caption: Simplified mechanism of 7-nitroindoline photolysis.

By carefully controlling the experimental conditions as outlined in this guide, you can minimize premature uncaging and harness the full potential of 7-nitroindoline compounds for precise molecular control in your research.

References

Technical Support Center: Enhancing Two-Photon Efficacy of Nitroindoline Cages

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with nitroindoline-based photolabile protecting groups (PPGs), or "cages." This guide is designed to provide expert-level insights and practical troubleshooting for a critical challenge in the field: improving the two-photon absorption (2PA) cross-section to enable more efficient, precise, and deeper tissue uncaging experiments.

Nitroindoline cages are invaluable tools for achieving spatiotemporal control over the release of bioactive molecules.[1][2] However, their application in deep tissue or highly scattering environments is often limited by their modest intrinsic 2PA cross-sections. Enhancing this property is key to unlocking their full potential in neuroscience, cell biology, and targeted drug delivery. This guide moves beyond basic protocols to explain the causal relationships between molecular structure and 2PA efficiency, providing you with the knowledge to troubleshoot experiments and rationally design the next generation of photoactivatable probes.

Part 1: Foundational Concepts in Two-Photon Uncaging

This section addresses the fundamental principles governing the performance of nitroindoline cages in two-photon excitation scenarios.

Q1: What is the two-photon absorption (2PA) cross-section, and why is it a critical parameter for uncaging experiments?

A1: The two-photon absorption (2PA) cross-section, denoted by the symbol δ₂ (or σ₂), is a measure of a molecule's ability to simultaneously absorb two low-energy photons.[3] In the context of uncaging, two near-infrared (NIR) photons excite the nitroindoline cage to the same electronic state that would be reached by absorbing a single, higher-energy UV photon.

This parameter is critical for three main reasons:

  • Excitation Efficiency: A larger δ₂ value means the molecule is more likely to absorb a pair of photons at a given laser intensity. This directly translates to more efficient uncaging, requiring lower laser power.

  • Reduced Phototoxicity: By using lower laser power, you minimize the risk of cellular damage and phototoxicity, which is crucial for experiments involving live cells and tissues.[4]

  • Increased Penetration Depth: Two-photon microscopy utilizes NIR light, which scatters less in biological tissue than UV light. A high δ₂ allows you to perform uncaging deeper within a sample while maintaining sufficient efficiency.[4]

The probability of a 2PA event is proportional to the square of the incident light intensity (I²).[3][5] Therefore, even a modest increase in the 2PA cross-section can have a significant impact on the overall uncaging efficiency.

Q2: What is the difference between the 2PA cross-section (δ₂) and the two-photon action cross-section (δₐ)?

A2: This is a crucial distinction for anyone working with photolabile protecting groups.

  • The 2PA cross-section (δ₂) purely describes the probability of the two-photon absorption event occurring.

  • The two-photon action cross-section (δₐ) represents the overall efficiency of the entire uncaging process. It is the product of the 2PA cross-section and the uncaging quantum yield (Φᵤ):

    δₐ = δ₂ × Φᵤ

The quantum yield (Φᵤ) is the fraction of excited molecules that successfully undergo the chemical reaction to release the caged substrate. A molecule can have a very large 2PA cross-section but be an ineffective cage if its quantum yield is near zero. Conversely, a high quantum yield is wasted if the molecule cannot be efficiently excited. Therefore, optimizing a nitroindoline cage requires co-engineering both a high δ₂ and a high Φᵤ.

Part 2: Molecular Design Strategies for Improving 2PA Cross-Section

The key to enhancing the 2PA cross-section lies in rational molecular design. The following section explores proven strategies for modifying the nitroindoline scaffold.

Q3: I need to design a nitroindoline cage with a higher 2PA cross-section. What are the most effective molecular design strategies?

A3: The most successful strategy for increasing the 2PA cross-section of organic chromophores is to create molecules that exhibit a substantial, symmetric redistribution of charge upon electronic excitation.[6][7][8] For the nitroindoline scaffold, this involves extending its π-conjugated system and incorporating electron-donating (D) and electron-accepting (A) groups in specific arrangements.

The core design principles are:

  • Extend π-Conjugation: Increase the length of the conjugated system to delocalize the π-electrons. This generally lowers the energy of the electronic transitions and increases the transition dipole moments, which are key factors for 2PA.

  • Introduce Charge-Transfer Character: Add strong electron-donating groups (e.g., dialkylamino, methoxy) and/or electron-withdrawing groups (e.g., nitro, cyano) to the π-system. This creates a charge-transfer character in the excited state.

  • Enforce Symmetry: Arrange these functional groups symmetrically. Molecules with Donor-π-Acceptor-π-Donor (D-π-A-π-D) or Acceptor-π-Donor-π-Acceptor (A-π-D-π-A) motifs often exhibit exceptionally large 2PA cross-sections because they facilitate a symmetric charge transfer from the ends of the molecule to the center, or vice-versa.[7][8]

The diagram below illustrates a generalized workflow for applying these principles to a nitroindoline core.

Caption: Rational design workflow for enhancing 2PA properties.

Q4: Which substituents are best for increasing 2PA, and where should they be placed on the nitroindoline ring?

A4: The choice and placement of substituents are critical. The existing nitro group at position 7 already acts as an electron acceptor. Your strategy should build upon this feature.

  • Electron-Donating Groups (EDGs): Adding strong EDGs like methoxy (-OCH₃) or dialkylamino (-NR₂) groups can significantly enhance 2PA. A methoxy group at position 4, for example, creates a "push-pull" system across the aromatic ring with the nitro group at position 7. This is the principle behind the widely used MNI (4-methoxy-7-nitroindolinyl) cage.[9]

  • Additional Electron-Withdrawing Groups (EWGs): While it may seem counterintuitive, adding a second nitro group can also be effective. For instance, 5,7-dinitroindoline derivatives have shown improved photolysis efficiency compared to some mono-nitro versions.[10][11] This can create a more complex charge distribution that favors 2PA.

  • Excessive Donation: Be cautious of overly strong electron donation. Studies have shown that excessive electron donation can sometimes divert the excited state energy into non-productive pathways, rendering the cage inert to photolysis.[10] For example, 1-acetyl-4,5-methylenedioxy-7-nitroindoline was found to be photostable.[11]

The table below summarizes the properties of several common nitroindoline derivatives, illustrating the impact of substitution.

Derivative NameKey Substituents1P λₘₐₓ (nm)2P λₘₐₓ (nm)2PA Cross-Section (δ₂) [GM]¹Uncaging Quantum Yield (Φᵤ)Reference
NI (Nitroindolinyl)7-nitro~345~710~0.1 - 0.3~0.05[12][13]
MNI (4-Methoxy-7-nitroindolinyl)4-methoxy, 7-nitro~350~720~0.3 - 0.7~0.08[9][14]
CDNI (Carboxymethoxy-dinitroindolinyl)4-carboxymethoxy, 5,7-dinitro~360~720~1.0 - 1.5~0.2 - 0.3[9][15]
DNI (5,7-Dinitroindolinyl)5,7-dinitro~355~720~0.5 - 0.9~0.15[10][11]
¹ 1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴·s·photon⁻¹

Part 3: Experimental Protocols & Troubleshooting

This section provides actionable guidance for the synthesis and characterization of your novel cages, along with solutions to common experimental hurdles.

Q5: I am synthesizing a new nitroindoline derivative, but my yields are low. What is a reliable synthetic protocol?

A5: Synthesizing N-acyl-7-nitroindolines can be challenging due to the reduced nucleophilicity of the indoline nitrogen, which is deactivated by the electron-withdrawing nitro group(s).[16] Direct acylation can be inefficient. A more robust and widely used method involves activating the carboxylic acid of the molecule you wish to cage.

Protocol 1: General Synthesis of an N-Acyl-7-Nitroindoline Caged Compound

This protocol describes the coupling of a carboxylic acid-containing bioactive molecule to a nitroindoline derivative (e.g., 4-methoxy-7-nitroindoline).

Materials:

  • Nitroindoline derivative (e.g., MNI, 1.0 equivalent)

  • Bioactive molecule with a carboxylic acid group (1.1 equivalents)

  • Coupling agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equivalents) and HOBt (Hydroxybenzotriazole, 1.2 equivalents) or NHS (N-Hydroxysuccinimide, 1.2 equivalents)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (2-3 equivalents)

  • Anhydrous solvents: DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Silica gel for column chromatography

  • Reverse-phase HPLC system for final purification

Procedure:

  • Carboxylic Acid Activation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the bioactive molecule (1.1 eq) in anhydrous DMF.

    • Add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours. This forms the active ester intermediate.

  • Coupling Reaction:

    • In a separate flask, dissolve the nitroindoline derivative (1.0 eq) in anhydrous DMF. Add the base (DIPEA, 2-3 eq).

    • Slowly, add the activated carboxylic acid solution from step 1 to the nitroindoline solution.

    • Let the reaction stir at room temperature overnight (12-16 hours).

  • Work-up and Initial Purification:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Final Purification & Characterization:

    • For highest purity, perform a final purification using reverse-phase HPLC.[9]

    • Lyophilize the pure fractions to obtain the final product as a stable powder.

    • Confirm the structure and purity of the final caged compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Q6: How can I accurately measure the 2PA cross-section of my newly synthesized compound?

A6: The most common and accessible method for measuring δ₂ for fluorescent molecules is the two-photon excited fluorescence (TPEF) technique.[17] This method compares the TPEF signal of your unknown compound to that of a well-characterized reference standard under identical experimental conditions.

Protocol 2: Measurement of 2PA Cross-Section via TPEF

Principle: The measured fluorescence intensity (F) is proportional to the 2PA action cross-section (δₐ), the concentration (C), and the square of the incident laser intensity (I²). By comparing your sample to a reference standard (ref) with a known δ₂ and quantum yield (Φ), you can calculate the δ₂ of your sample.

F = k ⋅ δ₂ ⋅ Φ ⋅ C ⋅ I²

Experimental Workflow:

Caption: Experimental workflow for TPEF measurement.

Calculation: The 2PA cross-section of your sample (δ₂,ₛₐₘ) can be calculated using the following equation:

δ₂,ₛₐₘ = δ₂,ᵣₑ𝒻 × (Fₛₐₘ / Fᵣₑ𝒻) × (Φᵣₑ𝒻 / Φₛₐₘ) × (Cᵣₑ𝒻 / Cₛₐₘ) × (nₛₐₘ / nᵣₑ𝒻)

Where:

  • F is the integrated fluorescence intensity.

  • Φ is the fluorescence quantum yield (must be measured independently).

  • C is the concentration.

  • n is the refractive index of the solvent.

Critical Considerations:

  • Reference Standard: Choose a standard with a well-documented δ₂ in the same wavelength range as your compound (e.g., Rhodamine B or Fluorescein).[18]

  • Solvent: The 2PA cross-section can be highly solvent-dependent.[19][20][21] Perform all measurements (sample and reference) in the same solvent, and report the solvent used.

  • Laser Power: Ensure you are operating in the quadratic regime where fluorescence is proportional to I². At very high powers, saturation can occur, leading to inaccurate measurements.[18]

Q7: My two-photon uncaging experiment is not working efficiently in my cell culture/tissue slice. What are the likely causes and how can I troubleshoot them?

A7: Inefficient uncaging in a biological context can stem from several issues, ranging from the optical setup to the compound's behavior in a physiological environment.

Troubleshooting Checklist:

  • Is the Laser Wavelength Optimal?

    • Problem: The 2PA maximum is not always exactly double the one-photon maximum. You may be exciting on the edge of the 2PA peak.

    • Solution: If possible, measure the 2PA spectrum across a range of NIR wavelengths to find the true maximum. For MNI and CDNI derivatives, this is typically around 720 nm.[14][15]

  • Is the Laser Power at the Sample Sufficient?

    • Problem: Power can be lost through the optical path. The power you measure before the microscope is not the power at the focal plane. Deep tissue imaging also causes significant power loss due to scattering.

    • Solution: Characterize the power at your sample plane. If uncaging is inefficient, cautiously increase the laser power while monitoring for signs of photodamage (e.g., cell blebbing, autofluorescence).

  • Is the Compound Stable and Soluble in Your Media?

    • Problem: Nitroindoline cages can have limited aqueous solubility, leading to aggregation. Aggregates may have different photochemical properties or may not be accessible to the target.[19] The compound may also be unstable over the long term in physiological buffers.

    • Solution: Confirm the solubility of your cage in your experimental buffer. Use a fresh solution for each experiment. Consider adding a small amount of a co-solvent like DMSO if it is compatible with your biological preparation.

  • Are There Off-Target Biological Effects?

    • Problem: The cage itself can have unintended biological activity. For example, MNI-glutamate is a known antagonist of GABA-A receptors, which can complicate neurophysiology experiments.[14]

    • Solution: Perform control experiments with the caged compound in the absence of light to test for any effects on your system. If off-target effects are observed, you may need to use a lower concentration or switch to a different caging group.

  • Is the Uncaging Photoproduct Interfering?

    • Problem: The photolysis of nitroindolines produces a nitrosoindole byproduct.[9] This byproduct can absorb light and potentially have its own biological or photochemical activity.

    • Solution: Be aware of this byproduct. If you suspect interference, try to minimize the total amount of uncaging performed or ensure your experimental wash-out is sufficient.

References

Validation & Comparative

A Comparative Guide to NI-caged and MNI-caged Glutamate for High-Fidelity Neuronal Activation

Author: BenchChem Technical Support Team. Date: January 2026

In the quest to dissect the intricate signaling of the nervous system, photolabile "caged" compounds have emerged as indispensable tools. They offer precise spatiotemporal control over the release of bioactive molecules, enabling researchers to mimic and manipulate neuronal communication with light. Among the most critical of these tools are caged glutamates, which allow for the targeted release of the principal excitatory neurotransmitter in the brain. This guide provides a detailed, objective comparison of two foundational nitroindolinyl-based caged glutamates: 7-nitroindolinyl-caged L-glutamate (NI-caged glutamate) and its derivative, 4-methoxy-7-nitroindolinyl-caged L-glutamate (MNI-caged glutamate).

This analysis, grounded in experimental data, will explore their photochemical properties, biological efficacy, and key experimental considerations to empower researchers in selecting the optimal compound for their specific application, from mapping synaptic circuits to inducing synaptic plasticity at the level of a single dendritic spine.

The Evolution of Nitroindolinyl Cages: From NI to MNI

The development of caged compounds suitable for two-photon (2P) excitation revolutionized the study of synaptic physiology.[1] The 7-nitroindolinyl cage was a significant advancement, offering rapid and efficient release of neurotransmitters. MNI-caged glutamate was later developed as a refinement of NI-caged glutamate.[2] The key structural difference is the addition of a methoxy group at the 4-position of the nitroindoline core in MNI-glutamate.[2] This seemingly minor chemical modification has profound effects on the compound's photochemical efficiency, making MNI-caged glutamate approximately 2.5 times more efficient at releasing L-glutamate upon photolysis than its predecessor.[2][3][4]

Head-to-Head Comparison: Photochemical and Pharmacological Properties

The utility of a caged compound is defined by a combination of its photochemical properties and its biological inertness prior to uncaging. Both NI- and MNI-caged glutamate are lauded for their high thermal stability and resistance to hydrolysis at physiological pH.[2] However, key differences in their efficiency of photorelease and off-target effects are critical for experimental design.

PropertyNI-caged GlutamateMNI-caged GlutamateRationale & Implications
Structure 7-nitroindolinyl L-glutamate4-methoxy-7-nitroindolinyl L-glutamateThe methoxy group on the MNI core enhances electron-donating properties, increasing the quantum yield.[2]
One-Photon (1P) Quantum Yield (Φ) ~0.034~0.085[5]MNI-glutamate is ~2.5x more efficient for 1P uncaging, requiring less light and reducing potential phototoxicity.[2][3][4]
Two-Photon (2P) Action Cross-Section (δa) Lower than MNI-glutamate0.06 GM @ ~720-730 nm[2][3][4][5][6]MNI-glutamate is the well-characterized standard for 2P uncaging due to its adequate 2P cross-section for efficient uncaging with commonly used Ti:Sapphire lasers.[1][6]
Photorelease Time < 0.26 ms[2]< 10 µs[5]Both compounds offer rapid release, suitable for mimicking the fast kinetics of synaptic transmission.[1][2]
Biological Inertness (Glutamate Receptors) Inert up to mM concentrations[7]Inert up to 10 mM[1][4]Both are generally considered reliable for specifically activating glutamate receptors upon uncaging.
Off-Target Effects Antagonist at GABAA receptors[2]Potent antagonist at GABAA receptors[1][8][9]This is a critical consideration. At concentrations used for 2P uncaging (2.5-10 mM), MNI-glutamate can significantly or completely block inhibitory transmission, potentially leading to epileptiform activity.[5][9]
Aqueous Solubility GoodGood, water-soluble up to 50 mM[3][4]Both are suitable for physiological experiments in aqueous buffers.

The Uncaging Process: A Conceptual Workflow

The fundamental principle of caged compounds is the temporary inactivation of a bioactive molecule by a photolabile protecting group. Upon illumination with a specific wavelength of light, this "cage" is cleaved, releasing the active molecule. For NI- and MNI-caged glutamate, this process is highly efficient and rapid.

UncagingProcess cluster_0 Before Photolysis (Inactive State) cluster_1 Photolysis cluster_2 After Photolysis (Active State) Caged MNI-caged Glutamate (Biologically Inert) Light Light Pulse (1P: ~350 nm or 2P: ~720 nm) Glutamate Free L-Glutamate Light->Glutamate Uncaging (<10 µs) Byproduct Photochemical Byproduct Light->Byproduct

Caption: The uncaging process of MNI-caged glutamate.

Experimental Considerations and Protocols

The choice between NI- and MNI-caged glutamate, and the design of the experiment, hinges on the specific scientific question. While MNI-glutamate's higher quantum yield makes it superior for most applications, its potent off-target effects on GABAergic inhibition must be carefully controlled for.[1][9]

Experimental Protocol: Two-Photon Glutamate Uncaging and Whole-Cell Patch-Clamp Recording

This protocol describes a method to measure glutamate receptor-mediated currents (uEPSCs) evoked by 2P uncaging of MNI-glutamate at a single dendritic spine. This technique is foundational for studying synaptic function and plasticity.[1][10][11]

Objective: To measure uncaging-evoked Excitatory Postsynaptic Currents (uEPSCs) from a single dendritic spine.

Materials:

  • Acute brain slices from the region of interest (e.g., hippocampus).[11]

  • Artificial cerebrospinal fluid (ACSF), oxygenated with 95% O2 / 5% CO2.

  • MNI-caged glutamate (e.g., 2.5-10 mM in ACSF).[5][12]

  • Whole-cell patch-clamp setup with IR-DIC microscopy.[13][14]

  • Two-photon laser scanning microscope, with a Ti:Sapphire laser tuned to ~720 nm for uncaging.[1]

  • Data acquisition hardware and software.

Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) and allow them to recover in oxygenated ACSF for at least 1 hour.

  • Cell Identification and Patching: Transfer a slice to the recording chamber on the microscope stage, continuously perfused with ACSF. Identify a target neuron (e.g., a CA1 pyramidal neuron) under IR-DIC.[11]

  • Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from the selected neuron.[13][14] For isolating AMPA receptor currents, the cell is typically voltage-clamped at -70 mV.[13]

  • Caged Compound Application: Bath-apply ACSF containing MNI-caged glutamate (e.g., 5 mM).[15] Allow for equilibration.

  • Dendrite and Spine Visualization: Fill the neuron with a fluorescent dye (e.g., Alexa Fluor 594) through the patch pipette to visualize the dendritic morphology using the two-photon microscope.

  • Positioning the Uncaging Spot: Identify a dendritic spine of interest. Position the uncaging laser spot at a precise location, typically ~0.5 µm from the edge of the spine head.[12]

  • Two-Photon Uncaging: Deliver a short laser pulse (e.g., 0.5-2 ms duration) to uncage the MNI-glutamate.[15]

  • Data Acquisition: Record the resulting uEPSC. The uncaging stimulus can be calibrated (adjusting laser power and duration) so that the uEPSC kinetics mimic those of spontaneous miniature EPSCs.[1]

  • Control for Off-Target Effects: Given the GABAA receptor antagonism of MNI-glutamate, it is crucial to perform control experiments.[1][9] This may involve including GABAA receptor antagonists in the bath to occlude the off-target effect or, if studying inhibition, using a different caged glutamate with less GABAergic activity, such as RuBi-Glutamate.[9]

ExperimentalWorkflow cluster_0 Preparation cluster_1 Execution cluster_2 Data Acquisition & Analysis A 1. Prepare Acute Brain Slice B 2. Obtain Whole-Cell Patch-Clamp Recording A->B C 3. Bath Apply MNI-caged Glutamate B->C D 4. Visualize Dendritic Spine (2P Microscopy) C->D E 5. Position Uncaging Laser Spot D->E F 6. Deliver 2P Laser Pulse (~720 nm) E->F G 7. Record Uncaging-Evoked EPSC (uEPSC) F->G H 8. Analyze uEPSC Amplitude & Kinetics G->H

Caption: Workflow for a two-photon uncaging experiment.

Causality Behind Experimental Choices

  • Why MNI over NI? For two-photon applications, MNI-caged glutamate has become the standard due to its well-characterized and adequate 2P action cross-section.[1][2] For single-photon uncaging, its ~2.5-fold higher quantum yield means significantly less light is needed to release the same amount of glutamate, minimizing phototoxicity and allowing for more potent stimulation.[2][3][4]

  • Why Two-Photon Uncaging? Two-photon excitation provides inherent three-dimensional spatial confinement.[6][16] This allows for the uncaging of glutamate in a volume as small as a single dendritic spine head, offering a level of spatial precision that is unattainable with conventional one-photon uncaging.[1][11]

  • The GABAA Receptor Problem: The antagonism of GABAA receptors by MNI-glutamate is a significant experimental confound.[1][9] When studying the interplay between excitation and inhibition, or in networks prone to hyperexcitability, this off-target effect can mask or alter the physiological response. In such cases, researchers should consider using the lowest effective concentration of MNI-glutamate, performing rigorous controls, or opting for alternative caged compounds like RuBi-Glutamate, which shows less GABAA antagonism at effective concentrations.[9]

Conclusion and Future Outlook

Both NI-caged and MNI-caged glutamate are powerful tools that have enabled landmark discoveries in neuroscience. MNI-caged glutamate, with its enhanced photochemical efficiency, represents a significant refinement and is the superior choice for most uncaging applications, particularly those employing two-photon microscopy.[2][3][4]

However, the scientific integrity of any experiment using these compounds rests on a thorough understanding of their properties, including their limitations. The off-target antagonism of GABAA receptors is a critical factor that must be addressed in experimental design and data interpretation.[1][9] As the field moves forward, the development of new caged compounds with even higher two-photon cross-sections, red-shifted absorption spectra, and improved biological inertness will continue to refine our ability to optically interrogate neural circuits with ever-increasing precision and fidelity.[17]

References

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 7-Nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Nitroindoline-2,3-dione, a derivative of the isatin scaffold, is a critical building block in medicinal chemistry and drug development. Its functional groups—a nitro group and a diketone—make it a versatile precursor for synthesizing a range of heterocyclic compounds with potential therapeutic activities.[1] Given its role as a key starting material, the purity of this compound is paramount. Even trace impurities can lead to significant side reactions, reduce the yield of the final active pharmaceutical ingredient (API), and introduce potentially toxic components.

This guide provides an in-depth, expert-driven comparison of HPLC methodologies for the robust purity assessment of this compound. We will move beyond a simple recitation of steps to explain the scientific rationale behind the development of an optimized, stability-indicating reversed-phase HPLC method. This primary method will be contrasted with alternative approaches to provide a comprehensive understanding of why the chosen parameters deliver the most reliable and accurate results for researchers and drug development professionals.

The Analytical Challenge: Understanding the Analyte

The molecular structure of this compound (Molecular Formula: C₈H₄N₂O₄, Molecular Weight: 192.13 g/mol ) presents specific characteristics that inform our analytical strategy.[2][3]

  • Polarity and Solubility: The presence of two ketone groups, a nitro group, and an amine proton gives the molecule a significant Topological Polar Surface Area (TPSA) of approximately 92 Ų.[2] This, combined with a low XLogP3 value of 0.5, indicates moderate polarity, making it an ideal candidate for reversed-phase (RP) HPLC.[2]

  • Chromophore: The conjugated aromatic system and the nitro group act as a strong chromophore, allowing for sensitive detection using a UV-Vis detector, a standard component of most HPLC systems.

  • Potential Impurities: Impurities can arise from the synthesis process, which often involves the nitration of an indoline precursor.[4][5] Potential impurities that must be resolved by the analytical method include:

    • Unreacted starting materials.

    • Positional isomers (e.g., 5-Nitroindoline-2,3-dione).

    • Products of over-nitration or degradation.

An effective purity method must, therefore, be able to separate the main analyte peak from these and any other potential degradants, qualifying it as "stability-indicating."

Comparative Analysis of HPLC Methodologies

To ensure the highest quality of this compound, a well-developed analytical method is crucial. Below, we compare three distinct HPLC approaches, culminating in our recommended optimized protocol.

ParameterMethod A: Optimized Gradient RP-HPLC Method B: Isocratic RP-HPLC Method C: Normal-Phase HPLC
Principle Utilizes a gradient mobile phase to separate compounds across a range of polarities. Ideal for resolving unknown impurities.Uses a constant mobile phase composition. Simpler but less powerful for complex samples.Employs a polar stationary phase and non-polar mobile phase. Less common for this analyte type.
Stationary Phase C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µmC18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µmSilica or Cyano, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile60:40 Acetonitrile:Water90:10 Hexane:Isopropanol
Elution Program Gradient: 5% B to 95% B over 20 minIsocraticIsocratic
Resolution Excellent. Capable of separating closely eluting isomers and degradants.Moderate. Risk of co-elution, especially with impurities of similar polarity to the main peak.Poor to Moderate. Potential for poor peak shape due to analyte's polarity. Requires stringent solvent dryness.
Robustness High. Minor changes in mobile phase have less impact due to the gradient.Moderate. Sensitive to small changes in mobile phase composition.Low. Highly sensitive to water content in the mobile phase, leading to poor reproducibility.
Conclusion Highly Recommended. The gold standard for purity and stability-indicating assays.Acceptable for simple, in-process checks but not for final release or stability testing.Not recommended due to robustness issues and incompatibility with the analyte's polarity.

In-Depth Protocol: Optimized Gradient RP-HPLC Method (Method A)

This protocol is grounded in the principles outlined in pharmacopeial chapters like USP <621> Chromatography and adheres to validation standards consistent with ICH Q2(R1) guidelines.[6][7][8][9][10][11][12][13]

Instrumentation and Consumables
  • HPLC System: A quaternary or binary pump system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., Agilent Zorbax, Waters Symmetry, Phenomenex Luna) with dimensions 250 mm length, 4.6 mm internal diameter, and 5 µm particle size.

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water, and Formic Acid (FA).

  • Sample Diluent: 50:50 Acetonitrile:Water.

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid (v/v) in Water.

  • Mobile Phase B: 0.1% Formic Acid (v/v) in Acetonitrile.

    • Scientist's Rationale: Acetonitrile is often preferred over methanol for nitroaromatic compounds as it can provide better peak shape and lower UV cutoff.[14][15] The addition of formic acid controls the pH to ensure consistent ionization of the analyte and any acidic/basic impurities, leading to sharp, reproducible peaks.[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Scientist's Rationale: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and improves peak efficiency by reducing mobile phase viscosity.

  • Detection Wavelength: 254 nm.

    • Scientist's Rationale: 254 nm is a common wavelength for detecting aromatic compounds.[15] For highest sensitivity, a DAD can be used to identify the absorbance maximum of this compound and monitor at that specific wavelength while also checking for impurities at other wavelengths.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

Sample and Standard Preparation
  • Standard Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column.

System Suitability and Analysis Workflow

Before analyzing samples, the system's performance must be verified according to established guidelines.[7][13]

Caption: Workflow for HPLC Purity Analysis.

Method Validation and Data Interpretation

A trustworthy protocol must be a self-validating system. According to ICH Q2(R1) guidelines, the optimized method would be validated for specificity, linearity, accuracy, precision, and robustness.[7][10][13][17]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities is demonstrated by spiking the sample with related compounds and degradants to ensure baseline resolution.

  • Linearity: A linear relationship between concentration and detector response is established, typically over a range of 50% to 150% of the target concentration, with a correlation coefficient (r²) > 0.999.

  • Precision:

    • Repeatability: The relative standard deviation (RSD) of six replicate injections of the standard should be ≤ 2.0%.

    • Intermediate Precision: The analysis is repeated by a different analyst on a different day to ensure the method is consistent.

  • Accuracy: Accuracy is assessed by spiking a placebo with known amounts of the analyte and calculating the percent recovery, with acceptance criteria typically between 98.0% and 102.0%.

Interpreting the Chromatogram: The purity is calculated using the area percent method. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram (excluding solvent front and blank peaks) and multiplied by 100.

Conclusion and Expert Recommendations

The purity of starting materials like this compound is a non-negotiable prerequisite for successful drug development and manufacturing. While simple isocratic methods may suffice for rudimentary checks, they lack the resolving power and robustness required for definitive quality control.

The Optimized Gradient Reversed-Phase HPLC method presented here provides a comprehensive, robust, and scientifically sound approach for the purity analysis of this compound. Its ability to separate the main component from a wide range of potential impurities makes it a true stability-indicating method. By grounding the protocol in fundamental chromatographic principles and adhering to international validation standards like those from the USP and ICH, researchers and quality control laboratories can have high confidence in the accuracy and reliability of their results.[6][7][12] This confidence is the bedrock upon which safe and effective pharmaceuticals are built.

References

A Senior Application Scientist's Guide to Validating Photolytic Cargo Release from 7-Nitroindoline Cages

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing fields of photopharmacology and high-precision cell biology, the ability to control the release of bioactive molecules with spatial and temporal accuracy is paramount. 7-nitroindoline (NI) and its derivatives have emerged as a superior class of photolabile protecting groups, or "cages," prized for their rapid release kinetics, hydrolytic stability, and efficiency in both one- and two-photon uncaging paradigms.[1] This guide provides an in-depth comparison of NI cages with other common photolabile protecting groups and presents detailed, field-proven protocols for validating the photolytic release of cargo, ensuring experimental robustness and reproducibility for researchers, scientists, and drug development professionals.

The 7-Nitroindoline Cage: Mechanism of Photorelease

The efficacy of 7-nitroindoline cages stems from a well-defined photochemical reaction pathway that ensures rapid and efficient cargo release. Upon absorption of a photon, the 7-nitroindoline moiety undergoes a series of intramolecular rearrangements, culminating in the liberation of the bioactive molecule.

The photolysis of N-acyl-7-nitroindolines is initiated by photoexcitation to an excited state, followed by the formation of a critical aci-nitro intermediate.[2][3] This intermediate is generated through the transfer of the acyl group from the amide nitrogen to an oxygen atom of the nitro group.[2] Subsequent hydrolysis of this intermediate leads to the release of the carboxylic acid cargo and the formation of a 7-nitrosoindole byproduct.[2][3] This process is remarkably fast, with release rates occurring on the sub-microsecond timescale.[2][4]

Photolysis_Mechanism Caged 7-Nitroindoline-Caged Cargo Excited Excited State Caged->Excited hν (Photon Absorption) Intermediate Aci-Nitro Intermediate Excited->Intermediate Intramolecular Acyl Transfer Released Released Cargo + 7-Nitrosoindole Intermediate->Released Hydrolysis

Caption: Photolytic uncaging mechanism of 7-nitroindoline cages.

Comparative Analysis of Photolabile Protecting Groups

The selection of a photolabile protecting group is a critical determinant of experimental success. The ideal cage should exhibit high photolytic efficiency (quantum yield), possess a large two-photon uncaging cross-section for deep-tissue applications, be chemically stable in the dark, and demonstrate minimal biological activity or toxicity. The 7-nitroindoline family, particularly 4-methoxy-7-nitroindoline (MNI), offers an excellent balance of these properties compared to other commonly used cages.[5][6]

Quantitative Comparison of Key Photolytic Properties
Caging GroupTypical Cargoλmax (nm)Quantum Yield (Φu)Two-Photon Uncaging Cross-Section (δu) (GM)Key Features & Limitations
7-Nitroindolinyl (NI) L-Glutamate~350~0.03-0.08Not Widely ReportedRapid release, good hydrolytic stability.[1][6]
4-Methoxy-7-nitroindolinyl (MNI) L-Glutamate~350~0.08-0.10.06 - 0.08Widely used in neuroscience; efficient two-photon uncaging.[3][7][8]
4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) L-Glutamate~350~0.1-0.2~0.2Higher quantum yield than MNI.[9]
Nitrophenylethoxycarbonyl (NPEC) Serotonin, Dopamine~360Not Widely ReportedNegligibleSlower release kinetics compared to NI derivatives.[3]
Dimethoxy-nitrobenzyl (DMNB) HPTS (fluorescent dye)~350Not Widely ReportedNot Widely ReportedA classic caging group with moderate efficiency.
Coumarin-based (e.g., DEAC450) GABA, Glutamate~450Varies~0.1-0.5Excitable with visible light, reducing phototoxicity.[5][8]

GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹)

Experimental Protocols for Validating Cargo Release

Robust validation of cargo release is essential to ensure that the observed biological effects are a direct result of the uncaged molecule. The following protocols outline key methodologies for quantifying the photolytic release of cargo from 7-nitroindoline cages.

Workflow for Validation of Photolytic Release

Validation_Workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis Prep Prepare stock solution of caged compound (e.g., in DMSO) Dilute Dilute to final concentration in experimental buffer Prep->Dilute Irradiate Irradiate with appropriate light source (e.g., 350 nm lamp or pulsed laser) Dilute->Irradiate HPLC HPLC-UV/MS Analysis Irradiate->HPLC Quantify disappearance of caged compound and appearance of cargo Fluorescence Fluorescence Spectroscopy Irradiate->Fluorescence Monitor increase in fluorescence of cargo or a reporter molecule

Caption: General experimental workflow for validating cargo release.

Protocol 1: Quantification of Uncaging by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for monitoring the disappearance of the caged compound and the appearance of the released cargo over time.[10][11]

Objective: To quantify the concentration of the caged compound and the released cargo before and after photolysis.

Materials:

  • 7-nitroindoline-caged compound

  • Appropriate solvent for stock solution (e.g., DMSO)

  • Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector and/or mass spectrometer

  • C18 reverse-phase analytical column[12]

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid)

  • Light source for photolysis (e.g., UV lamp with a 350 nm filter)

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in the experimental buffer at a known concentration (e.g., 100 µM).

  • Initial Analysis (t=0): Inject an aliquot of the non-irradiated sample into the HPLC system to obtain a baseline chromatogram. Identify the retention times of the caged compound and the expected cargo.

  • Photolysis: Irradiate the sample solution with the light source for a defined period. It is advisable to perform a time-course experiment by taking aliquots at different irradiation times.

  • Post-Photolysis Analysis: Inject the irradiated samples into the HPLC system.

  • Data Analysis: Quantify the peak areas of the caged compound and the released cargo in the chromatograms. The decrease in the peak area of the caged compound and the increase in the peak area of the cargo correspond to the extent of photolysis.[10]

  • Quantum Yield Calculation: The quantum yield can be determined by comparing the rate of photolysis of the caged compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.[5]

Protocol 2: Real-Time Monitoring of Cargo Release by Fluorescence Spectroscopy

This method is particularly useful when the released cargo is fluorescent or when its release can be coupled to a fluorescent reporter.[13][14]

Objective: To monitor the kinetics of cargo release in real-time.

Materials:

  • 7-nitroindoline-caged fluorescent cargo or a system with a fluorescent reporter for the non-fluorescent cargo.

  • Fluorometer or a fluorescence microscope equipped with a suitable light source for excitation and a detector.

  • Cuvettes or appropriate sample holders.

  • Experimental buffer.

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in the experimental buffer within the fluorometer cuvette or on the microscope stage.

  • Baseline Fluorescence: Measure the baseline fluorescence of the sample before photolysis.

  • Initiate Photolysis and Data Acquisition: Begin recording the fluorescence intensity over time while simultaneously initiating photolysis with a light source (e.g., a UV flash lamp or a focused laser beam).

  • Data Analysis: Plot the fluorescence intensity as a function of time. The increase in fluorescence will correspond to the release of the fluorescent cargo. The initial rate of this increase can be used to determine the uncaging kinetics.

  • Two-Photon Cross-Section Measurement: For two-photon uncaging, a pulsed near-infrared laser is used for excitation. The two-photon uncaging cross-section (δu) is calculated from the rate of fluorescence increase as a function of the incident laser power.[5]

Conclusion and Future Perspectives

7-nitroindoline-based photocages represent a powerful tool for the precise control of biological processes. Their favorable photophysical properties, including rapid release kinetics and two-photon sensitivity, make them particularly well-suited for applications in neuroscience and cell biology.[9][15] The rigorous validation of cargo release using techniques such as HPLC and fluorescence spectroscopy is a critical step in ensuring the reliability and interpretability of experimental data. As the field of photopharmacology continues to evolve, the development of new NI derivatives with enhanced features, such as longer wavelength absorption and improved quantum yields, will further expand the utility of this versatile class of photolabile protecting groups.[16]

References

A Researcher's Guide to Photoremovable Protecting Groups: A Comparative Analysis of Quantum Yields

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical biology and drug delivery, the ability to control the release of bioactive molecules with spatiotemporal precision is paramount. Photoremovable protecting groups (PPGs), often referred to as "caging" groups, have emerged as indispensable tools for this purpose. These molecular constructs are temporarily attached to a biologically active molecule, rendering it inert. Upon illumination with light of a specific wavelength, the PPG undergoes a photochemical reaction, cleaving itself and releasing the active molecule. The efficiency of this uncaging process is quantified by the quantum yield of photolysis (Φu), a critical parameter for any light-dependent application.

This guide provides a comparative analysis of the quantum yields of different classes of photoremovable protecting groups, offering insights into their performance and the experimental methodologies used to evaluate them. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate PPG for their specific application.

Understanding Quantum Yield: The Measure of Uncaging Efficiency

The quantum yield of uncaging (Φu) is defined as the ratio of the number of molecules of the active substance released to the number of photons absorbed by the caged compound. A higher quantum yield signifies a more efficient photolysis process, meaning that fewer photons are required to release a given amount of the active molecule. This is a crucial factor in minimizing light-induced damage to biological samples and reducing the required light dose in therapeutic applications.

The uncaging process can be generalized as follows:

G cluster_process Photouncaging Process PPG_Molecule Caged Compound (Inactive) Excited_State Excited State PPG_Molecule->Excited_State Photon Absorption Photon Photon (hν) Active_Molecule Active Molecule Excited_State->Active_Molecule Photochemical Reaction (Cleavage) Byproduct Photochemical Byproduct(s) Excited_State->Byproduct G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis cluster_calc Calculation Prep_PPG Prepare PPG Solution (Known Concentration) Irradiate_PPG Irradiate PPG Sample (Monochromatic Light) Prep_PPG->Irradiate_PPG Prep_Act Prepare Actinometer Solution (e.g., Potassium Ferrioxalate) Irradiate_Act Irradiate Actinometer Sample (Identical Conditions) Prep_Act->Irradiate_Act Analyze_PPG Monitor Photoproduct Formation (UV-Vis or Fluorescence Spectroscopy) Irradiate_PPG->Analyze_PPG Analyze_Act Measure Photoproduct of Actinometer Irradiate_Act->Analyze_Act Calculate_QY Calculate Quantum Yield (Φu) Using the Comparative Formula Analyze_PPG->Calculate_QY Analyze_Act->Calculate_QY

A Comparative Guide to the Spectroscopic Validation of 7-Nitroindoline-2,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Nitroindoline-2,3-dione, a derivative of isatin, serves as a pivotal building block in medicinal chemistry and drug development, finding application in the synthesis of various heterocyclic compounds with significant biological activities.[1][2] The regiochemistry of the nitro group on the isatin core is critical for its pharmacological profile, making unambiguous structural confirmation paramount. This guide provides an in-depth comparison of spectroscopic techniques for the validation of this compound, offering researchers a robust framework for confirming synthesis outcomes. We will explore a reliable synthetic route and detail the expected outcomes from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, emphasizing the differentiation from common isomeric impurities.

Rationale for Synthesis and the Challenge of Regioselectivity

Isatin and its derivatives are renowned for a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the electronic properties and biological interactions of the parent molecule. However, the synthesis of a specific regioisomer like this compound is non-trivial.

Direct electrophilic nitration of the isatin core is often unselective, leading to a mixture of products, with the 5-nitro isomer frequently being the major product due to the directing effects of the acyl-amino group.[5] Therefore, a more controlled, multi-step approach is required to ensure the desired regioselectivity. The causality behind this choice is to circumvent the poor selectivity of direct nitration by installing the nitro group on a precursor molecule where the 7-position is more sterically or electronically accessible.

A robust and frequently employed strategy involves the synthesis of 7-nitroindole or 7-nitroindoline as a key intermediate, followed by oxidation to the desired dione. This indirect pathway provides superior control over the final product's constitution.[5][6]

Synthesis_Pathway Indoline Indoline Protected_Indoline 1-Acylindoline-2-sulfonate Indoline->Protected_Indoline 1. NaHSO₃ 2. Ac₂O Nitrated_Intermediate Nitrated Indoline Intermediate Protected_Indoline->Nitrated_Intermediate Acetyl Nitrate (HNO₃/Ac₂O) Product This compound Nitrated_Intermediate->Product 1. Alkaline Hydrolysis (NaOH) 2. Oxidation

Caption: Proposed synthetic pathway for this compound.

The Spectroscopic Validation Workflow: A Multi-Faceted Approach

Confirming the successful synthesis of this compound requires a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. A failure to match the expected data in any one of these techniques should trigger further purification and analysis. This systematic process is the cornerstone of a self-validating protocol.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Crude Crude Product Purified Purified Solid Crude->Purified Recrystallization / Chromatography MS Mass Spectrometry (Confirm MW = 192.13) Purified->MS Step 1 IR IR Spectroscopy (Confirm Functional Groups) MS->IR Step 2 NMR NMR Spectroscopy (Confirm Connectivity & Isomer) IR->NMR Step 3 Final Structure Confirmed: this compound NMR->Final

Caption: Logical workflow for spectroscopic validation.

Comparative Analysis of Spectroscopic Data

The core of the validation process lies in comparing the acquired experimental data against expected values for the target compound and against potential isomeric byproducts. The molecular formula for this compound is C₈H₄N₂O₄, with a molecular weight of 192.13 g/mol .[7]

Mass Spectrometry (MS)

Purpose: To confirm the molecular weight of the synthesized compound. This is the first and most direct piece of evidence.

Expected Result: In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) should appear at an m/z of 192. The high-resolution mass spectrometry (HRMS) should correspond to the exact mass of C₈H₄N₂O₄ (192.0171).[8]

Comparative Insights: While all nitroisatin isomers will have the same molecular weight, the fragmentation pattern can sometimes offer clues. The primary utility of MS in this initial stage is to confirm that a compound of the correct molecular formula has been formed, ruling out incomplete reactions or unexpected side products.

Ion Expected m/z Identity Rationale for Formation
[M]⁺˙192Molecular IonParent molecule with one electron removed.
[M-NO₂]⁺146Loss of Nitro GroupCommon fragmentation for nitroaromatics.
[M-CO]⁺˙164Loss of CarbonylCharacteristic of isatin-like structures.
[M-CO-CO]⁺˙136Sequential Carbonyl LossFurther fragmentation of the dione ring.

Table 1: Predicted key fragments in the mass spectrum of this compound.

Infrared (IR) Spectroscopy

Purpose: To identify the key functional groups present in the molecule. This technique is exceptionally useful for confirming the presence of the dione and nitro moieties.

Expected Result: The IR spectrum provides a molecular fingerprint. The presence of two distinct carbonyl stretches and the characteristic nitro group absorptions are definitive indicators of the target structure class.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type Significance
N-H~3200 - 3400StretchConfirms the presence of the indole N-H.
C=O (Amide)~1740 - 1760Asymmetric StretchOne of the two key carbonyl peaks of the dione.
C=O (Ketone)~1720 - 1740Symmetric StretchThe second key carbonyl peak.
C=C (Aromatic)~1610, ~1470Ring StretchConfirms the aromatic backbone.
N-O (Nitro)~1520 - 1550Asymmetric StretchCritical for confirming the nitro group.
N-O (Nitro)~1340 - 1370Symmetric StretchCritical for confirming the nitro group.

Table 2: Characteristic IR absorption bands for this compound. Data is predicted based on typical values for substituted isatins and nitroaromatics.[1][9]

Expert Insight: The two carbonyl peaks arise from the coupled vibrations of the amide and ketone groups in the five-membered ring. Their exact position can be sensitive to solvent and solid-state packing effects but their presence is a non-negotiable validation point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide the definitive, unambiguous structural proof. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, the number of unique atoms, and most importantly, the substitution pattern on the aromatic ring, allowing for clear differentiation between isomers.

Expected Result: The aromatic region of the ¹H NMR spectrum is the most diagnostic tool for distinguishing between the 7-nitro, 5-nitro, and other isomers. For this compound, we expect to see three protons on the aromatic ring, which will appear as a distinct three-spin system (often appearing as two doublets and a triplet or a doublet of doublets).

Isomer H-4 H-5 H-6 Expected Pattern & Coupling
7-Nitro DoubletTriplet (dd)DoubletThree adjacent protons. H-5 couples to both H-4 and H-6 (~8 Hz). H-4 and H-6 will be deshielded by the adjacent carbonyl and nitro groups, respectively.
5-Nitro Doublet-DoubletTwo protons (H-4, H-6) ortho to the nitro group will be strongly deshielded. A single proton (H-7) will appear as a small doublet. The pattern is distinctly different.

Table 3: Comparative analysis of expected ¹H NMR aromatic patterns for 7-nitro vs. 5-nitro isomers.

NMR_Logic Start Analyze Aromatic Region of ¹H NMR Spectrum Three_Signals Observe 3 Distinct Signals? Start->Three_Signals Two_Signals Observe 2 Signals? Three_Signals->Two_Signals No Isomer_7 Conclusion: Likely 7-Nitro Isomer Three_Signals->Isomer_7 Yes (e.g., d, t, d pattern) Other Other Pattern? Two_Signals->Other No Isomer_5 Conclusion: Likely 5-Nitro or 6-Nitro Isomer Two_Signals->Isomer_5 Yes Impurity Conclusion: Impure or Incorrect Structure Other->Impurity

Caption: Decision logic for isomer identification using ¹H NMR.

Expected Result: The spectrum should show 8 distinct carbon signals, confirming the molecular formula. The chemical shifts of the carbonyl carbons and the carbon attached to the nitro group are highly characteristic.

Carbon Atom Predicted Shift (ppm) Rationale
C=O (Amide, C2)~180-185Highly deshielded carbonyl carbon.
C=O (Ketone, C3)~158-162Deshielded dione carbonyl.
C-NO₂ (C7)~145-150Aromatic carbon directly attached to the electron-withdrawing nitro group.
Aromatic C~115-140Four additional aromatic carbons (C3a, C4, C5, C6).
Aromatic C (C7a)~120-125Quaternary carbon adjacent to the N-H group.

Table 4: Predicted ¹³C NMR chemical shifts for this compound.[10][11]

Experimental Protocols

Methodology for Sample Preparation and Analysis

  • Sample Preparation:

    • For NMR, dissolve ~5-10 mg of the purified, dry product in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for isatins to clearly observe the N-H proton.

    • For IR, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing, or use an ATR accessory for a solid sample.

    • For MS, prepare a dilute solution (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional proton spectrum on a spectrometer of at least 400 MHz.

    • Set a spectral width sufficient to cover the range of 0-12 ppm.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine coupling constants for the aromatic protons.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width to cover 0-200 ppm.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

    • Consider running a DEPT-135 or APT experiment to differentiate between CH, CH₂, and CH₃/quaternary carbons, which can aid in assignments.

  • IR Spectroscopy:

    • Acquire a spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

    • Label the key peaks corresponding to the N-H, C=O, and NO₂ functional groups.

  • Mass Spectrometry:

    • Use an appropriate ionization technique (e.g., EI for fragmentation data or ESI for soft ionization and accurate mass).

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

    • For HRMS, ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Conclusion

The synthesis of a specific regioisomer like this compound is a precise undertaking where product validation is as critical as the synthesis itself. A single spectroscopic technique is insufficient for unequivocal structure confirmation. The recommended workflow—beginning with Mass Spectrometry to confirm molecular weight, followed by IR Spectroscopy to verify key functional groups, and culminating in detailed NMR analysis to establish the exact connectivity and isomeric purity—provides a self-validating system essential for reliable research and development. By comparing experimental results to the expected data outlined in this guide, researchers can confidently verify the successful synthesis of this valuable chemical scaffold.

References

A Comparative Benchmarking Guide to Novel Nitroindoline Derivatives for Photoactivated Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of neuroscience, cell biology, and drug development, the precise spatiotemporal control over bioactive molecules is paramount. Photoremovable protecting groups (PPGs), or "caged" compounds, have emerged as indispensable tools for achieving this control.[1][2][3] Among the various classes of PPGs, nitroindoline derivatives have garnered significant attention due to their favorable photochemical properties, including efficient one- and two-photon uncaging.[4][5][6] This guide provides a comprehensive comparison of emerging nitroindoline derivatives against established benchmarks, offering researchers, scientists, and drug development professionals the critical data and protocols necessary to select the optimal tool for their experimental needs.

The Enduring Utility of the Nitroindoline Scaffold

The core advantage of the nitroindoline scaffold lies in its photo-responsive nature. Upon irradiation with light of a specific wavelength, the nitro group initiates a photochemical reaction that leads to the cleavage of a covalent bond, releasing the "caged" bioactive molecule.[1][7] This process, known as uncaging, can be triggered with high spatial and temporal precision, allowing for the localized activation of signaling pathways or the targeted release of therapeutic agents.[1][5]

Established nitroindoline derivatives, such as 4-methoxy-7-nitroindolinyl-glutamate (MNI-glutamate), have become workhorses in neuroscience for mapping neural circuits and studying synaptic transmission.[4][5] However, the quest for improved photochemical efficiency, longer wavelength activation, and novel biological applications continues to drive the development of new nitroindoline-based compounds.

Key Performance Indicators for Nitroindoline Derivatives

To objectively compare different nitroindoline derivatives, a set of key performance indicators must be considered. These metrics dictate the efficiency and applicability of a caged compound in a given experimental context.

  • Quantum Yield (Φu) : This dimensionless value represents the efficiency of the uncaging process, defined as the ratio of released molecules to the number of absorbed photons.[2][8] A higher quantum yield signifies a more efficient photorelease.

  • One-Photon Absorption Maximum (λmax) : This is the wavelength at which the molecule most strongly absorbs a single photon to initiate uncaging.

  • Two-Photon Absorption Cross-Section (δu) : A measure of the efficiency of simultaneous absorption of two lower-energy photons, crucial for applications requiring deeper tissue penetration and reduced phototoxicity.[9][10] The unit for this is the Goeppert-Mayer (GM), where 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.

  • Photorelease Kinetics : The speed at which the bioactive molecule is released after photoactivation. Rapid kinetics are essential for studying fast biological processes.[4]

  • Phototoxicity : The degree to which the caged compound or its photolytic byproducts are toxic to cells upon irradiation.[11][12]

Comparative Analysis: Established vs. Novel Nitroindoline Derivatives

This section provides a head-to-head comparison of established nitroindoline derivatives with more recently developed analogs.

Established Benchmark: MNI-caged Glutamate

MNI-glutamate is a widely used caged compound for glutamate uncaging in neuroscience.[4][5][13] Its well-characterized properties make it an excellent benchmark for evaluating new derivatives.

Emerging Derivatives

Recent research has focused on modifying the nitroindoline core to enhance its photochemical properties and expand its utility. Examples include dinitroindoline derivatives and thiocarbamate-based nitroindolines.[6][14][15]

DerivativeTypeλmax (nm)Φuδu (GM) at ~720 nmKey Features & Applications
MNI-glutamate Established~350~0.08~0.06Gold standard for one- and two-photon glutamate uncaging in neuroscience.[4][5][13]
CDNI-glutamate Established~360~0.25~0.20Higher quantum yield and two-photon cross-section compared to MNI-glutamate.[4]
5-Bromo-7-nitroindoline-S-ethylthiocarbamate Novel~350--A new class of photoreactive compounds with a different photolysis pathway.[6][16]
Dinitroindoline Derivatives Novel-Improved photolysis efficiency in aqueous solution compared to mono-nitro compounds.[14][15]-Mixed photoproducts observed, suggesting more complex photochemistry.[14][15]

Note: Data for novel derivatives is emerging and may not be as extensively characterized as for established compounds.

Experimental Workflows and Protocols

Accurate benchmarking requires standardized experimental protocols. The following sections detail the methodologies for key performance assays.

Photochemical Uncaging Workflow

The general workflow for a photouncaging experiment involves sample preparation, irradiation, and analysis of the released molecule.

G cluster_prep Sample Preparation cluster_irrad Irradiation cluster_analysis Analysis prep_solution Prepare solution of nitroindoline derivative load_sample Load sample into cuvette or onto microscope prep_solution->load_sample irradiate Irradiate with appropriate wavelength (1P or 2P) load_sample->irradiate detect_release Detect released molecule (e.g., HPLC, fluorescence) irradiate->detect_release quantify Quantify photorelease and calculate Φu detect_release->quantify G cluster_uncaging Photostimulation cluster_synapse Synaptic Activation light Light Pulse (1P or 2P) caged_glu MNI-Glutamate light->caged_glu Uncaging glu Glutamate caged_glu->glu receptor Glutamate Receptor (e.g., AMPA/NMDA) glu->receptor neuron Postsynaptic Neuron receptor->neuron depolarization Depolarization & Downstream Signaling neuron->depolarization

References

A Senior Application Scientist's Guide to the Electrochemical Analysis of 7-Nitroindoline-2,3-dione: A Comparative Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient analysis of novel chemical entities is paramount. 7-Nitroindoline-2,3-dione, a derivative of isatin, is a compound of growing interest due to the diverse biological activities associated with the isatin scaffold, including potential anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a nitro group at the 7-position is expected to modulate its biological activity and introduces a highly electroactive moiety, making electrochemical analysis a particularly attractive method for its characterization and quantification.

This guide provides an in-depth, objective comparison of the electrochemical analysis of this compound with other analytical techniques. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a trustworthy and authoritative resource grounded in scientific principles.

The Rationale for Electrochemical Analysis

The core of this compound's suitability for electrochemical analysis lies in the presence of two reducible functional groups: the nitro group (-NO₂) and the α-ketoacyl group in the isatin core. The nitro group, in particular, is well-known for its distinct and well-defined reduction signals in voltammetric techniques.[3][4][5] This inherent electroactivity allows for highly sensitive and selective detection without the need for extensive derivatization, a common requirement in other analytical methods.[6]

The choice of electrochemical methods is further justified by their numerous advantages, including:

  • High Sensitivity and Low Detection Limits: Capable of detecting trace amounts of the analyte, often in the nanomolar range.[7]

  • Rapid Analysis Time: Voltammetric scans can be completed in minutes, facilitating high-throughput screening.

  • Portability and Cost-Effectiveness: Instrumentation is generally more compact and less expensive than chromatographic and spectroscopic systems.[8]

  • Minimal Sample Preparation: Often, samples can be analyzed with minimal cleanup, reducing time and potential for analyte loss.

Understanding the Electrochemical Behavior of this compound

The electrochemical reduction of this compound is predicted to be a complex, multi-step process. Based on the extensive literature on nitroaromatic compounds and isatin derivatives, a plausible reduction pathway can be proposed.[1][9]

Proposed Electrochemical Reduction Pathway

The electrochemical reduction of nitroaromatic compounds typically proceeds via the formation of a nitro radical anion, which is then further reduced to a nitroso and then a hydroxylamine derivative.[10][11] Ultimately, a four-electron, four-proton reduction leads to the corresponding amine. The isatin core also contains reducible carbonyl groups.[1][12] The exact reduction potentials and the sequence of these reduction steps will be highly dependent on the experimental conditions, particularly the pH of the supporting electrolyte.[12]

G cluster_nitro Nitro Group Reduction cluster_isatin Isatin Core Reduction This compound This compound Nitro_Radical_Anion Nitro_Radical_Anion This compound->Nitro_Radical_Anion + e- Reduced_Isatin Reduced_Isatin This compound->Reduced_Isatin + 2e-, + 2H+ Nitroso_Derivative Nitroso_Derivative Nitro_Radical_Anion->Nitroso_Derivative + e-, + H+ Hydroxylamine_Derivative Hydroxylamine_Derivative Nitroso_Derivative->Hydroxylamine_Derivative + 2e-, + 2H+ 7-Aminoindoline-2,3-dione 7-Aminoindoline-2,3-dione Hydroxylamine_Derivative->7-Aminoindoline-2,3-dione + 2e-, + 2H+

Caption: Proposed electrochemical reduction pathway of this compound.

A Comparative Overview of Analytical Techniques

While electrochemical methods offer significant advantages, a comprehensive evaluation necessitates comparison with other established analytical techniques. The choice of method will ultimately depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix.

FeatureElectrochemical Methods (e.g., DPV, SWV)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectroscopy
Principle Measurement of current as a function of applied potential.Separation based on differential partitioning between a mobile and stationary phase.Separation of volatile compounds followed by mass-based detection.Measurement of light absorbance at specific wavelengths.
Sensitivity High (nM to µM)[7]High (ng/mL to µg/mL)[13][14]Very High (pg to ng)[6][8]Moderate (µg/mL to mg/mL)
Selectivity Moderate to High (potential-dependent)High (retention time)[15]Very High (mass fragmentation pattern)[8]Low
Speed Fast (minutes)Moderate (minutes to an hour)[14]Slow (requires sample preparation and long run times)[6]Very Fast (seconds)
Cost LowHighVery HighLow
Sample Prep MinimalModerate to Extensive[14]Extensive (derivatization may be needed)[6]Minimal
Portability HighLowLowModerate

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and validity of the electrochemical analysis, the following detailed protocols for cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are provided.

Experimental Workflow

G A Preparation of Stock Solution B Selection of Supporting Electrolyte A->B C Electrochemical Cell Setup B->C D Cyclic Voltammetry (CV) for Initial Characterization C->D E Optimization of DPV/SWV Parameters D->E F Differential Pulse Voltammetry (DPV) for Quantification E->F G Data Analysis and Interpretation F->G

Caption: General workflow for the electrochemical analysis of this compound.

Protocol 1: Cyclic Voltammetry (CV) for Mechanistic Insights

Objective: To investigate the redox behavior of this compound and determine the number of electrons transferred and the reversibility of the electrochemical process.

Materials:

  • This compound

  • Dimethylformamide (DMF) or other suitable organic solvent

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in DMF)

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl reference electrode

  • Potentiostat/Galvanostat

Procedure:

  • Prepare a 1 mM stock solution of this compound in DMF.

  • Prepare the supporting electrolyte by dissolving tetrabutylammonium perchlorate in DMF to a final concentration of 0.1 M.

  • Assemble the electrochemical cell with the three-electrode system in the supporting electrolyte.

  • De-aerate the solution by purging with high-purity nitrogen gas for 10-15 minutes.

  • Record a blank CV of the supporting electrolyte to establish the potential window.

  • Add a known volume of the this compound stock solution to the electrochemical cell.

  • Record the CV by scanning the potential from an initial value (e.g., 0 V) to a negative potential (e.g., -1.5 V) and back.

  • Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).[4]

Expected Outcome: The cyclic voltammogram will likely show one or more irreversible reduction peaks corresponding to the reduction of the nitro group and potentially the isatin carbonyls.[1][12] The relationship between the peak current and the square root of the scan rate can be used to determine if the process is diffusion-controlled.

Protocol 2: Differential Pulse Voltammetry (DPV) for Quantitative Analysis

Objective: To develop a sensitive method for the quantification of this compound.

Materials:

  • Same as for CV protocol.

Procedure:

  • Follow steps 1-6 from the CV protocol.

  • Optimize DPV parameters:

    • Pulse amplitude: Typically 25-100 mV.

    • Pulse width: Typically 50-100 ms.

    • Scan increment: Typically 2-10 mV.

  • Record the DPV over the potential range where the reduction peak was observed in the CV.

  • Construct a calibration curve by plotting the peak current against the concentration of this compound. This is achieved by making successive additions of the stock solution to the electrochemical cell and recording the DPV after each addition.

  • Determine the limit of detection (LOD) and limit of quantification (LOQ) from the calibration curve.

Expected Outcome: DPV will provide a well-defined, peak-shaped response, where the peak height is directly proportional to the concentration of this compound. This technique offers enhanced sensitivity compared to CV by minimizing the contribution of charging current.[12]

Comparison of Analytical Methods: A Logical Framework

G cluster_electrochemical Electrochemical Methods cluster_chromatographic Chromatographic Methods cluster_spectroscopic Spectroscopic Methods EC_High_Sensitivity High Sensitivity EC_Rapid Rapid Analysis EC_Low_Cost Low Cost Chroma_High_Selectivity High Selectivity Chroma_Established Established Methods Chroma_High_Cost Higher Cost & Complexity Spec_Rapid_Screening Rapid Screening Spec_Low_Selectivity Lower Selectivity Analyte This compound Analyte->EC_High_Sensitivity Analyte->Chroma_High_Selectivity Analyte->Spec_Rapid_Screening

Caption: Logical relationship between the analyte and the primary advantages of different analytical approaches.

Conclusion

The electrochemical analysis of this compound presents a highly promising avenue for its sensitive, rapid, and cost-effective determination. The inherent electroactivity of the nitro group makes voltammetric techniques particularly well-suited for this purpose. While chromatographic methods, especially when coupled with mass spectrometry, offer superior selectivity, the advantages of electrochemical methods in terms of speed, cost, and portability make them an excellent choice for a wide range of applications, from routine quality control to high-throughput screening in drug discovery. This guide provides the foundational knowledge and practical protocols for researchers to confidently employ electrochemical techniques in the analysis of this and similar nitroaromatic compounds.

References

A Comparative Guide to One-Photon and Two-Photon Uncaging Efficiency for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of neuroscience, cell biology, and drug development, the ability to precisely control biological processes in space and time is paramount. Photochemical uncaging, the light-induced release of bioactive molecules from inert precursors, has emerged as a powerful tool to achieve this control. This guide provides a comprehensive comparison of one-photon and two-photon uncaging techniques, offering in-depth technical insights and experimental data to aid researchers in selecting the optimal method for their specific applications.

The Dawn of Optical Control: An Introduction to Photochemical Uncaging

At its core, photochemical uncaging involves the use of photolabile protecting groups (PPGs), or "cages," which are molecular moieties that are covalently attached to a bioactive molecule, rendering it inactive.[1][2] Upon illumination with a specific wavelength of light, the PPG undergoes a photochemical reaction and is cleaved, releasing the active molecule with high spatiotemporal precision.[2] This "on-demand" activation allows for the study of dynamic biological processes in their native context, from triggering neuronal action potentials to initiating intracellular signaling cascades.

The choice between one-photon and two-photon excitation is a critical decision in designing an uncaging experiment, as it fundamentally dictates the precision, depth, and potential for photodamage.

Fundamental Principles: A Tale of Two Photons

The key distinction between one-photon uncaging (1PU) and two-photon uncaging (2PU) lies in the physics of light absorption.

One-Photon Uncaging (1PU): A Linear Approach

In 1PU, a single photon of high energy (typically in the UV or blue region of the spectrum) is absorbed by the caged compound to induce its photolysis.[3][4] This is a linear process, meaning the rate of uncaging is directly proportional to the intensity of the incident light.[3]

A significant drawback of 1PU is the lack of inherent spatial confinement. As the excitation light passes through the sample, it can excite caged molecules throughout the entire light cone, leading to unintended uncaging above and below the focal plane.[3][4][5] This can result in off-target effects and reduced spatial resolution.

cluster_0 One-Photon Excitation UV/Visible Photon UV/Visible Photon Caged Molecule Caged Molecule UV/Visible Photon->Caged Molecule Excited State Excited State Caged Molecule->Excited State Absorption Uncaged Molecule Uncaged Molecule Excited State->Uncaged Molecule Photolysis Byproduct Byproduct Excited State->Byproduct

Caption: One-photon uncaging process.

Two-Photon Uncaging (2PU): Precision Through Non-Linearity

Two-photon uncaging, in contrast, is a non-linear process where two lower-energy photons, typically in the near-infrared (NIR) range, are absorbed nearly simultaneously (within femtoseconds) to excite the caged molecule.[1][6][7] The combined energy of these two photons is equivalent to that of a single high-energy photon used in 1PU.[8]

The probability of two-photon absorption is proportional to the square of the light intensity.[3] This quadratic relationship means that excitation is highly confined to the tiny, femtoliter-sized focal volume of a high numerical aperture objective, where the photon density is at its peak.[3][7] This inherent 3D spatial confinement is the hallmark of 2PU, enabling subcellular precision and minimizing off-target effects.[1][3]

cluster_1 Two-Photon Excitation NIR Photon 1 NIR Photon 1 NIR Photon 1->Virtual State NIR Photon 2 NIR Photon 2 NIR Photon 2->Virtual State Caged Molecule Caged Molecule Excited State Excited State Caged Molecule->Excited State Simultaneous Absorption Virtual State->Caged Molecule 2hν Uncaged Molecule Uncaged Molecule Excited State->Uncaged Molecule Photolysis Byproduct Byproduct Excited State->Byproduct

Caption: Two-photon uncaging process.

Performance Metrics: A Quantitative Showdown

The choice between 1PU and 2PU often hinges on key performance metrics that dictate the success of an experiment.

Uncaging Efficiency: The Power of the Cage

The efficiency of an uncaging process is a critical parameter. For 1PU, it is defined by the one-photon uncaging cross-section (δu_1P) , which is the product of the molar extinction coefficient (ε) and the quantum yield of photolysis (Φu).[9] For 2PU, the efficiency is described by the two-photon uncaging action cross-section (δu_2P) , calculated as the product of the two-photon absorption cross-section (δa) and the quantum yield (Φu).[1][9]

ParameterOne-Photon Uncaging (1PU)Two-Photon Uncaging (2PU)
Efficiency Metric One-Photon Uncaging Cross-Section (δu_1P)Two-Photon Uncaging Action Cross-Section (δu_2P)
Formula δu_1P = ε ⋅ Φuδu_2P = δa ⋅ Φu
Key Factors Molar Extinction Coefficient (ε), Quantum Yield (Φu)Two-Photon Absorption Cross-Section (δa), Quantum Yield (Φu)
Units M⁻¹cm⁻¹GM (Goeppert-Mayer; 1 GM = 10⁻⁵⁰ cm⁴s/photon)

Table 1: Comparison of Uncaging Efficiency Metrics.

Here is a comparison of commonly used caged compounds and their reported uncaging efficiencies:

Caged Compound1P Excitation (λmax)1P Uncaging Efficiency (εΦu)2P Excitation (λmax)2P Uncaging Cross-Section (δu)Reference
MNI-Glutamate~350 nm~500 M⁻¹cm⁻¹~720 nm~0.06 GM[10][11]
CDNI-Glutamate~350 nm~1350 M⁻¹cm⁻¹~720 nm~0.09 GM[1]
PMNB-Glutamate315 nm990 M⁻¹cm⁻¹800 nm0.45 GM[12]
DEAC450-GABA~450 nmHigh (Φu = 0.39)~900 nmEffective[13][14]
RuBi-Glutamate~450 nmHigh~800 nm~0.01-0.1 GM[3][7][10]

Table 2: Photochemical Properties of Common Caged Compounds.

Spatial Resolution and Penetration Depth: Seeing Deeper and Sharper

The superior spatial resolution of 2PU is a significant advantage, particularly for applications requiring subcellular targeting, such as stimulating individual dendritic spines.[3][10] Furthermore, the use of NIR light in 2PU allows for deeper penetration into scattering biological tissues.[1][3][8]

FeatureOne-Photon Uncaging (1PU)Two-Photon Uncaging (2PU)
Spatial Resolution Lower, limited by light scatteringHigher, diffraction-limited at the focal point
Axial Resolution Poor, excitation along the entire light path~1-2 µm
Lateral Resolution ~1-5 µm (with localized laser)~0.5 µm
Penetration Depth Limited (tens of microns) due to scattering and absorption of UV/visible lightDeeper (hundreds of microns) due to reduced scattering of NIR light[1][3]

Table 3: Comparison of Spatial Resolution and Penetration Depth.

Photodamage and Phototoxicity: Minimizing Harm

Photodamage is a critical concern in live-cell imaging and uncaging.[8][15] The high-energy photons used in 1PU can be more damaging to cells, and the out-of-focus excitation contributes to widespread phototoxicity.[8] In contrast, 2PU minimizes photodamage by confining the excitation to the focal volume and using lower-energy NIR photons.[1][3][16]

Experimental Design and Protocols: From Theory to Practice

The choice between 1PU and 2PU should be guided by the specific scientific question.

start Start: Define Experimental Goal q1 Subcellular Resolution Required? (e.g., single spine) start->q1 q2 Deep Tissue Penetration Needed? (>100 µm) q1->q2 No tp Two-Photon Uncaging (2PU) q1->tp Yes q3 Concerned about Phototoxicity? q2->q3 No q2->tp Yes q3->tp Yes op One-Photon Uncaging (1PU) q3->op No (for wide-field) op_consider Consider Localized 1PU (e.g., laser scanning) q3->op_consider Maybe (for localized)

Caption: Decision tree for choosing an uncaging technique.

Essential Instrumentation

A typical uncaging setup is integrated into a microscope system.

General Uncaging Experimental Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep_sample Prepare Sample (e.g., brain slice, cell culture) load_cage Load Caged Compound prep_sample->load_cage setup_microscope Configure Microscope & Light Source load_cage->setup_microscope target Identify Target Region setup_microscope->target uncage Deliver Light Pulse(s) target->uncage record Record Biological Response (e.g., electrophysiology, imaging) uncage->record analyze Analyze Data record->analyze

Caption: General experimental workflow for uncaging.

Experimental Protocol 1: One-Photon Uncaging of MNI-Glutamate in Brain Slices

Objective: To evoke neuronal activity in a population of neurons in a brain slice.

Materials:

  • Acute brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • MNI-caged L-glutamate (e.g., 5 mM stock in DMSO)

  • Upright microscope with DIC optics

  • Full-field UV light source (e.g., xenon arc lamp or high-power LED) with appropriate filters

  • Electrophysiology rig for whole-cell patch-clamp recording

Procedure:

  • Prepare acute brain slices and allow them to recover in oxygenated aCSF.

  • Transfer a slice to the recording chamber and perfuse with aCSF containing the desired final concentration of MNI-glutamate (e.g., 200-500 µM).

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Position the UV light source to illuminate the region of interest.

  • Deliver a brief pulse of UV light (e.g., 1-10 ms) to uncage the glutamate.

  • Record the resulting excitatory postsynaptic currents (EPSCs) or potentials (EPSPs).

  • Vary the duration and intensity of the light pulse to titrate the response.

Experimental Protocol 2: Two-Photon Uncaging of MNI-Glutamate at a Single Dendritic Spine

Objective: To mimic synaptic transmission by uncaging glutamate at an individual dendritic spine.

Materials:

  • Acute brain slices or cultured neurons

  • aCSF containing MNI-caged L-glutamate (e.g., 2.5-10 mM)

  • Two-photon laser scanning microscope equipped with a femtosecond-pulsed NIR laser (e.g., Ti:Sapphire laser tuned to ~720 nm)[10][17]

  • High numerical aperture objective (e.g., 60x, NA >1.0)

  • Electrophysiology rig for whole-cell patch-clamp recording

  • Fluorescent dye (e.g., Alexa Fluor 594) in the patch pipette to visualize neuronal morphology

Procedure:

  • Prepare the biological sample and perfuse with aCSF containing MNI-glutamate.

  • Obtain a whole-cell patch-clamp recording from a neuron filled with a fluorescent dye.

  • Use the two-photon microscope to acquire a high-resolution image of the dendritic tree and identify a target spine.[18]

  • Park the laser beam at a small spot (~0.5 µm) adjacent to the spine head.[18]

  • Deliver a short laser pulse (e.g., 0.5-5 ms) at a specific power (e.g., 10-30 mW at the sample) to uncage glutamate.[18]

  • Record the uncaging-evoked EPSP (uEPSP) at the soma.[18]

  • Calibrate the uncaging stimulus to mimic the response from a single synapse.[10]

Applications: Unlocking Biological Mysteries

Both 1PU and 2PU have revolutionized various fields of research:

  • Neuroscience: Mapping neural circuits, studying synaptic plasticity (LTP and LTD), and investigating dendritic integration.[6][10][19]

  • Drug Development: High-throughput screening of compounds that modulate receptor activity and studying drug-target interactions with high precision.

  • Cell Biology: Dissecting intracellular signaling pathways by releasing second messengers like Ca²⁺ or IP₃ with subcellular accuracy.

Conclusion: Choosing Your Weapon Wisely

The choice between one-photon and two-photon uncaging is a critical experimental design decision. One-photon uncaging is a more accessible and cost-effective method suitable for applications where broad stimulation of a cell or a small network is desired and subcellular precision is not the primary concern.[3] Two-photon uncaging , on the other hand, offers unparalleled spatial resolution and deep tissue penetration with reduced phototoxicity, making it the gold standard for experiments demanding single-synapse or subcellular precision.[1][3]

As new photolabile protecting groups with improved efficiency and wavelength selectivity are developed, the power and versatility of both techniques will continue to expand, opening new frontiers in our ability to probe and control the intricate machinery of life.

References

Safety Operating Guide

Proper Disposal of 7-Nitroindoline-2,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper disposal of 7-Nitroindoline-2,3-dione (also known as 7-Nitroisatin), a chemical that requires careful handling due to its inherent hazards. This procedural, step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure safe, compliant, and environmentally responsible waste management.

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a hierarchy of controls designed to protect laboratory personnel, the public, and the environment. For this compound, a nitro-containing heterocyclic compound, these principles are paramount. The primary goal is to manage and dispose of this chemical in a way that mitigates its hazardous properties. All procedures must be in strict compliance with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Hazard Identification and Risk Assessment

Before handling or disposing of this compound, it is crucial to understand its associated hazards.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 112656-95-8[2]
Molecular Formula C₈H₄N₂O₄[2]
Molecular Weight 192.13 g/mol [2]
Appearance Yellow to orange crystalline powder[2]
Hazards Harmful if swallowed, Causes serious eye irritation[2]

Primary Hazards:

  • Toxicity: this compound is classified as harmful if swallowed and can cause serious eye irritation.[2]

  • Reactivity of Nitroaromatic Compounds: As a class, nitroaromatic compounds can be thermally unstable and may decompose exothermically. While specific data for this compound is limited, caution should be exercised, particularly with heating or mixing with incompatible materials.[3] They can also be reactive with strong reducing agents.

A thorough risk assessment should be conducted before any disposal procedure is initiated. This involves considering the quantity of waste, the potential for exposure, and the availability of appropriate safety equipment and facilities.

Disposal Workflow: From Generation to Final Disposition

The following workflow provides a structured approach to the disposal of this compound, from the point of generation to its final removal by a licensed waste handler.

DisposalWorkflow cluster_LabOperations In-Laboratory Procedures cluster_EHS EHS & Waste Vendor Operations Waste_Generation Waste Generation (e.g., unused reagent, contaminated labware) Segregation Segregation & Waste Characterization Waste_Generation->Segregation Immediate Action Containerization Proper Containerization & Labeling Segregation->Containerization Deactivation Optional: In-Lab Chemical Deactivation (for small quantities) Containerization->Deactivation Alternative for Small Quantities SAA Storage in Satellite Accumulation Area (SAA) Containerization->SAA Standard Path Deactivation->SAA Pickup Scheduled Waste Pickup by EHS SAA->Pickup As per schedule or when full Transport Transport to Central Accumulation Area (CAA) Pickup->Transport Final_Disposal Final Disposal by Licensed Vendor Transport->Final_Disposal

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Waste Characterization

The first step in proper disposal is to characterize the waste according to RCRA regulations. This determines the appropriate hazardous waste codes.[4][5][6]

  • Ignitability (D001): this compound is a solid and not expected to be ignitable under standard conditions.

  • Corrosivity (D002): It is not an acid or a base and is not considered corrosive.

  • Reactivity (D003): While nitroaromatic compounds can be reactive, this compound is not explicitly listed as a reactive waste. However, due to its nitro functional group, it should be handled with caution and kept away from strong reducing agents and conditions that could lead to thermal decomposition.

  • Toxicity (D004-D043): The waste must be evaluated to determine if it meets the toxicity characteristic. This is typically done through a Toxicity Characteristic Leaching Procedure (TCLP) if there is a reason to believe it could leach specific toxic constituents.[7] Given that it is a nitroaromatic compound, it is prudent to manage it as a toxic hazardous waste.

Based on its properties, waste this compound should be managed as hazardous waste . Consult with your institution's Environmental Health and Safety (EHS) department to determine the specific state and local waste codes.

Segregation and Containerization

Proper segregation is critical to prevent dangerous reactions in the waste container.

  • Solid Waste:

    • Collect un- or lightly-contaminated labware (e.g., weigh boats, gloves, paper towels) in a designated, durable, sealed container lined with a heavy-duty plastic bag.

    • Place pure, unused this compound in its original container or a compatible, well-sealed container.

  • Liquid Waste:

    • Solutions of this compound should be collected in a dedicated, sealed, and chemically compatible container (e.g., a high-density polyethylene or glass bottle).

    • Do not mix this waste with other waste streams, especially strong acids, bases, or reducing agents.[8]

Labeling:

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound" . The label should also indicate the hazards (e.g., "Toxic") and the date accumulation started.[9]

Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The SAA should be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from heat sources, direct sunlight, and areas of high traffic.

  • In secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

In-Laboratory Chemical Deactivation (for Small Quantities)

For small quantities of this compound waste, chemical reduction of the nitro group to the less hazardous amino group can be a viable pre-treatment step before collection. This should only be performed by trained personnel in a properly equipped laboratory fume hood with appropriate personal protective equipment (PPE).

Method: Reduction using Tin(II) Chloride

This method is a classic and effective way to reduce aromatic nitro compounds to anilines.[11][12]

Materials:

  • This compound waste

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 3M)

  • Ethanol

  • Round-bottom flask

  • Stir bar and stir plate

  • Fume hood

Procedure:

  • In a round-bottom flask of appropriate size, suspend the this compound waste in ethanol.

  • Carefully add an excess of Tin(II) chloride dihydrate (approximately 3-5 molar equivalents relative to the nitro compound).

  • Slowly add concentrated HCl to the stirring mixture. The reaction is often exothermic, so addition should be controlled to maintain a manageable temperature.

  • Continue stirring the mixture at room temperature or with gentle heating (if necessary) until the reaction is complete. Monitor the reaction's progress by a suitable method, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material.

  • Once the reaction is complete, cool the flask in an ice bath.

  • Slowly and carefully neutralize the acidic solution by adding a cold solution of sodium hydroxide until the mixture is basic. This will precipitate tin salts.

  • The resulting mixture, containing the less hazardous amino-indolinedione and tin salts, should be collected as hazardous waste. Label the container with all components of the final mixture.

DeactivationProcess cluster_Inputs Reactants cluster_Process Process cluster_Outputs Products for Disposal Nitro This compound (Waste) Reaction Reduction Reaction in Ethanol Nitro->Reaction SnCl2 Tin(II) Chloride (SnCl₂) + HCl SnCl2->Reaction Amine 7-Aminoindoline-2,3-dione (Less Hazardous) Reaction->Amine TinSalts Tin Salts (Precipitate) Reaction->TinSalts

Caption: Chemical deactivation via reduction.

Final Disposal

Once the waste is properly containerized and labeled (either as the original compound or as the treated mixture), it should be handed over to your institution's EHS department during a scheduled waste pickup.[13] EHS will then arrange for a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all regulations.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill using a chemical spill kit.

    • For larger spills, or if you are unsure, contact your institution's EHS or emergency response team immediately.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards, following a structured disposal workflow, and adhering to regulatory requirements, researchers can ensure that this chemical is managed safely and effectively from cradle to grave. Always prioritize safety, wear appropriate PPE, and when in doubt, consult with your institution's Environmental Health and Safety department.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Nitroindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: A Precautionary Approach

7-Nitroindoline-2,3-dione is a nitroaromatic heterocyclic compound belonging to the isatin family of molecules, which are of significant interest in medicinal chemistry and drug development.[1] However, a comprehensive, publicly available Safety Data Sheet (SDS) detailing its specific toxicological properties is not readily found. One major supplier notes that they do not collect analytical data for this product, selling it "as-is" and placing the responsibility of confirming its properties on the buyer.

This absence of specific safety data mandates the adoption of the Precautionary Principle . We must assume the compound presents a significant hazard, basing our safety protocols on the known risks of structurally similar analogues. This guide provides the essential, immediate safety and logistical information for handling this compound, ensuring the highest level of protection for all laboratory personnel.

Hazard Analysis Based on Chemical Analogues

The chemical structure of this compound contains two key features that inform our risk assessment: the isatin core and an aromatic nitro group .

  • Isatin Core: The parent compound, isatin, is known to be combustible.[2]

  • Nitro Group: Aromatic nitro compounds are a well-established class of hazardous materials. The nitro group is an electron-withdrawing group that can increase the chemical's reactivity and toxicity.

To build a robust safety profile, we will infer potential hazards from closely related nitro-isatin derivatives for which safety data is available.

Analogue Compound CAS Number Reported Hazards Source
5-Nitroisatin 611-09-6Harmful if swallowed; Suspected of causing genetic defects.[3]
7-Nitroindole-2-carboxylic acid 6960-45-8Harmful if swallowed; Harmful in contact with skin; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation; May form combustible dust concentrations in air.[4]
General Nitroaromatics N/AOften reactive and require specialized handling and disposal procedures.[5][6]

Based on this data, we will operate under the assumption that This compound is, at a minimum, harmful by ingestion, skin contact, and inhalation, is a skin and severe eye irritant, may cause respiratory irritation, and is potentially mutagenic. As a fine powder, it also presents a combustible dust hazard .

The Risk Management Workflow

All laboratory operations must begin with a formal risk assessment. The process is cyclical and involves identifying hazards, assessing the associated risks, implementing controls, and reviewing their effectiveness. This ensures that safety protocols evolve with our understanding of the materials.

Figure 1: Risk Assessment & Control Cycle A Step 1: Identify Hazards (Review Analogues, SDS) B Step 2: Assess Risks (Inhalation, Contact, Ingestion) A->B Analyze Potential Harm C Step 3: Select Controls (Engineering, Admin, PPE) B->C Determine Severity D Step 4: Implement Protocol (Training & Execution) C->D Define Procedures E Step 5: Review & Refine (Monitor Effectiveness) D->E Gather Feedback E->A Update Knowledge

Caption: A cyclical workflow for managing laboratory chemical risks.

Core Personal Protective Equipment (PPE) Mandates

Given the significant potential for harm, a multi-layered PPE approach is required. Engineering controls, such as a fume hood, are the first and most critical line of defense.

Primary Engineering Control

All handling of this compound solid, including weighing, aliquoting, and preparing solutions, must be performed inside a certified chemical fume hood to control airborne particulates.[7][8]

Hand Protection: The Critical Barrier

The risk of dermal absorption and skin irritation is high.[4] Glove selection is therefore paramount.

  • Primary Recommendation: Butyl rubber gloves. This material offers superior protection against a wide variety of esters, ketones, and nitrocompounds.[9][10]

  • Acceptable Alternative (Short-Term Splash Protection Only): Double-gloving with 100% nitrile gloves (minimum 5-mil thickness). If using this method, be aware that nitrile provides limited resistance to some organic compounds and should be treated as a splash barrier only.[11] Gloves must be changed immediately upon any known or suspected contact.[12] The outer glove should be removed and disposed of after the handling procedure is complete, while the inner glove is worn during workspace decontamination.

Eye and Face Protection

Due to the severe eye irritation potential, protection must go beyond standard safety glasses.[4]

  • Required: Chemical splash goggles that form a complete seal around the eyes.

  • Required for Solid Handling: A full-face shield must be worn over the chemical splash goggles whenever handling the powder to protect against splashes and aerosolized particles.[13]

Respiratory Protection

Inhalation of fine powders can cause acute respiratory irritation and potential long-term harm.[4]

  • Required: A NIOSH-approved N95 (or higher, e.g., P100) filtering facepiece respirator must be worn at all times when weighing or transferring the solid compound, even within a fume hood. This provides an essential layer of protection should the primary engineering controls fail or turbulence occur.[14]

Body Protection
  • Required: A flame-resistant lab coat with tight-fitting cuffs.

  • Recommended: Disposable sleeves and a chemical-resistant apron should be worn over the lab coat when handling quantities greater than a few milligrams.

Operational Protocol: Weighing and Handling Solid Compound

This step-by-step protocol provides a self-validating system for safely handling powdered this compound.

Figure 2: Workflow for Handling Solid this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal A Verify Fume Hood Certification B Don Full PPE (Coat, Goggles, Face Shield, Double Gloves, Respirator) A->B C Prepare Workspace: - Place absorbent liner - Position balance & tools B->C D Tare Weigh Vessel on Balance C->D E Transfer Solid (Use anti-static spatula) D->E F Close Primary & Secondary Containers Immediately E->F G Record Weight F->G H Wipe Down Spatula & Surfaces with dampened cloth G->H I Dispose of Outer Gloves, Wipes, Liner in Hazardous Waste H->I J Doff Remaining PPE in Correct Order I->J

Caption: Step-by-step procedure for safely weighing a hazardous solid.

Detailed Steps:

  • Preparation:

    • Ensure the chemical fume hood has been certified within the last year.

    • Don all required PPE as specified in Section 4.0.

    • Cover the work surface inside the hood with a disposable absorbent liner.

    • Place an analytical balance and necessary tools (e.g., anti-static spatula, weigh boats, receiving vessel) on the liner.

  • Weighing:

    • Place the empty, receiving vessel on the balance and tare it.

    • Carefully open the container of this compound.

    • Using the spatula, transfer the desired amount of solid into the vessel, keeping all movements slow and deliberate to minimize dust.

    • Immediately and securely close the primary chemical container.

    • Record the final weight.

  • Cleanup:

    • Carefully wipe the spatula and any potentially contaminated surfaces with a cloth dampened with an appropriate solvent (e.g., ethanol), followed by a dry cloth.

    • Remove outer gloves.

    • Carefully fold the absorbent liner inward and place it, along with the used wipes and outer gloves, into a designated hazardous waste container.

    • Proceed with the experimental work or decontaminate and doff the remaining PPE.

Spill and Disposal Plan

Emergency Spill Response

In the event of a small spill (<1 gram) inside a fume hood:

  • Do Not Panic: Alert others in the lab but do not evacuate unless the spill is outside of containment.

  • Contain: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use paper towels or other combustible materials.[15]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container. Avoid any actions that create dust.

  • Decontaminate: Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous chemical waste.[16]

  • Waste Segregation: A dedicated, sealed, and clearly labeled container for "Nitroaromatic Organic Solid Waste" must be used.

  • Contaminated Materials: This includes excess chemical, contaminated gloves, weigh boats, absorbent liners, wipes, and any other disposable item that has come into contact with the compound.[16]

  • Regulatory Compliance: Disposal must be carried out in strict accordance with all local, state, and federal regulations. Never dispose of this material down the drain.[17]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Nitroindoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
7-Nitroindoline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.